iso-ADP ribose
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C15H23N5O14P2 |
|---|---|
Molecular Weight |
559.32 g/mol |
IUPAC Name |
[(2R,3S,5R)-5-(6-aminopurin-9-yl)-4-[(2S,5R)-3,4-dihydroxy-5-(phosphonooxymethyl)oxolan-2-yl]oxy-3-hydroxyoxolan-2-yl]methyl dihydrogen phosphate |
InChI |
InChI=1S/C15H23N5O14P2/c16-12-7-13(18-3-17-12)20(4-19-7)14-11(9(22)6(32-14)2-31-36(27,28)29)34-15-10(23)8(21)5(33-15)1-30-35(24,25)26/h3-6,8-11,14-15,21-23H,1-2H2,(H2,16,17,18)(H2,24,25,26)(H2,27,28,29)/t5-,6-,8?,9+,10?,11?,14-,15+/m1/s1 |
InChI Key |
BHIWBSNWEZIHHL-RKIQQDPSSA-N |
Origin of Product |
United States |
Foundational & Exploratory
The Biological Function of iso-ADP-Ribose: A Technical Guide to a Key Signaling Unit
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Iso-ADP-ribose (iso-ADPR) is the fundamental internal structural unit of poly(ADP-ribose) (PAR), a critical post-translational modification involved in a myriad of cellular processes.[1] Unlike its isomer ADP-ribose (ADPR) or the cyclic variant cADPR, which are known second messengers in calcium signaling, iso-ADPR functions primarily as a specific recognition motif for a class of proteins containing WWE domains.[2] This recognition event is a pivotal step in translating the signal of protein PARylation into downstream cellular actions, most notably PAR-dependent ubiquitination. This guide provides an in-depth overview of the synthesis of iso-ADPR's parent polymer, its specific recognition, the signaling pathways it initiates, and detailed experimental protocols for its study.
Synthesis of Poly(ADP-Ribose) and Recognition of the iso-ADPR Unit
The biological functions of iso-ADPR are intrinsically linked to the synthesis and turnover of its parent polymer, PAR.
2.1 PAR Synthesis: Upon cellular stress, particularly DNA damage, enzymes of the Poly(ADP-ribose) Polymerase (PARP) family, with PARP-1 being the most prominent, are activated.[3][4] PARP-1 binds to DNA breaks, which stimulates its catalytic activity over 500-fold. Using nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+) as a substrate, PARP enzymes transfer the ADP-ribose moiety onto acceptor proteins (including themselves), creating long, linear or branched chains of PAR.
2.2 The iso-ADPR Structural Unit: The unique feature of the PAR polymer is the (2′→1″) ribose-ribose glycosidic bond that links the ADP-ribose units together. The iso-ADPR moiety is defined as the smallest possible structure containing this unique bond, comprising parts of two consecutive ADP-ribose units.
2.3 Specific Recognition by WWE Domains: The iso-ADPR unit is specifically recognized by a protein module known as the WWE domain, named for three highly conserved amino acids (Tryptophan, Tryptophan, Glutamate). The best-characterized example is the WWE domain of the E3 ubiquitin ligase RNF146 (also known as Iduna). This interaction is highly specific; WWE domains bind to the internal iso-ADPR unit of PAR but not to the terminal mono(ADP-ribose) residue. This specific recognition allows proteins like RNF146 to be recruited precisely to PARylated proteins, distinguishing them from mono(ADP-ribosyl)ated targets.
The RNF146 PAR-Dependent Ubiquitination Signaling Pathway
The recognition of iso-ADPR by the RNF146 WWE domain serves as an allosteric switch that activates its E3 ubiquitin ligase function. This creates a direct molecular link between PARylation and the ubiquitin-proteasome system, a pathway critical in Wnt signaling, DNA repair, and tumorigenesis.
Mechanism of Action:
-
Substrate PARylation: An enzyme, typically a Tankyrase (TNKS1/2, which are PARP family members), PARylates a substrate protein, such as Axin1.
-
RNF146 Activation: RNF146, which can exist in a complex with Tankyrase, recognizes the iso-ADPR units on the newly synthesized PAR chain via its WWE domain.
-
Allosteric Activation: The binding of the PAR chain to the region between the WWE and RING domains of RNF146 induces a major conformational change. This switch converts the RING domain from a catalytically inactive to an active state.
-
Ubiquitination: The activated RNF146 RING domain, in conjunction with E1 and E2 enzymes, transfers ubiquitin to the PARylated substrate.
-
Proteasomal Degradation: The polyubiquitinated substrate is then targeted for degradation by the proteasome.
This pathway is a key regulator of the Wnt signaling cascade. By promoting the degradation of the scaffold protein Axin1, RNF146 activity leads to the stabilization of β-catenin and the activation of Wnt target genes.
Quantitative Data Summary
The interaction between iso-ADPR and its reader domains, as well as the cellular abundance of its parent polymer, have been quantitatively characterized.
Table 1: Binding Affinities of iso-ADPR for RNF146
| Ligand | RNF146 Construct | Method | Affinity Constant | Reference(s) |
|---|---|---|---|---|
| iso-ADPR | WWE Domain only | ITC | Kd = 372 nM | |
| iso-ADPR | RING-WWE Domains | ITC | Kd = 39 nM | |
| TAMRA-isoADPR | WWE Domain only | FP | Kd = 45.2 nM | |
| iso-ADPR | WWE Domain only | FP (Comp.) | IC50 = 623 nM |
ITC: Isothermal Titration Calorimetry; FP: Fluorescence Polarization; Comp.: Competition Assay.
Table 2: Estimated Cellular Concentration of PAR (iso-ADPR units)
| Cell Type | Condition | PAR Concentration (ADP-ribose units) | Reference(s) |
|---|---|---|---|
| Human PBMCs | Basal | 0.02 - 0.06 amol/cell | |
| Human PBMCs | H2O2 Stress | >1 - 3 amol/cell (>50-fold increase) | |
| HeLa Cells | Basal | 0.05 - 0.1 pmol/106 cells | |
| HeLa Cells | MNNG Stress | ~6.4 pmol/106 cells (~160-fold increase) |
PBMCs: Peripheral Blood Mononuclear Cells; MNNG: N-methyl-N'-nitro-N-nitrosoguanidine (a DNA alkylating agent). Note: Assuming an average polymer length of 10, basal levels in PBMCs correspond to ~3,000 PAR molecules per cell.
Key Experimental Protocols
Enzymatic Synthesis and Purification of iso-ADPR
This protocol describes the biosynthetic generation of iso-ADPR from NAD+ by enzymatic synthesis of PAR, followed by phosphodiesterase digestion.
Materials & Reagents:
-
Recombinant human PARP-1
-
Histones (e.g., calf thymus) or nicked DNA for PARP-1 activation
-
β-Nicotinamide adenine dinucleotide (NAD+)
-
Snake Venom Phosphodiesterase I (SVPDE)
-
PARP Reaction Buffer: 50 mM Tris-HCl pH 8.0, 10 mM MgCl₂, 1 mM DTT
-
SVPDE Digestion Buffer: 100 mM Tris-HCl pH 8.8, 100 mM NaCl, 15 mM MgCl₂
-
Purification Columns: Size-Exclusion (e.g., Sephadex G-25), Anion-Exchange (e.g., Mono Q)
Procedure:
-
PAR Synthesis:
-
In a reaction vessel, combine PARP-1 (e.g., 1 µM), histones (e.g., 50 µg/mL), and NAD+ (e.g., 1 mM) in pre-chilled PARP Reaction Buffer.
-
Incubate at 25-30°C for 30-60 minutes to allow for the synthesis of PAR polymers.
-
-
Initial Purification:
-
Stop the reaction by adding a PARP inhibitor (e.g., Olaparib) or by heat inactivation.
-
Separate the synthesized PAR polymers from proteins and unreacted NAD+ using a size-exclusion chromatography column (e.g., G-25), eluting with a volatile buffer like ammonium (B1175870) bicarbonate.
-
Lyophilize the PAR-containing fractions.
-
-
Phosphodiesterase Digestion:
-
Resuspend the purified PAR in SVPDE Digestion Buffer.
-
Add Snake Venom Phosphodiesterase I (e.g., 0.1 units/mL).
-
Incubate at 37°C for 2-4 hours. This digestion cleaves the pyrophosphate linkages within the PAR chain, releasing iso-ADPR units.
-
-
Final Purification of iso-ADPR:
-
Purify the resulting iso-ADPR from the digestion mixture using high-performance liquid chromatography (HPLC) with an anion-exchange column (e.g., Mono Q).
-
Elute with a salt gradient (e.g., 0-1 M NaCl).
-
Collect fractions corresponding to the iso-ADPR peak, desalt using size-exclusion chromatography or dialysis, and lyophilize. Confirm purity and identity via mass spectrometry.
-
Quantification of Cellular PAR by Mass Spectrometry
This protocol outlines a method to quantify total cellular PAR levels, which serve as a direct proxy for the abundance of iso-ADPR units, using LC-MS/MS.
Materials & Reagents:
-
Cultured cells or tissue samples
-
Isotope-labeled PAR internal standard (13C,15N-PAR)
-
Trichloroacetic acid (TCA)
-
Potassium hydroxide (B78521) (KOH)
-
Snake Venom Phosphodiesterase I (SVPDE)
-
Alkaline Phosphatase
-
LC-MS/MS system
Procedure:
-
Cell Lysis and PAR Extraction:
-
Harvest cells (e.g., 1-10 million) and immediately quench metabolic activity by adding ice-cold 20% TCA.
-
Spike the sample with a known amount of 13C,15N-PAR internal standard.
-
Incubate on ice for 15 minutes to precipitate proteins and nucleic acids.
-
Centrifuge to pellet the precipitate, which contains the PAR.
-
-
PAR Detachment and Hydrolysis:
-
Wash the pellet with cold acetone (B3395972) and air dry.
-
Resuspend the pellet in a KOH solution (e.g., 0.5 M) and incubate at 60°C for 1 hour. This treatment cleaves the ester bonds linking PAR to proteins.
-
Neutralize the solution with an acid (e.g., HClO₄).
-
-
Enzymatic Digestion to Ribosyl-Adenosine:
-
Add SVPDE and Alkaline Phosphatase to the neutralized sample.
-
Incubate at 37°C for 2 hours. This completely digests the PAR polymer into its constituent nucleosides, primarily ribosyl-adenosine (R-Ado), which serves as a unique and stable marker for PAR.
-
-
LC-MS/MS Analysis:
-
Analyze the digested sample by LC-MS/MS.
-
Quantify the amount of endogenous (unlabeled) R-Ado by comparing its signal to the signal from the R-Ado derived from the 13C,15N-PAR internal standard.
-
Normalize the absolute amount of PAR to the cell number or DNA content of the original sample.
-
Fluorescence Polarization (FP) Binding Assay
This protocol details a competitive binding assay to screen for inhibitors of the iso-ADPR–RNF146 WWE domain interaction.
Materials & Reagents:
-
Recombinant, purified RNF146 WWE domain protein
-
Fluorescently tagged iso-ADPR tracer (e.g., TAMRA-isoADPr)
-
FP Assay Buffer: 20 mM Tris-HCl pH 8.0, 150 mM NaCl, 0.01% Tween-20
-
Test compounds (potential inhibitors) dissolved in DMSO
-
Black, low-volume 384-well plates
-
Plate reader capable of measuring fluorescence polarization
Procedure:
-
Assay Setup:
-
In a 384-well plate, add test compounds to the desired final concentration (e.g., 10 µM). Include negative control wells (DMSO only) and positive control wells (high concentration of unlabeled iso-ADPR, e.g., 100 µM).
-
Add a solution containing the RNF146 WWE domain protein (e.g., final concentration 100 nM) to all wells except "tracer only" controls.
-
Incubate at room temperature for 15-30 minutes.
-
-
Tracer Addition and Measurement:
-
Add the TAMRA-isoADPr tracer to all wells (e.g., final concentration 20 nM).
-
Incubate for an additional 30-60 minutes to reach binding equilibrium.
-
Measure the fluorescence polarization (in millipolarization units, mP) on a suitable plate reader.
-
-
Data Analysis:
-
The polarization value will be high in negative controls (tracer is bound to protein) and low in positive controls (tracer is displaced).
-
Calculate the percent inhibition for each test compound relative to the high and low controls.
-
For hit compounds, perform dose-response experiments to determine the IC₅₀ value.
-
In Vitro PAR-Dependent Ubiquitination Assay
This protocol is designed to demonstrate the allosteric activation of RNF146's E3 ligase activity by PAR. The assay monitors the auto-ubiquitination of RNF146.
Materials & Reagents:
-
Recombinant human E1 activating enzyme (UBE1)
-
Recombinant human E2 conjugating enzyme (e.g., UbcH5c)
-
Recombinant full-length RNF146 (e.g., GST-RNF146)
-
Human Ubiquitin (wild-type or tagged, e.g., Flag-Ub)
-
ATP
-
Purified poly(ADP-ribose) (PAR) polymers (synthesized as in Protocol 5.1)
-
Ubiquitination Reaction Buffer: 50 mM HEPES pH 7.5, 50 mM NaCl, 10 mM MgCl₂, 1 mM DTT
-
SDS-PAGE and Western blotting reagents
-
Antibodies: anti-RNF146, anti-Ubiquitin, or anti-tag (e.g., anti-Flag)
Procedure:
-
Reaction Setup:
-
Prepare two sets of reactions: one without PAR (-) and one with PAR (+).
-
In a microcentrifuge tube, assemble the reaction mixture on ice in the following order:
-
Ubiquitination Reaction Buffer
-
ATP (final concentration 5-10 mM)
-
Ubiquitin (final concentration ~100 µM)
-
E1 enzyme (final concentration ~100 nM)
-
E2 enzyme (final concentration ~1 µM)
-
RNF146 (final concentration ~1 µM)
-
For the (+) reaction, add purified PAR polymers (e.g., 100-500 nM).
-
-
-
Incubation:
-
Initiate the reaction by transferring the tubes to a 37°C water bath.
-
Incubate for 30-90 minutes.
-
-
Termination and Analysis:
-
Stop the reaction by adding 2x SDS-PAGE loading buffer and boiling for 5 minutes.
-
Separate the reaction products by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane for Western blot analysis.
-
Probe the membrane with an anti-RNF146 or anti-Ubiquitin antibody.
-
-
Interpretation:
-
In the (+) PAR lane, a high-molecular-weight smear or ladder of bands appearing above the unmodified RNF146 band indicates polyubiquitination. This signal should be absent or significantly weaker in the (-) PAR lane, demonstrating the PAR-dependent activation of RNF146's E3 ligase activity.
-
Conclusion and Future Directions
Iso-ADP-ribose is not a classical second messenger but a highly specific structural signal embedded within the PAR polymer. Its primary recognized function is to act as a molecular beacon for the recruitment and allosteric activation of WWE domain-containing proteins, epitomized by the E3 ligase RNF146. This interaction forms a crucial signaling nexus, converting the detection of cellular stress (like DNA damage) into post-translational outcomes like protein degradation. For drug development professionals, the specific and high-affinity interaction between the iso-ADPR unit and the RNF146 WWE domain presents an attractive target for therapeutic intervention, particularly in cancers driven by aberrant Wnt signaling. Future research will likely uncover additional WWE-containing proteins that are regulated by iso-ADPR binding and further elucidate the role of this unique signaling unit in health and disease.
References
- 1. ADP-ribose contributions to genome stability and PARP enzyme trapping on sites of DNA damage; paradigm shifts for a coming-of-age modification - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Live Cell Detection of Poly(ADP-Ribose) for Use in Genetic and Genotoxic Compound Screens - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PARP-1 mechanism for coupling DNA damage detection to poly(ADP-ribose) synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. RNF146 is a poly(ADP-ribose)-directed E3 ligase that regulates axin degradation and Wnt signalling - PubMed [pubmed.ncbi.nlm.nih.gov]
The Linchpin of PAR Signaling: A Technical Guide to the Role of Iso-ADP-Ribose in Poly(ADP-Ribose) Structure
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
Poly(ADP-ribose) (PAR) is a complex post-translational modification pivotal to a multitude of cellular processes, including DNA damage repair, chromatin remodeling, and cell fate decisions. The intricate structure of PAR, characterized by linear and branched chains of ADP-ribose units, dictates its diverse functions. A key structural motif within PAR, iso-ADP-ribose (iso-ADPr), has emerged as a critical signaling hub. This technical guide provides an in-depth exploration of the role of iso-ADPr in the architecture of PAR and its profound implications for cellular signaling and drug development. We will delve into the quantitative aspects of iso-ADPr recognition, detail the experimental protocols for its study, and visualize the complex biological pathways it governs.
Introduction: The Significance of Iso-ADP-Ribose in PAR Structure
Poly(ADP-ribose) polymerases (PARPs) synthesize PAR from nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+). The resulting polymer is a heterogeneous chain of ADP-ribose (ADPr) units linked by glycosidic bonds. The defining feature of the PAR backbone is the α(1”→2’) ribose-ribose linkage between adjacent ADPr units. The smallest internal structural unit containing this characteristic bond is termed iso-ADP-ribose (iso-ADPr)[1]. This seemingly subtle structural element is, in fact, the linchpin for the specific recognition of PAR by a host of effector proteins, thereby translating the presence of PAR into downstream cellular actions.
The specific recognition of iso-ADPr allows the cell to distinguish between poly(ADP-ribosyl)ation (PARylation) and mono(ADP-ribosyl)ation (MARylation), two distinct post-translational modifications with different biological outcomes. While MARylation involves the attachment of a single ADPr unit, PARylation creates a complex polymer that serves as a scaffold for the recruitment of various protein factors. The presence of iso-ADPr is the unique identifier of this scaffold.
Quantitative Analysis of Iso-ADP-Ribose Recognition
The biological functions of iso-ADPr are mediated through its specific binding to various protein domains, most notably the WWE domain. The affinity of this interaction is a key determinant of the downstream signaling strength. Isothermal titration calorimetry (ITC) has been instrumental in quantifying these binding events.
Table 1: Binding Affinities of WWE Domains to Iso-ADP-Ribose
| Protein Domain | Construct | Ligand | Dissociation Constant (Kᵈ) | Technique | Reference |
| RNF146 | WWE domain | iso-ADPr | ~370 nM | ITC | [1] |
| RING-WWE | iso-ADPr | 39 nM | ITC | [2] | |
| WWE domain | TAMRA-iso-ADPr | 45.2 nM | FP | [3] | |
| WWE domain | Biotin-iso-ADPr | 644 nM | BLI | [3] | |
| HUWE1 | WWE domain | iso-ADPr | 13 µM | ITC | |
| RNF146 Mutants | Y107A | iso-ADPr | No detectable binding | ITC | |
| Y144A | iso-ADPr | No detectable binding | ITC | ||
| R163A | iso-ADPr | No detectable binding | ITC | ||
| W114A | iso-ADPr | Much lower affinity | ITC | ||
| Q153A | iso-ADPr | Much lower affinity | ITC |
ITC: Isothermal Titration Calorimetry; FP: Fluorescence Polarization; BLI: Biolayer Interferometry
Experimental Protocols
A thorough understanding of the role of iso-ADPr necessitates robust experimental methodologies. This section provides detailed protocols for the key experiments cited in this guide.
In Vitro Biosynthesis and Purification of Iso-ADP-Ribose
This protocol describes the generation of iso-ADPr from in vitro synthesized PAR.
Materials:
-
Recombinant human PARP-1
-
Histone H1
-
β-Nicotinamide adenine dinucleotide (NAD+)
-
Oligonucleotide activator (e.g., 5'-GGAATTCC-3')
-
Reaction Buffer (50 mM Tris-HCl pH 8.0, 50 mM NaCl, 10 mM MgCl₂, 1 mM DTT)
-
Snake Venom Phosphodiesterase (SVP)
-
Size-Exclusion Chromatography (SEC) column (e.g., Sephadex G-50)
-
High-Performance Liquid Chromatography (HPLC) system with an anion-exchange column
Procedure:
-
In Vitro PARylation:
-
Set up a reaction mixture containing PARP-1, histone H1, oligonucleotide activator, and NAD+ in the reaction buffer.
-
Incubate at 37°C for 1-2 hours to allow for the synthesis of PAR.
-
-
Purification of PAR:
-
Stop the reaction by adding a PARP inhibitor (e.g., Olaparib).
-
Separate the PAR polymer from unincorporated NAD+ and other small molecules using a size-exclusion chromatography column.
-
-
Digestion of PAR to Iso-ADP-Ribose:
-
Treat the purified PAR with snake venom phosphodiesterase (SVP) which cleaves the phosphodiester bonds, leaving the ribose-ribose linkages intact. This digestion yields a mixture of AMP and iso-ADPr.
-
-
Purification of Iso-ADP-Ribose:
-
Purify the iso-ADPr from the digestion mixture using HPLC with an anion-exchange column. The separation is based on the charge differences between iso-ADPr and AMP.
-
-
Verification:
-
Confirm the identity and purity of the isolated iso-ADPr using mass spectrometry.
-
Isothermal Titration Calorimetry (ITC)
ITC is a powerful technique for the quantitative analysis of biomolecular interactions.
Materials:
-
Purified WWE domain-containing protein
-
Purified iso-ADPr
-
ITC instrument
-
ITC Buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl)
Procedure:
-
Sample Preparation:
-
Dialyze both the protein and iso-ADPr extensively against the same ITC buffer to minimize buffer mismatch effects.
-
Determine the accurate concentrations of the protein and iso-ADPr.
-
-
ITC Experiment Setup:
-
Fill the ITC sample cell with the WWE domain-containing protein (typically at a concentration of 10-50 µM).
-
Load the injection syringe with iso-ADPr (typically at a concentration 10-20 fold higher than the protein concentration).
-
-
Titration:
-
Perform a series of small, sequential injections of iso-ADPr into the protein solution while monitoring the heat change.
-
A control titration of iso-ADPr into the buffer should be performed to account for the heat of dilution.
-
-
Data Analysis:
-
The raw ITC data (a series of heat spikes) is integrated to generate a binding isotherm.
-
Fit the binding isotherm to a suitable binding model (e.g., one-site binding model) to determine the binding affinity (Kᵈ), stoichiometry (n), and enthalpy of binding (ΔH).
-
Mass Spectrometry (MS) for Iso-ADP-Ribose Identification
MS is a crucial tool for the structural characterization and quantification of PAR and its derivatives.
Principle: To analyze the abundance of iso-ADPr units within a PAR polymer, the polymer is first enzymatically digested to its constituent nucleosides. The resulting ribosyladenosine (for linear units) and diribosyladenosine (for branched units) can then be quantified by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Generalized Workflow:
-
PAR Isolation: Isolate PAR from cells or tissues.
-
Enzymatic Digestion: Digest the purified PAR with a cocktail of enzymes including phosphodiesterases and alkaline phosphatase to release the constituent nucleosides.
-
LC-MS/MS Analysis: Separate the digested nucleosides by reverse-phase HPLC and quantify them using a mass spectrometer operating in multiple reaction monitoring (MRM) mode. Stable isotope-labeled internal standards are used for accurate quantification.
High-Performance Liquid Chromatography (HPLC) Analysis
HPLC is used for the purification and analysis of ADP-ribose species.
Principle: Different isomers and derivatives of ADP-ribose can be separated based on their physicochemical properties, such as charge and hydrophobicity.
Generalized Method for Anion-Exchange HPLC:
-
Column: A strong anion-exchange column.
-
Mobile Phase: A gradient of increasing salt concentration (e.g., NaCl or ammonium (B1175870) acetate) in a buffered mobile phase (e.g., Tris-HCl).
-
Detection: UV absorbance at 260 nm.
-
Procedure: Inject the sample containing ADP-ribose species onto the equilibrated column. Elute with the salt gradient. Different species will elute at different salt concentrations based on their net negative charge.
Visualization of Signaling Pathways and Workflows
Visual representations are essential for understanding the complex roles of iso-ADPr. The following diagrams were generated using the Graphviz DOT language.
PAR-Dependent Ubiquitination Signaling Pathway
Caption: PAR-dependent ubiquitination pathway mediated by RNF146.
Experimental Workflow for Iso-ADP-Ribose Generation and Analysis
Caption: Workflow for iso-ADPr generation and analysis.
Structural Role of Iso-ADP-Ribose in PAR
Caption: Iso-ADPr as a key recognition site in PAR.
The Role of Iso-ADP-Ribose in Cellular Processes and Disease
The specific recognition of iso-ADPr by WWE domain-containing proteins has profound implications for a variety of cellular processes:
-
DNA Damage Response: PARP1 is rapidly activated by DNA damage, leading to the synthesis of PAR at the site of injury. The resulting accumulation of iso-ADPr units serves as a platform for the recruitment of DNA repair factors containing WWE domains, such as the E3 ligase RNF146, which in turn ubiquitinates and regulates the turnover of other repair proteins.
-
Wnt Signaling: The tankyrase enzymes (PARP5a/b) regulate Wnt signaling by PARylating Axin, a key component of the β-catenin destruction complex. PARylated Axin is then recognized by the WWE domain of RNF146, leading to its ubiquitination and degradation. This process is dependent on the presence of iso-ADPr within the PAR chains on Axin.
-
Stress Granule Formation: PAR has been shown to be a component of stress granules, which are cytoplasmic aggregates of proteins and RNAs that form in response to cellular stress. The recruitment of certain proteins to stress granules is mediated by their ability to bind PAR, a process that is likely dependent on the recognition of iso-ADPr.
Given its central role in these critical cellular pathways, the iso-ADPr-WWE domain interaction represents a promising target for therapeutic intervention in diseases such as cancer and neurodegenerative disorders.
Conclusion and Future Directions
Iso-ADP-ribose is a fundamental structural component of poly(ADP-ribose) that serves as a specific recognition motif for a variety of effector proteins, most notably those containing WWE domains. This specific interaction is a key mechanism through which the cell translates the signal of PARylation into downstream biological responses, including protein degradation and the assembly of protein complexes. The quantitative and methodological details provided in this guide underscore the importance of iso-ADPr in the field of PAR biology.
Future research will likely focus on the development of small molecule inhibitors that specifically target the iso-ADPr-WWE domain interaction, offering a more nuanced approach to modulating PARP-dependent signaling pathways than broad-spectrum PARP inhibitors. Furthermore, advanced mass spectrometry techniques are needed for the precise quantification of iso-ADPr levels in different cellular compartments and in response to various stimuli, which will provide a deeper understanding of the dynamics of PAR signaling in health and disease.
References
An In-depth Technical Guide to the Recognition of iso-ADP-ribose by WWE Domains
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein poly(ADP-ribosyl)ation (PARylation) is a critical post-translational modification that orchestrates a multitude of cellular processes, including DNA damage repair, transcription, and cell death. This complex signaling network is mediated by poly(ADP-ribose) (PAR) polymers, which are synthesized by PAR polymerases (PARPs). The intricate architecture of PAR chains, particularly the internal α(1→2) glycosidic bond that forms iso-ADP-ribose (iso-ADPR) units, serves as a unique binding motif for a class of protein modules known as WWE domains.[1][2] This recognition event is a pivotal checkpoint that links PARylation to downstream signaling cascades, most notably ubiquitination.[1][2][3]
This technical guide provides a comprehensive overview of the molecular basis of iso-ADPR recognition by WWE domains, the experimental methodologies used to characterize this interaction, and the key signaling pathways involved. This document is intended to be a valuable resource for researchers and professionals in drug development seeking to understand and therapeutically target this crucial cellular mechanism.
The WWE Domain: A Versatile Reader of iso-ADP-ribose
The WWE domain is a structurally conserved module of approximately 80-100 amino acids, named for three highly conserved residues: two Tryptophans (W) and one Glutamate (E).[4] These domains are found in a variety of proteins, particularly E3 ubiquitin ligases and several PARP enzymes themselves.[4] The canonical function of the WWE domain is to act as a specific "reader" of the internal iso-ADPR structure within PAR chains.[1][5][6]
Structural Basis of Recognition
The three-dimensional structure of the RNF146 WWE domain in complex with iso-ADPR provides a detailed blueprint for this specific interaction.[1][2] The WWE domain forms a half-β-barrel structure with a covering α-helix, creating a binding pocket for the adenine (B156593) base of iso-ADPR.[1][2] The two ribose-phosphate moieties of iso-ADPR are positioned on opposite sides of the adenine, which is a key feature distinguishing it from ADP-ribose (ADPR) and conferring binding specificity.[1] The interaction is stabilized by a network of hydrogen bonds and stacking interactions with key residues within the WWE domain.[1] Mutagenesis studies have identified several residues in the RNF146 WWE domain as being critical for iso-ADPR binding, including Tyr107, Tyr144, Gln153, and Arg163.[7][8] These residues are highly conserved among many PAR-binding WWE domains, suggesting a common mechanism of recognition.[1][8]
Quantitative Analysis of WWE Domain-iso-ADP-ribose Interactions
The binding affinity of WWE domains for iso-ADPR has been quantified using various biophysical techniques. This data is crucial for understanding the strength and specificity of the interaction and for the development of targeted inhibitors.
| Protein Domain | Ligand | Method | Dissociation Constant (Kd) | Reference |
| RNF146 WWE domain | iso-ADPR | ITC | 0.37 µM (370 nM) | [2][9][10] |
| RNF146 (RING-WWE) | iso-ADPR | ITC | 39 nM | [11] |
| HUWE1 WWE domain | iso-ADPR | ITC | 13 µM | [2] |
| RNF146 WWE domain | TAMRA-isoADPr | FP | 45.2 nM | [12] |
ITC: Isothermal Titration Calorimetry; FP: Fluorescence Polarization
Key Signaling Pathways Involving iso-ADPR-WWE Domain Recognition
The interaction between iso-ADPR and WWE domains is a linchpin in cellular signaling, most notably in the PAR-dependent ubiquitination (PARdU) pathway, which has significant implications for Wnt signaling and the DNA damage response.
PAR-dependent Ubiquitination (PARdU) and Wnt Signaling
A well-characterized example of PARdU is the regulation of the Wnt signaling pathway by the E3 ubiquitin ligase RNF146.[11][13][14] In this pathway, the scaffold protein Axin is PARylated by the enzyme Tankyrase (a PARP).[3][11] This PARylation event creates a binding platform for the WWE domain of RNF146. The binding of iso-ADPR on the PARylated Axin to the RNF146 WWE domain induces a conformational change in RNF146, allosterically activating its RING E3 ligase domain.[11][13][15] The activated RNF146 then ubiquitinates Axin, targeting it for proteasomal degradation.[11][14] The degradation of Axin, a negative regulator of Wnt signaling, leads to the stabilization of β-catenin and the activation of Wnt target genes.[1][3]
Experimental Protocols
Protein Expression and Purification of WWE Domains
This protocol describes a general method for the expression and purification of GST-tagged WWE domains in E. coli.
Methodology:
-
Expression: Transform E. coli BL21(DE3) cells with a pGEX vector containing the WWE domain of interest. Grow the cells in LB medium at 37°C to an OD600 of 0.6-0.8. Induce protein expression with IPTG and continue to grow the culture at a lower temperature (e.g., 18°C) overnight.[12][16]
-
Lysis: Harvest the cells by centrifugation and resuspend the pellet in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1 mM DTT, protease inhibitors). Lyse the cells by sonication on ice.[12]
-
Affinity Chromatography: Clarify the lysate by centrifugation. Apply the supernatant to a glutathione-agarose column. Wash the column extensively with lysis buffer to remove unbound proteins.[7]
-
Elution: Elute the GST-tagged WWE domain with an elution buffer containing reduced glutathione (B108866) (e.g., 10-20 mM).
-
Tag Cleavage and Polishing (Optional): If required, cleave the GST tag using a specific protease (e.g., PreScission Protease). Further purify the WWE domain using size-exclusion chromatography to remove the cleaved GST tag, aggregates, and other impurities.[2]
Isothermal Titration Calorimetry (ITC)
ITC is a powerful technique to directly measure the thermodynamic parameters of binding, including the dissociation constant (Kd), enthalpy (ΔH), and stoichiometry (n).
Methodology:
-
Sample Preparation: Dialyze the purified WWE domain and the iso-ADPR ligand into the same buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl). The concentration of the WWE domain in the sample cell should be approximately 10-20 times the expected Kd, and the concentration of iso-ADPR in the syringe should be 10-15 times the protein concentration.[2]
-
ITC Experiment: Perform the titration by injecting small aliquots of the iso-ADPR solution into the sample cell containing the WWE domain at a constant temperature (e.g., 25°C).[17]
-
Data Analysis: Integrate the heat changes associated with each injection and fit the data to a suitable binding model (e.g., a one-site binding model) to determine the Kd, ΔH, and n.[2][17]
Fluorescence Polarization (FP) Assay
FP is a high-throughput method to measure binding interactions in solution. It relies on the change in the rotational speed of a fluorescently labeled molecule upon binding to a larger partner.
Methodology:
-
Probe Synthesis: Synthesize a fluorescently labeled iso-ADPR probe (e.g., TAMRA-isoADPr).[12][18]
-
Binding Assay: In a microplate, mix a constant concentration of the fluorescent probe with increasing concentrations of the WWE domain in an appropriate assay buffer.
-
Measurement: Measure the fluorescence polarization after an incubation period to allow the binding to reach equilibrium. The increase in polarization is proportional to the fraction of the probe bound to the WWE domain.
-
Data Analysis: Plot the change in fluorescence polarization as a function of the WWE domain concentration and fit the data to a binding equation to determine the Kd.[12][19]
-
Competition Assay: To screen for inhibitors, a competition assay can be set up where a fixed concentration of the WWE domain and the fluorescent probe are incubated with varying concentrations of a test compound. A decrease in fluorescence polarization indicates displacement of the probe by the inhibitor.[12][20]
Conclusion and Future Directions
The recognition of iso-ADP-ribose by WWE domains represents a fundamental mechanism for decoding PARylation signals and translating them into specific cellular responses, particularly through the regulation of protein ubiquitination. The detailed structural and quantitative data available for this interaction provide a solid foundation for understanding its role in health and disease.
For drug development professionals, the iso-ADPR-WWE domain interface presents an attractive target for therapeutic intervention. Inhibitors that disrupt this interaction could modulate the activity of E3 ligases like RNF146, thereby impacting pathways such as Wnt signaling, which is frequently dysregulated in cancer. The experimental protocols outlined in this guide provide the necessary tools to identify and characterize such inhibitors.
Future research will likely focus on elucidating the full spectrum of WWE domain-containing proteins that recognize iso-ADPR and their respective cellular functions. A deeper understanding of the interplay between different PAR "readers" and their downstream effectors will undoubtedly unveil new therapeutic opportunities for a range of diseases, from cancer to neurodegenerative disorders.
References
- 1. Ubiquitin Ligase RNF146 Regulates Tankyrase and Axin to Promote Wnt Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recognition of the iso-ADP-ribose moiety in poly(ADP-ribose) by WWE domains suggests a general mechanism for poly(ADP-ribosyl)ation-dependent ubiquitination - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanisms of Wnt signaling and control - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Readers of poly(ADP-ribose): designed to be fit for purpose - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Biochemical and Biophysical Assays of PAR-WWE Domain Interactions and Production of iso-ADPr for PAR-Binding Analysis | Springer Nature Experiments [experiments.springernature.com]
- 7. Overexpression of the WWE domain of RNF146 modulates poly-(ADP)-ribose dynamics at sites of DNA damage - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Overexpression of the WWE domain of RNF146 modulates poly-(ADP)-ribose dynamics at sites of DNA damage - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Allosteric Activation of the RNF146 Ubiquitin Ligase by a Poly(ADP-ribosyl)ation Signal - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Iso-ADP-Ribose Fluorescence Polarization Probe for the Screening of RNF146 WWE Domain Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. RNF146 is a poly(ADP-ribose)-directed E3 ligase that regulates axin degradation and Wnt signalling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Protocol - Protein expression and purification [depts.washington.edu]
- 17. Isothermal Titration Calorimetry (ITC) [protocols.io]
- 18. Iso-ADP-Ribose Fluorescence Polarization Probe for the Screening of RNF146 WWE Domain Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
- 20. researchgate.net [researchgate.net]
The Endogenous Presence and Signaling Role of the Iso-ADP-Ribose Moiety: A Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
Executive Summary
The term "iso-ADP-ribose" (iso-ADPr) is central to understanding the signaling functions of poly(ADP-ribose) (PAR), a complex post-translational modification pivotal in DNA repair, cell death, and inflammation. However, a common misconception is the existence of iso-ADPr as a free, endogenous signaling molecule. This technical guide clarifies that iso-ADPr is, in fact, the internal structural unit of the PAR polymer, characterized by a unique ribose-ribose glycosidic bond. It is this specific moiety, not a free-floating molecule, that is recognized by a class of proteins known as PAR "readers," thereby initiating downstream signaling cascades. This document provides an in-depth exploration of the synthesis and degradation of PAR, the critical role of the iso-ADPr unit in PAR-dependent signaling, and detailed methodologies for its study.
The Concept of Iso-ADP-Ribose: From Free Molecule to a Structural Moiety
Initial inquiries into "free iso-ADP-ribose" reveal a fundamental point of clarification: endogenous iso-ADP-ribose does not exist as a free, unbound molecule within the cell. Instead, it represents the smallest internal structural unit of poly(ADP-ribose) that contains the characteristic α(1''→2') ribose-ribose glycosidic bond formed during PAR synthesis by PARPs[1][2]. This is in contrast to free ADP-ribose, which is a monomeric molecule involved in different cellular processes. The iso-ADPr moiety is the key recognition site for a variety of PAR-binding proteins, most notably those containing a WWE domain[1][3][4]. Therefore, the biological significance of iso-ADPr lies in its context within the PAR polymer, where it acts as a signaling node.
The Poly(ADP-ribose) Metabolism: Synthesis and Degradation
The endogenous context for the iso-ADPr moiety is the dynamic synthesis and degradation of PAR, a process often referred to as PARylation.
Synthesis of Poly(ADP-ribose) by PARPs
Poly(ADP-ribose) polymerases (PARPs), with PARP1 being the most prominent member, are the "writers" of this modification. Upon activation, typically by DNA damage, PARP1 binds to DNA and undergoes a conformational change that stimulates its catalytic activity. Using NAD+ as a substrate, PARP1 sequentially adds ADP-ribose units to acceptor proteins (including itself in a process called auto-modification) to form long, branched chains of PAR. Each elongation step that adds an ADP-ribose unit to the growing chain creates an iso-ADP-ribose moiety.
Degradation of Poly(ADP-ribose) by Hydrolases
The PAR signal is transient and tightly regulated by "eraser" enzymes that hydrolyze the PAR polymer. The primary enzyme responsible for this is Poly(ADP-ribose) glycohydrolase (PARG), which cleaves the ribose-ribose bonds within the PAR chain, releasing free ADP-ribose. Another key enzyme is ADP-ribosylhydrolase 3 (ARH3), which also possesses PAR-degrading activity and is particularly important in mitochondrial PAR metabolism. The coordinated action of these hydrolases ensures the dynamic nature of PAR signaling.
The Iso-ADP-Ribose Moiety as a Signaling Hub
The iso-ADPr units within the PAR chain act as docking sites for a variety of "reader" proteins that contain specific PAR-binding domains. This interaction is crucial for translating the PAR signal into downstream cellular responses.
WWE Domains: The Primary Readers of Iso-ADP-Ribose
The WWE domain is a protein module that specifically recognizes the iso-ADPr moiety. This binding is highly specific; WWE domains do not bind to the terminal ADP-ribose unit or to free ADP-ribose. The affinity of this interaction can be quite high, with the RNF146 WWE domain binding to iso-ADPr with a dissociation constant (Kd) in the nanomolar range.
RNF146-Mediated Ubiquitination: A Key Downstream Pathway
A well-characterized signaling pathway initiated by iso-ADPr recognition involves the E3 ubiquitin ligase RNF146 (also known as Iduna). RNF146 contains a WWE domain that, upon binding to the iso-ADPr units on a PARylated substrate, undergoes an allosteric conformational change. This change activates its RING domain, enabling it to catalyze the ubiquitination of the PARylated protein, often targeting it for proteasomal degradation. This mechanism elegantly links PARylation to the ubiquitin-proteasome system. For instance, the PARylation of Axin by Tankyrase (a PARP) creates the binding sites for RNF146, leading to Axin ubiquitination and degradation, which in turn activates Wnt signaling.
Quantitative Analysis of Poly(ADP-ribose)
The levels of PAR are highly dynamic, with low basal levels that can increase over 100-fold upon cellular stress, such as DNA damage. Accurate quantification is essential for understanding its physiological and pathological roles.
| Cell/Tissue Type | Condition | PAR Level (pmol/10^6 cells) | PAR Level (ag/cell) | Reference |
| HeLa | Basal | 0.039 | 20.8 | |
| HeLa | MNNG-treated | 6.39 | 3460 | |
| HEK293T | Basal | 0.038 | 20.5 | |
| HepG2 | Basal | 0.002 | 1.0 | |
| Human PBMCs | Basal | ~0.005 (estimated from R-Ado) | ~3 (estimated from R-Ado) | |
| Human PBMCs | H2O2-treated | >0.25 (estimated from R-Ado) | >150 (estimated from R-Ado) |
Experimental Protocols
Quantification of PAR by Isotope Dilution Mass Spectrometry (LC-MS/MS)
This is the gold standard for accurate and sensitive PAR quantification.
Protocol Outline:
-
Sample Preparation: Homogenize cells or tissues in a lysis buffer containing a PARG inhibitor to prevent PAR degradation.
-
Internal Standard Spiking: Add a known amount of stable isotope-labeled PAR (e.g., 13C,15N-PAR) to the lysate.
-
PAR Purification: Purify PAR from the lysate using solid-phase extraction, typically with a boronate affinity column.
-
Enzymatic Digestion: Digest the purified PAR to a specific monomeric unit, such as phosphoribosyl-AMP (PR-AMP), using snake venom phosphodiesterase.
-
LC-MS/MS Analysis: Separate the digest products by ultra-performance liquid chromatography (UPLC) and detect the specific mass transitions for the analyte and the internal standard using a tandem mass spectrometer in multiple reaction monitoring (MRM) mode.
-
Quantification: Calculate the amount of endogenous PAR based on the ratio of the native analyte signal to the internal standard signal.
Detection of PAR by Immunoblotting
Immunoblotting provides a semi-quantitative assessment of PAR levels and the molecular weight of PARylated proteins.
Protocol Outline:
-
Cell Lysis: Lyse cells in a buffer containing protease and PARG inhibitors.
-
Protein Quantification: Determine protein concentration using a standard assay (e.g., BCA).
-
SDS-PAGE: Separate equal amounts of protein lysate on an SDS-polyacrylamide gel (4-12% gradient gels are often used to resolve the high molecular weight smear of PARylated proteins).
-
Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for PAR (e.g., anti-PAR monoclonal antibody) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate. A characteristic smear from high to low molecular weight indicates the presence of PARylated proteins.
Visualization of Cellular PAR by Immunofluorescence
Immunofluorescence allows for the visualization of the subcellular localization of PAR.
Protocol Outline:
-
Cell Culture: Grow adherent cells on coverslips.
-
Treatment (Optional): Induce PAR formation by treating cells with a DNA damaging agent (e.g., H2O2).
-
Fixation: Fix cells with cold methanol (B129727) or paraformaldehyde.
-
Permeabilization: If using paraformaldehyde fixation, permeabilize cells with 0.25% Triton X-100 in PBS.
-
Blocking: Block with a suitable blocking buffer (e.g., 4% BSA in PBS) for 1 hour.
-
Primary Antibody Incubation: Incubate with a primary anti-PAR antibody for 1-2 hours at room temperature or overnight at 4°C.
-
Secondary Antibody Incubation: Wash and incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.
-
Counterstaining and Mounting: Counterstain nuclei with DAPI and mount the coverslips on microscope slides with an anti-fade mounting medium.
-
Imaging: Visualize the fluorescent signal using a confocal or fluorescence microscope.
In Vitro Synthesis of Iso-ADP-Ribose
For in vitro binding assays and structural studies, purified iso-ADPr can be generated biosynthetically.
Protocol Outline:
-
In Vitro PAR Synthesis: Incubate purified PARP1 with NAD+ and an activator (e.g., nicked DNA) to synthesize PAR polymers.
-
PAR Purification: Purify the newly synthesized PAR from the reaction mixture.
-
Phosphodiesterase Digestion: Digest the purified PAR with snake venom phosphodiesterase, which cleaves the phosphodiester bonds, leaving the ribose-ribose glycosidic bond of the iso-ADPr units intact.
-
Iso-ADPr Purification: Purify the resulting iso-ADPr using anion exchange chromatography and size-exclusion chromatography.
-
Verification: Confirm the purity and identity of iso-ADPr using LC-MS.
Conclusion and Future Directions
The understanding of iso-ADP-ribose has evolved from the misconception of a free signaling molecule to the appreciation of its role as a critical structural determinant within the PAR polymer. This iso-ADPr moiety serves as a key signaling hub, recruiting effector proteins to initiate downstream cellular processes, most notably ubiquitination. The methodologies outlined in this guide provide a robust framework for the qualitative and quantitative study of PAR and, by extension, the functional consequences of iso-ADPr recognition.
Future research in this area will likely focus on identifying new WWE domain-containing proteins and other "readers" of the iso-ADPr moiety, further elucidating the signaling networks governed by PARylation. The development of novel chemical probes and high-resolution imaging techniques will undoubtedly provide deeper insights into the spatiotemporal dynamics of PAR and its role in health and disease, paving the way for new therapeutic strategies targeting the PAR signaling axis.
References
- 1. Recognition of the iso-ADP-ribose moiety in poly(ADP-ribose) by WWE domains suggests a general mechanism for poly(ADP-ribosyl)ation-dependent ubiquitination - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recognition of the iso-ADP-ribose moiety in poly(ADP-ribose) by WWE domains suggests a general mechanism for poly(ADP-ribosyl)ation-dependent ubiquitination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Overexpression of the WWE domain of RNF146 modulates poly-(ADP)-ribose dynamics at sites of DNA damage - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rcsb.org [rcsb.org]
The Ancient Language of Cellular Stress: An In-depth Technical Guide to the Evolutionary Conservation of Iso-ADP-Ribose Signaling
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Iso-ADP-ribose (iso-ADPR) has emerged as a critical signaling moiety, not as a soluble second messenger, but as a structural unit within poly(ADP-ribose) (PAR) chains that is recognized by a conserved family of protein domains. This recognition event is a linchpin in a variety of cellular processes, most notably the ubiquitin-dependent degradation of proteins, thereby linking the dynamics of NAD+ metabolism and PARP activity to protein homeostasis. The core components of this signaling axis—the "writers" (PARPs), the "readers" (WWE domain-containing proteins), and the broader context of NAD+-consuming enzymes like SARM1—demonstrate remarkable evolutionary conservation from invertebrates to humans. This technical guide provides a comprehensive overview of the iso-ADPR signaling pathway, detailing the quantitative data underpinning our understanding, the experimental protocols for its investigation, and the conserved nature of its molecular components.
The Core Signaling Cassette: PARP, iso-ADPR, and WWE Domains
The central paradigm of iso-ADPR signaling involves the enzymatic synthesis of poly(ADP-ribose) by Poly(ADP-ribose) Polymerases (PARPs), the recognition of the unique iso-ADPR unit within the PAR chain by WWE domains, and the subsequent execution of downstream cellular functions.
PARPs: The "Writers" of the Signal
PARPs are a family of enzymes that catalyze the transfer of ADP-ribose units from NAD+ to target proteins, forming long, branched polymers of poly(ADP-ribose).[1] This activity is a key cellular response to DNA damage and other stresses.[2][3] The PARP enzyme family is ancient, with members found across eukaryotes, indicating an early origin for this signaling mechanism.[1]
Iso-ADP-Ribose: The Signaling Motif
Iso-ADPR is the smallest internal structural unit of PAR that contains the characteristic ribose-ribose glycosidic bond.[1][4] It is not typically considered a free signaling molecule but rather a specific structural motif within the PAR polymer that is "read" by other proteins.[4]
WWE Domains: The "Readers" of the Signal
The WWE domain is a protein module found in numerous proteins involved in ubiquitination and ADP-ribosylation.[4][5] These domains function as specific readers of the iso-ADPR moiety within PAR chains.[4][6] This interaction is highly specific; WWE domains do not bind to mono(ADP-ribose) (ADPR).[4] The key amino acid residues responsible for iso-ADPR binding are highly conserved across the WWE domain family, underscoring the fundamental importance of this interaction.[4][6][7]
Quantitative Data on Iso-ADPR Signaling Components
The following tables summarize key quantitative data for the core components of the iso-ADPR signaling pathway, primarily from studies on human proteins due to the availability of detailed biochemical data.
Table 1: Binding Affinities of WWE Domains to Iso-ADPR
| Protein | Species | WWE Domain Construct | Ligand | Method | Dissociation Constant (Kd) | Reference(s) |
| RNF146 | Homo sapiens | WWE domain only | iso-ADPR | ITC | ~370 nM | [4] |
| RNF146 | Homo sapiens | RING-WWE domains | iso-ADPR | ITC | 39 nM | [8] |
| RNF146 | Homo sapiens | WWE domain | Biotin-isoADPR | BLI | 644 nM | [9] |
| RNF146 | Homo sapiens | WWE domain | TAMRA-isoADPR | FP | 45.2 nM | [9] |
| HUWE1 | Homo sapiens | WWE domain | iso-ADPR | ITC | 13 µM | [7] |
ITC: Isothermal Titration Calorimetry; BLI: Biolayer Interferometry; FP: Fluorescence Polarization
Table 2: Enzyme Kinetics of Poly(ADP-Ribose) Polymerases
| Enzyme | Species | Substrate | KM | kcat | Reference(s) |
| PARP1 | Homo sapiens | NAD+ | 130 µM | 390 s-1 | [10] |
Evolutionary Conservation of the Iso-ADPR Signaling Axis
The fundamental components of iso-ADPR signaling are conserved across a wide range of species, highlighting its ancient origins and critical biological roles.
-
Drosophila melanogaster (Fruit Fly): The fruit fly possesses a clear ortholog of human RNF146, which is required for the degradation of Tankyrase (a PARP) substrates, including Axin, a key regulator of Wingless/Wnt signaling.[11][12] This demonstrates the functional conservation of the PARP-RNF146 axis in regulating developmental pathways.[11][12] The key iso-ADPR-binding residues in the WWE domain are also conserved in Drosophila RNF146.[4] While direct binding affinity data for the Drosophila RNF146 WWE domain with iso-ADPR is not yet available, the genetic and biochemical evidence strongly supports a conserved mechanism of action.[11][12]
-
Caenorhabditis elegans (Nematode): The nematode genome contains genes encoding PARPs and WWE domain-containing proteins, suggesting the presence of this signaling pathway.[13][14] The response to DNA damage in C. elegans involves poly(ADP-ribosyl)ation, a process that is essential for survival after exposure to ionizing radiation.[13]
The Role of SARM1: A Conserved NADase in Neuronal Integrity and Immunity
Sterile Alpha and TIR Motif-containing 1 (SARM1) is an evolutionarily ancient protein with a catalytically active Toll/Interleukin-1 Receptor (TIR) domain that functions as an NADase.[15][16] Its activity is a critical driver of programmed axon degeneration (Wallerian degeneration) and is also involved in innate immunity.[15][17][18]
The NADase activity of SARM1 and its orthologs, such as TIR-1 in C. elegans, is highly conserved and essential for their biological functions.[15][17][19] In C. elegans, TIR-1's NAD+ glycohydrolase activity is potentiated by oligomerization and is required for the activation of the p38 immune pathway.[17] In Drosophila, the NADase activity of SARM1 is instructive for developmental signaling at the neuromuscular junction.[15][20]
While SARM1 does not directly participate in the PAR-iso-ADPR-WWE signaling axis, its role as a major NAD+-consuming enzyme places it at a crucial intersection of cellular metabolism and stress signaling, similar to PARPs. The conservation of its enzymatic function across phyla underscores the ancient importance of regulating NAD+ levels as a signaling mechanism.
Table 3: Enzyme Activities of SARM1 and its Orthologs
| Enzyme | Species | Activity | Key Findings | Reference(s) |
| SARM1 | Homo sapiens | NAD+ hydrolase, ADP-ribosyl cyclase | Cleaves NAD+ into ADPR, cADPR, and nicotinamide. Activity is a key driver of axon degeneration. | [16][21][22] |
| TIR-1 | C. elegans | NAD+ glycohydrolase | Activity is enhanced by oligomerization and is essential for activating the p38 innate immune pathway. | [17][19] |
| SARM1 | Drosophila melanogaster | NAD+ hydrolase | NADase activity scales with NMJ overgrowth, indicating a role in developmental signaling. | [15][20] |
Experimental Protocols
In Vitro Synthesis and Purification of Iso-ADP-Ribose
This protocol is adapted from methodologies used in the structural and biochemical characterization of WWE domain-iso-ADPR interactions.[4]
-
In Vitro PARylation Reaction:
-
Set up a reaction mixture containing histone H1 (as a PARP1 substrate), recombinant human PARP1 enzyme, and NAD+ in a suitable reaction buffer (e.g., Tris-HCl buffer with MgCl2 and DTT).
-
Incubate the reaction at room temperature to allow for the synthesis of poly(ADP-ribose) chains on the histones.
-
-
Purification of PAR Polymer:
-
Separate the PARylated histones from smaller molecules using size-exclusion chromatography (e.g., Superdex 75 on an FPLC system).
-
-
Enzymatic Digestion to Iso-ADPR:
-
Digest the purified PAR polymer with snake venom phosphodiesterase (SVP) overnight at room temperature. SVP cleaves the phosphodiester bonds in the PAR chain, releasing iso-ADPR units.
-
-
Purification of Iso-ADPR:
-
Purify the resulting iso-ADPR from the digestion mixture using anion-exchange chromatography followed by size-exclusion chromatography.
-
Confirm the identity and purity of iso-ADPR using LC-MS, expecting a mass-to-charge ratio (m/z) of 558.1 for the [M-H]- ion.[4]
-
Isothermal Titration Calorimetry (ITC) for WWE Domain-Iso-ADPR Binding
ITC is a powerful technique to directly measure the thermodynamic parameters of binding interactions.
-
Sample Preparation:
-
Express and purify the WWE domain of interest.
-
Synthesize and purify iso-ADPR as described above.
-
Thoroughly dialyze both the protein and iso-ADPR against the same buffer to minimize heats of dilution.
-
-
ITC Experiment:
-
Load the purified WWE domain into the sample cell of the calorimeter and the purified iso-ADPR into the injection syringe.
-
Perform a series of injections of iso-ADPR into the sample cell while monitoring the heat changes.
-
-
Data Analysis:
-
Integrate the heat pulses from each injection and plot them against the molar ratio of ligand to protein.
-
Fit the resulting binding isotherm to a suitable binding model to determine the dissociation constant (Kd), stoichiometry (n), and enthalpy of binding (ΔH).
-
Mass Spectrometry for Identification of ADP-Ribosylation Sites
This protocol provides a general workflow for identifying ADP-ribosylation sites on proteins from cell lysates.[23][24][25][26]
-
Cell Lysis and Protein Digestion:
-
Lyse cells under denaturing conditions to inactivate hydrolases that would degrade PAR.
-
Reduce and alkylate the protein lysate.
-
Digest the proteins into peptides using a protease such as trypsin.
-
-
Enrichment of ADP-Ribosylated Peptides:
-
Enrich for ADP-ribosylated peptides using affinity purification. A common method is to use a resin coupled with the Af1521 macrodomain, which binds to ADP-ribose.[23]
-
-
Mass Spectrometry Analysis:
-
Analyze the enriched peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Utilize fragmentation methods such as Electron Transfer Dissociation (ETD) or Electron-Transfer/Higher-Energy Collision Dissociation (EThcD), which are effective at preserving the labile ADP-ribose modification and allowing for precise site localization.[23][26]
-
-
Data Analysis:
-
Use specialized software (e.g., MaxQuant) to search the MS/MS spectra against a protein database to identify the modified peptides and pinpoint the exact amino acid residues that are ADP-ribosylated.[23]
-
Visualizing the Signaling Pathways
The Canonical Iso-ADPR Signaling Pathway
Caption: Canonical iso-ADPR signaling pathway.
SARM1-Mediated Axon Degeneration Pathway
Caption: SARM1-mediated axon degeneration pathway.
Experimental Workflow for Iso-ADPR Binding Analysis
Caption: Experimental workflow for iso-ADPR synthesis and binding analysis.
Conclusion and Future Directions
The recognition of the iso-ADPR moiety within PAR chains by WWE domains represents a deeply conserved signaling mechanism that translates cellular stress, as indicated by increased PARP activity, into downstream responses such as protein degradation. The functional conservation of the key players, from the PARP enzymes that write the signal to the WWE domains that read it, across diverse animal phyla highlights its fundamental importance. Similarly, the ancient NADase activity of the SARM1/TIR-1 family underscores the critical role of NAD+ metabolism in regulating cell fate decisions in both the nervous and immune systems.
For drug development professionals, these conserved pathways offer tantalizing targets. Inhibitors of PARPs are already in clinical use for cancer therapy, and the discovery of the iso-ADPR-WWE interaction provides a new dimension to understanding their mechanism of action and potential biomarkers. The central role of SARM1's enzymatic activity in axon degeneration makes it a prime target for the development of therapeutics for neurodegenerative diseases and nerve injury.
Future research should focus on elucidating the full complement of WWE domain-containing proteins and their specific biological roles across different species. Obtaining detailed quantitative data, such as binding affinities and enzyme kinetics, for orthologs in model organisms like Drosophila and C. elegans will be crucial for a more complete understanding of the evolution of this signaling network. Furthermore, exploring the potential interplay between the PARP-iso-ADPR axis and SARM1-mediated NAD+ depletion will likely reveal deeper connections between these ancient and conserved signaling pathways.
References
- 1. Biochemical and Biophysical Assays of PAR-WWE Domain Interactions and Production of iso-ADPr for PAR-Binding Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. Human PARP1 substrates and regulators of its catalytic activity: An updated overview - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recognition of the iso-ADP-ribose moiety in poly(ADP-ribose) by WWE domains suggests a general mechanism for poly(ADP-ribosyl)ation-dependent ubiquitination - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recognition of the iso-ADP-ribose moiety in poly(ADP-ribose) by WWE domains suggests a general mechanism for poly(ADP-ribosyl)ation-dependent ubiquitination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Overexpression of the WWE domain of RNF146 modulates poly-(ADP)-ribose dynamics at sites of DNA damage - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Allosteric Activation of the RNF146 Ubiquitin Ligase by a Poly(ADP-ribosyl)ation Signal - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Iso-ADP-Ribose Fluorescence Polarization Probe for the Screening of RNF146 WWE Domain Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. uniprot.org [uniprot.org]
- 11. A Context-Dependent Role for the RNF146 Ubiquitin Ligase in Wingless/Wnt Signaling in Drosophila - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A Context-Dependent Role for the RNF146 Ubiquitin Ligase in Wingless/Wnt Signaling in Drosophila - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Single-particle analysis of full-length human poly(ADP-ribose) polymerase 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Gene: tir-1, Species: Caenorhabditis elegans - Caenorhabditis Genetics Center (CGC) - College of Biological Sciences [cgc.umn.edu]
- 15. Distinct developmental and degenerative functions of SARM1 require NAD+ hydrolase activity | PLOS Genetics [journals.plos.org]
- 16. The SARM1 Toll/Interleukin-1 Receptor (TIR) Domain Possesses Intrinsic NAD+ Cleavage Activity that Promotes Pathological Axonal Degeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Pathogen infection and cholesterol deficiency activate the C. elegans p38 immune pathway through a TIR-1/SARM1 phase transition | eLife [elifesciences.org]
- 18. Distinct developmental and degenerative functions of SARM1 require NAD+ hydrolase activity - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Intestinal immunity in C. elegans is activated by pathogen effector-triggered aggregation of the guard protein TIR-1 on lysosome-related organelles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Distinct developmental and degenerative functions of SARM1 require NAD+ hydrolase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. bpsbioscience.com [bpsbioscience.com]
- 22. bpsbioscience.com [bpsbioscience.com]
- 23. Characterizing ADP-Ribosylation Sites Using Af1521 Enrichment Coupled to ETD-Based Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
- 24. ADP-ribosylated peptide enrichment and site identification: The phosphodiesterase based method - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Identifying ADP-Ribosylation Sites with Mass Spectrometry [thermofisher.com]
- 26. researchprofiles.ku.dk [researchprofiles.ku.dk]
The Intracellular Landscape of iso-ADP-ribose: A Technical Guide for Researchers
For Immediate Release
This technical guide provides a comprehensive overview of the intracellular localization of iso-ADP-ribose (iso-ADPr), a critical signaling molecule involved in a multitude of cellular processes. Tailored for researchers, scientists, and drug development professionals, this document delves into the subcellular distribution of iso-ADPr, the signaling pathways it governs, and the detailed experimental methodologies utilized for its investigation.
Executive Summary
Iso-ADP-ribose is the fundamental internal structural unit of poly(ADP-ribose) (PAR), a complex biopolymer synthesized by Poly(ADP-ribose) polymerases (PARPs). The localization and concentration of iso-ADPr are intricately linked to the dynamic synthesis and degradation of PAR within distinct subcellular compartments. This guide summarizes the current understanding of iso-ADPr's presence and function in the nucleus, cytoplasm, and mitochondria, providing a foundation for future research and therapeutic development. While direct quantitative measurement of free iso-ADPr remains a challenge, this guide presents data on PAR levels as a proxy and details the sophisticated techniques available to probe the world of this essential signaling unit.
Subcellular Localization of iso-ADP-ribose and its Associated Enzymes
The intracellular distribution of iso-ADPr is dictated by the location of the enzymes that synthesize and degrade its parent polymer, PAR. PARPs, the "writers" of this modification, and Poly(ADP-ribose) glycohydrolase (PARG) and ADP-ribosylhydrolase 3 (ARH3), the "erasers," exhibit distinct subcellular localizations, creating specific hubs of iso-ADPr signaling.
Table 1: Subcellular Localization of Key Enzymes Involved in iso-ADP-ribose Metabolism
| Enzyme Family | Enzyme | Predominant Localization | Function |
| PAR Synthesizing | PARP1 | Nucleus | DNA damage sensing and repair, chromatin remodeling |
| PARP2 | Nucleus, Cytoplasm | DNA repair, transcriptional regulation | |
| PARP3 | Nucleus, Cytoplasm | DNA repair, mitotic spindle formation | |
| PARP5a/b (Tankyrases) | Cytoplasm (Golgi, centrosomes) | Wnt signaling, telomere maintenance | |
| PAR Degrading | PARG | Nucleus, Cytoplasm, Mitochondria | Hydrolysis of PAR chains |
| ARH3 | Nucleus, Cytoplasm, Mitochondria | Hydrolysis of PAR and O-acetyl-ADP-ribose |
The presence of these enzymes across the nucleus, cytoplasm, and mitochondria strongly indicates that iso-ADPr is a ubiquitous signaling molecule within the cell.
Quantitative Insights into Subcellular iso-ADP-ribose Levels
Direct quantification of iso-ADPr concentration in different organelles is technically challenging. However, the levels of its parent molecule, PAR, can be measured and serve as an indicator of iso-ADPr abundance.
Table 2: Estimated Subcellular NAD+ Concentrations and Poly(ADP-ribose) Levels
| Cellular Compartment | Estimated NAD+ Concentration | Basal PAR Levels (pmol/mg protein) | Stress-Induced PAR Levels (pmol/mg protein) |
| Nucleus | ~100 µM[1] | Low | High (up to 100-fold increase) |
| Cytoplasm | ~100 µM[1] | Low | Moderate increase |
| Mitochondria | ~250-700 µM[2] | Detectable | Variable, can be influenced by nuclear PARP activity |
Note: PAR levels are highly dynamic and can vary significantly depending on cell type and the nature of the cellular stress. The turnover of PAR is extremely rapid, with a half-life of less than a minute, indicating a highly dynamic regulation of iso-ADPr availability.[3]
Signaling Pathways Involving iso-ADP-ribose
Iso-ADPr plays a crucial role as a signaling platform in several key cellular pathways, primarily through its recognition by proteins containing specific binding motifs, such as the WWE domain.
DNA Damage Response (DDR)
In response to DNA damage, PARP1 is robustly activated, leading to the synthesis of long chains of PAR on chromatin and other nuclear proteins. The iso-ADPr units within these PAR chains act as docking sites for a multitude of DNA repair factors, orchestrating the assembly of repair complexes at the site of damage.
TRPM2 Channel Activation
The Transient Receptor Potential Melastatin 2 (TRPM2) channel, a calcium-permeable ion channel, is a key sensor of oxidative stress. Its activation is mediated by the binding of ADP-ribose, which can be generated from the degradation of PAR by PARG. This process links cellular stress and PAR metabolism to calcium signaling.
References
- 1. ADP-ribosylation of DNA and RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Poly(ADP-ribose) polymerase 1 regulates mitochondrial DNA repair in an NAD-dependent manner - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nuclear ADP-Ribosylation Reactions in Mammalian Cells: Where Are We Today and Where Are We Going? - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Enzymatic Synthesis of Iso-ADP-Ribose: A Detailed Protocol for Researchers
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Iso-ADP-ribose (iso-ADPR) is a crucial signaling molecule and the minimal internal repeating unit of poly(ADP-ribose) (PAR), a complex post-translational modification involved in a myriad of cellular processes, including DNA repair, cell death, and chromatin remodeling. The specific recognition of iso-ADPR by WWE domains in proteins, such as the E3 ubiquitin ligase RNF146, triggers downstream signaling cascades, making it a molecule of significant interest in drug discovery and biomedical research.[1][2] This document provides a detailed protocol for the enzymatic synthesis of iso-ADPR, a two-step process involving the synthesis of PAR by Poly(ADP-ribose) polymerase 1 (PARP-1) and its subsequent enzymatic degradation by Poly(ADP-ribose) glycohydrolase (PARG).
I. Signaling Pathway and Experimental Workflow
The enzymatic synthesis of iso-ADPR is a controlled biochemical process that mimics the cellular production and degradation of PAR. The overall workflow involves two key enzymatic reactions followed by a purification step.
Figure 1: Experimental workflow for the enzymatic synthesis of iso-ADP-ribose.
The signaling role of iso-ADPR is prominently observed in the context of PAR-dependent ubiquitination. Following DNA damage, PARP-1 synthesizes PAR chains on target proteins. The internal iso-ADPR units of these PAR chains are then specifically recognized by the WWE domain of RNF146, an E3 ubiquitin ligase. This interaction allosterically activates RNF146, leading to the ubiquitination of target proteins and their subsequent degradation, thereby influencing cellular pathways such as WNT signaling.[1]
Figure 2: Signaling pathway involving iso-ADP-ribose recognition by the RNF146 WWE domain.
II. Experimental Protocols
This protocol is divided into three main sections: Enzymatic Synthesis of Poly(ADP-ribose) (PAR), Enzymatic Digestion of PAR to iso-ADP-ribose, and Purification of iso-ADP-ribose.
A. Enzymatic Synthesis of Poly(ADP-ribose) (PAR)
This procedure outlines the in vitro synthesis of PAR using recombinant human PARP-1.
Materials:
-
Recombinant human PARP-1 enzyme
-
Activated DNA (e.g., nuclease-treated salmon testes DNA)
-
Nicotinamide adenine (B156593) dinucleotide (NAD+)
-
10X PARP Buffer (e.g., 500 mM Tris-HCl pH 8.0, 100 mM MgCl₂, 10 mM DTT)
-
Nuclease-free water
Procedure:
-
Reaction Setup: Prepare the reaction mixture on ice in a microcentrifuge tube. A typical 100 µL reaction is as follows:
-
10 µL of 10X PARP Buffer
-
x µL of Activated DNA (to a final concentration of 10 µg/mL)
-
x µL of Recombinant human PARP-1 (to a final concentration of 100 nM)
-
x µL of NAD+ (to a final concentration of 1 mM)
-
Nuclease-free water to a final volume of 100 µL
-
-
Incubation: Incubate the reaction mixture at 37°C for 60 minutes.
-
Reaction Termination: Terminate the reaction by adding a PARP inhibitor (e.g., Olaparib to a final concentration of 10 µM) or by heat inactivation at 95°C for 10 minutes.
Table 1: Quantitative Parameters for PAR Synthesis
| Parameter | Value | Reference |
| Recombinant PARP-1 Concentration | 100 nM | [3] |
| Activated DNA Concentration | 10 µg/mL | [3] |
| NAD+ Concentration | 1 mM | [3] |
| Incubation Temperature | 37°C | [4] |
| Incubation Time | 60 minutes | [4] |
| Reaction Volume | 100 µL | [5] |
B. Enzymatic Digestion of PAR to Iso-ADP-ribose
This procedure describes the digestion of the synthesized PAR into smaller fragments, including iso-ADPR, using recombinant human PARG.
Materials:
-
PAR solution (from step A)
-
Recombinant human PARG enzyme
-
10X PARG Buffer (e.g., 500 mM Tris-HCl pH 7.5, 500 mM NaCl, 10 mM TCEP)
-
Nuclease-free water
Procedure:
-
Reaction Setup: Prepare the digestion mixture on ice in a microcentrifuge tube. A typical 50 µL reaction is as follows:
-
5 µL of 10X PARG Buffer
-
x µL of PAR solution (containing approximately 10 µg of PAR)
-
x µL of Recombinant human PARG (to a final concentration of 10-50 nM)
-
Nuclease-free water to a final volume of 50 µL
-
-
Incubation: Incubate the reaction mixture at 37°C. The incubation time can be varied to control the extent of digestion and the size of the resulting ADP-ribose fragments. For generating smaller fragments including iso-ADPR, an incubation time of 30-60 minutes is recommended.
-
Reaction Termination: Terminate the reaction by heat inactivation at 95°C for 10 minutes or by adding a PARG inhibitor (e.g., PDD00017273).[6]
Table 2: Quantitative Parameters for PARG Digestion
| Parameter | Value | Reference |
| Recombinant PARG Concentration | 10-50 nM | [7][8] |
| Incubation Temperature | 37°C | [9] |
| Incubation Time | 30-60 minutes | [6] |
| Reaction Volume | 50 µL | [9] |
C. Purification of Iso-ADP-ribose
This section details the purification of iso-ADPR from the PARG digestion mixture using High-Performance Liquid Chromatography (HPLC).
Materials and Equipment:
-
PARG digestion mixture
-
HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm)
-
Mobile Phase A: 0.1 M Triethylammonium acetate (B1210297) (TEAA), pH 7.0
-
Mobile Phase B: Acetonitrile
-
0.22 µm syringe filters
Procedure:
-
Sample Preparation: Centrifuge the terminated PARG digestion mixture at high speed to pellet any precipitated protein. Filter the supernatant through a 0.22 µm syringe filter.
-
HPLC Separation:
-
Equilibrate the C18 column with 95% Mobile Phase A and 5% Mobile Phase B.
-
Inject the filtered sample onto the column.
-
Elute the components using a linear gradient of Mobile Phase B (e.g., 5% to 30% over 30 minutes) at a flow rate of 1 mL/min.
-
Monitor the elution profile at 260 nm.
-
-
Fraction Collection: Collect the fractions corresponding to the iso-ADPR peak. The retention time of iso-ADPR will need to be determined using a standard, if available, or by subsequent analysis of the collected fractions (e.g., mass spectrometry).
-
Lyophilization: Lyophilize the collected fractions to obtain purified iso-ADPR.
Table 3: HPLC Purification Parameters
| Parameter | Value | Reference |
| Column | Reversed-phase C18 | [9][10] |
| Mobile Phase A | 0.1 M TEAA, pH 7.0 | [10] |
| Mobile Phase B | Acetonitrile | [10] |
| Gradient | 5% to 30% Acetonitrile over 30 min | General Practice |
| Flow Rate | 1 mL/min | [9] |
| Detection Wavelength | 260 nm | [10] |
III. Conclusion
This protocol provides a comprehensive guide for the enzymatic synthesis and purification of iso-ADP-ribose. By following these detailed steps, researchers can reliably produce this important signaling molecule for use in a variety of in vitro and cellular assays to further investigate its role in cellular signaling and to screen for potential therapeutic inhibitors of iso-ADPR-mediated pathways. The provided quantitative data and diagrams offer a clear framework for experimental design and understanding the biological context of iso-ADPR.
References
- 1. Iso-ADP-Ribose Fluorescence Polarization Probe for the Screening of RNF146 WWE Domain Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ADP-ribose-specific chromatin-affinity purification for investigating genome-wide or locus-specific chromatin ADP-ribosylation | Springer Nature Experiments [experiments.springernature.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. bpsbioscience.com [bpsbioscience.com]
- 7. bpsbioscience.com [bpsbioscience.com]
- 8. bellbrooklabs.com [bellbrooklabs.com]
- 9. listlabs.com [listlabs.com]
- 10. Determination of intracellular concentrations of the TRPM2 agonist ADP-ribose by reversed-phase HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Isothermal Titration Calorimetry for the Study of iso-ADP-ribose Interactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isothermal Titration Calorimetry (ITC) is a powerful biophysical technique for the quantitative characterization of biomolecular interactions. It directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction in a single experiment. This application note provides a detailed guide to utilizing ITC for studying the interactions of iso-ADP-ribose (iso-ADPR), a key signaling molecule involved in various cellular processes, including DNA damage repair and Wnt signaling.
iso-ADPR is the smallest internal structural unit of poly(ADP-ribose) (PAR) and is specifically recognized by proteins containing a WWE domain.[1] Understanding the binding affinity and thermodynamics of iso-ADPR with its target proteins is crucial for elucidating its role in signaling pathways and for the development of novel therapeutics targeting these interactions.
Principle of Isothermal Titration Calorimetry
ITC measures the heat change (ΔH) that occurs when a ligand is titrated into a solution containing a macromolecule. The binding process is monitored by detecting the temperature difference between the sample cell (containing the macromolecule) and a reference cell. The heat absorbed or released is proportional to the amount of binding that occurs. By measuring the heat change after successive injections of the ligand, a binding isotherm is generated. Fitting this curve to a suitable binding model allows for the determination of the binding affinity (Kd), stoichiometry of the interaction (n), and the enthalpy change (ΔH). From these parameters, the change in Gibbs free energy (ΔG) and entropy (ΔS) can be calculated, providing a complete thermodynamic signature of the interaction.
Data Presentation: Thermodynamic Parameters of iso-ADP-ribose Interactions
The following table summarizes the thermodynamic parameters for the interaction of iso-ADPR with the WWE domains of two important E3 ubiquitin ligases, RNF146 and HUWE1, as determined by ITC.
| Protein Construct | Ligand | Kd (nM) | n (Stoichiometry) | ΔH (kcal/mol) | -TΔS (kcal/mol) | ΔG (kcal/mol) | Reference |
| RNF146 (RING-WWE) | iso-ADPR | 39 | 1.0 | -12.5 | 2.4 | -10.1 | [2] |
| RNF146 (WWE) | iso-ADPR | 370 | 1.0 | -10.2 | 1.6 | -8.6 | [1][3] |
| HUWE1 (WWE) | iso-ADPR | 1,200 | 1.0 | -8.5 | 0.4 | -8.1 | [3] |
Experimental Protocols
This section provides a detailed protocol for characterizing the interaction between a WWE domain-containing protein and iso-ADPR using ITC. The following protocol is based on the successful characterization of the RNF146-iso-ADPR interaction.
Materials and Reagents
-
Protein: Purified WWE domain-containing protein (e.g., RNF146 RING-WWE construct). The protein should be >95% pure as determined by SDS-PAGE.
-
Ligand: iso-ADP-ribose.
-
ITC Buffer: 20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM DTT. It is critical that the protein and ligand are in identical, degassed buffer to minimize heats of dilution.
-
Isothermal Titration Calorimeter: (e.g., MicroCal VP-ITC or similar).
Experimental Procedure
-
Sample Preparation:
-
Dialyze the purified protein against the ITC buffer overnight at 4°C to ensure buffer matching.
-
Dissolve the iso-ADPR in the same ITC buffer.
-
Measure the final concentrations of the protein and ligand accurately using a reliable method (e.g., UV-Vis spectroscopy for protein, and for iso-ADPR, use the concentration provided by the supplier or determine it spectrophotometrically).
-
Degas both the protein and ligand solutions for at least 10 minutes immediately prior to the ITC experiment to prevent bubble formation.
-
-
ITC Instrument Setup:
-
Set the experimental temperature to 25°C.
-
Set the stirring speed to a level that ensures rapid mixing without causing protein denaturation (e.g., 300 rpm).
-
Set the reference power to a value appropriate for the expected heat of binding.
-
-
ITC Titration:
-
Load the protein solution into the sample cell. A typical concentration for the RNF146 (RING-WWE) construct is 15-20 µM in a 1.4218 mL cell.
-
Load the iso-ADPR solution into the injection syringe. A typical concentration is 10-20 times that of the protein in the cell (e.g., ~500 µM).
-
Perform a series of injections of the ligand into the protein solution. For the RNF146-iso-ADPR interaction, a typical injection scheme is 25-40 injections of 5 µL each, with a 5-minute spacing between injections to allow the system to return to thermal equilibrium.
-
-
Control Experiment:
-
To account for the heat of dilution, perform a control titration by injecting the ligand solution into the ITC buffer alone. The data from this control experiment should be subtracted from the protein-ligand titration data during analysis.
-
-
Data Analysis:
-
Integrate the raw ITC data to obtain the heat change for each injection.
-
Subtract the heat of dilution from the binding data.
-
Plot the corrected heat per mole of injectant against the molar ratio of ligand to protein.
-
Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) using the analysis software provided with the ITC instrument. This will yield the thermodynamic parameters: Kd, n, and ΔH.
-
Calculate ΔG and -TΔS using the following equations:
-
ΔG = -RTln(1/Kd)
-
ΔG = ΔH - TΔS
-
-
Visualizations
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, generated using Graphviz, illustrate key signaling pathways involving iso-ADPR and a typical experimental workflow for an ITC experiment.
Caption: Experimental workflow for ITC analysis of protein-iso-ADPR interactions.
Caption: RNF146-mediated ubiquitination pathway in Wnt signaling.
Caption: Role of iso-ADPR in the DNA Damage Response.
Conclusion
Isothermal Titration Calorimetry is an indispensable tool for the detailed characterization of iso-ADP-ribose interactions with its protein targets. The ability to obtain a complete thermodynamic profile provides deep insights into the molecular recognition events that govern iso-ADPR-mediated signaling pathways. The protocols and data presented in this application note serve as a comprehensive guide for researchers aiming to quantify these critical interactions, ultimately aiding in the elucidation of their biological functions and the development of targeted therapeutics.
References
- 1. Solenoid architecture of HUWE1 contributes to ligase activity and substrate recognition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biochemical and Biophysical Assays of PAR-WWE Domain Interactions and Production of iso-ADPr for PAR-Binding Analysis | Springer Nature Experiments [experiments.springernature.com]
- 3. Recognition of the iso-ADP-ribose moiety in poly(ADP-ribose) by WWE domains suggests a general mechanism for poly(ADP-ribosyl)ation-dependent ubiquitination - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for iso-ADP Ribose in Pull-Down Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing iso-ADP-ribose (iso-ADPr) as a molecular bait in pull-down assays to identify and characterize proteins that are poly-ADP-ribosylated (PARylated) or interact with PAR chains. This technique is pivotal for dissecting signaling pathways regulated by PARylation and for the discovery of novel drug targets.
Introduction
Poly-ADP-ribosylation is a dynamic post-translational modification where poly(ADP-ribose) (PAR) polymers are synthesized on substrate proteins by PAR polymerases (PARPs). This process is crucial in a myriad of cellular functions, including DNA damage repair, transcriptional regulation, and cell death pathways.[1] The unique structural element within the PAR chain is iso-ADP-ribose (iso-ADPr), which consists of two consecutive ADP-ribosyl units linked by a ribose-ribose glycosidic bond.[2][3]
Specific protein modules, known as PAR-binding domains, recognize and decode the PAR signal. Among these, the WWE domain has been shown to specifically bind to the iso-ADPr moiety, distinguishing it from mono(ADP-ribose).[3][4][5] The E3 ubiquitin ligase RNF146 is a well-characterized WWE domain-containing protein where the binding of its WWE domain to iso-ADPr allosterically activates its ligase activity, triggering ubiquitination of PARylated proteins.[2][6][7] This specific interaction forms the basis of using iso-ADPr as a tool in pull-down assays to isolate and identify PARylated proteins and their interactors.
Signaling Pathway: PAR-Dependent Ubiquitination by RNF146
The binding of iso-ADPr is a critical step in the PAR-dependent ubiquitination signaling pathway, which plays a significant role in cellular processes such as the Wnt signaling pathway.[5][8][9] In this pathway, enzymes like Tankyrase (a PARP) PARylate target proteins such as Axin. The resulting PAR chains on Axin serve as a scaffold for the recruitment of RNF146. The WWE domain of RNF146 recognizes and binds to the iso-ADPr units within the PAR chain. This binding event induces a conformational change in RNF146, activating its E3 ubiquitin ligase function. Activated RNF146 then ubiquitinates the PARylated protein, targeting it for proteasomal degradation.[1][8]
Caption: RNF146-mediated PAR-dependent ubiquitination pathway.
Experimental Workflow: iso-ADPr-based Pull-Down Assay
A common strategy for iso-ADPr-based pull-down assays involves using a recombinant, tagged protein containing a PAR-binding domain, such as the WWE domain of RNF146, as "bait" to capture PARylated proteins from cell lysates. The captured proteins are then identified and quantified, typically by mass spectrometry.
Caption: Workflow for pull-down of PARylated proteins.
Protocols
Protocol 1: Preparation of Cell Lysate
This protocol is designed to lyse cells while preserving protein-protein interactions and post-translational modifications.
Materials:
-
Phosphate-Buffered Saline (PBS), ice-cold
-
Lysis Buffer: 50 mM Tris-HCl (pH 7.5), 150 mM NaCl, 1% NP-40, 1 mM EDTA, with freshly added protease and phosphatase inhibitor cocktails.
-
Cell scraper
-
Microcentrifuge
Procedure:
-
Culture cells to the desired confluency. For experiments involving the induction of PARylation, treat cells with a DNA damaging agent (e.g., H₂O₂) prior to harvesting.
-
Aspirate the culture medium and wash the cells twice with ice-cold PBS.
-
Add an appropriate volume of ice-cold Lysis Buffer to the cells.
-
Scrape the cells and transfer the cell suspension to a pre-chilled microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes with occasional vortexing.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant (clarified lysate) to a new pre-chilled tube. The lysate is now ready for the pull-down assay.
Protocol 2: Pull-Down Assay using GST-tagged RNF146 WWE Domain
This protocol describes the capture of PARylated proteins from cell lysate using a GST-tagged RNF146 WWE domain immobilized on glutathione-agarose beads.
Materials:
-
Recombinant GST-tagged RNF146 WWE domain
-
Glutathione-Agarose beads
-
Clarified cell lysate (from Protocol 1)
-
Wash Buffer: 20 mM Tris-HCl (pH 7.5), 250 mM NaCl.[4]
-
Elution Buffer: For mass spectrometry, use a denaturing buffer such as 2X SDS-PAGE sample buffer. For functional assays, a non-denaturing buffer like 10 mM reduced glutathione (B108866) in 50 mM Tris-HCl (pH 8.0) can be used.
-
Microcentrifuge tubes
Procedure:
-
Bait Immobilization: a. Resuspend the glutathione-agarose beads and transfer an appropriate amount of slurry to a microcentrifuge tube. b. Wash the beads twice with ice-cold Wash Buffer. c. Add the purified GST-RNF146 WWE domain to the beads and incubate for 1-2 hours at 4°C with gentle rotation to allow binding. d. Pellet the beads by centrifugation and discard the supernatant. Wash the beads three times with Wash Buffer to remove unbound bait protein.
-
Protein Capture: a. Add the clarified cell lysate to the beads with the immobilized bait protein. b. Incubate for 2-4 hours or overnight at 4°C with gentle rotation.
-
Washing: a. Pellet the beads by centrifugation and discard the supernatant. b. Wash the beads three to five times with ice-cold Wash Buffer to remove non-specifically bound proteins.
-
Elution: a. After the final wash, remove all supernatant. b. Add Elution Buffer to the beads and incubate according to the buffer requirements (e.g., 5-10 minutes at room temperature for glutathione elution, or 5 minutes at 95°C for SDS-PAGE sample buffer). c. Pellet the beads and collect the supernatant containing the eluted proteins.
-
Analysis: a. Analyze the eluted proteins by SDS-PAGE followed by Coomassie staining, silver staining, or Western blotting with antibodies against specific proteins of interest. b. For comprehensive identification of interacting proteins, proceed with analysis by mass spectrometry.
Data Presentation
Quantitative data from pull-down assays coupled with mass spectrometry can reveal changes in the PARsylome under different cellular conditions. The following table is a representative example of how such data can be presented.
| Protein ID (Gene Name) | Description | Fold Change (Treated/Control) | p-value | Function in PAR Signaling |
| P09972 (PARP1) | Poly(ADP-ribose) polymerase 1 | 5.2 | <0.01 | PARP enzyme, auto-PARylated |
| Q9Y235 (AXIN1) | Axin-1 | 4.5 | <0.01 | Scaffold protein, substrate for PARylation |
| Q96PU5 (RNF146) | E3 ubiquitin-protein ligase RNF146 | 3.8 | <0.01 | PAR-binding E3 ligase |
| P04637 (TP53) | Cellular tumor antigen p53 | 2.9 | <0.05 | Transcription factor, regulated by PARylation |
| P62993 (HIST1H2BK) | Histone H2B type 1-K | 3.1 | <0.05 | Chromatin component, PARylation target |
Table 1: Representative quantitative proteomics data from an iso-ADPr pull-down assay. The table shows hypothetical data for proteins enriched from cells treated with a DNA damaging agent compared to untreated control cells. Fold change indicates the relative abundance of the protein in the pull-down from treated versus control cells.
Concluding Remarks
The use of iso-ADP-ribose as a target for pull-down assays, particularly through the specific interaction with the RNF146 WWE domain, is a powerful technique for the enrichment and identification of PARylated proteins. These methods are essential for advancing our understanding of the complex roles of PARylation in cellular signaling and for the development of novel therapeutics targeting these pathways.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Ubiquitin Ligase RNF146 Regulates Tankyrase and Axin to Promote Wnt Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Recognition of the iso-ADP-ribose moiety in poly(ADP-ribose) by WWE domains suggests a general mechanism for poly(ADP-ribosyl)ation-dependent ubiquitination - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Iso-ADP-Ribose Fluorescence Polarization Probe for the Screening of RNF146 WWE Domain Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Iso-ADP-Ribose Fluorescence Polarization Probe for the Screening of RNF146 WWE Domain Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell-Based Assays to Study Iso-ADP-Ribose Function
For Researchers, Scientists, and Drug Development Professionals
Introduction
Iso-ADP-ribose (iso-ADPR) is a fundamental signaling molecule, representing the minimal internal structural unit of poly(ADP-ribose) (PAR).[1][2] PAR is a complex post-translational modification synthesized by Poly(ADP-ribose) polymerases (PARPs) in response to cellular stresses, particularly DNA damage. The unique ribose-ribose glycosidic bond in iso-ADPR serves as a specific recognition motif for proteins containing WWE domains, thereby translating the signal of PAR formation into downstream cellular events.[1][3] A primary example of this is the allosteric activation of the E3 ubiquitin ligase RNF146, which links PARP activation directly to the ubiquitin signaling pathway.[4]
Furthermore, the metabolic processes that generate PAR also produce ADP-ribose (ADPR), a potent activator of the TRPM2 ion channel. Activation of TRPM2 leads to an influx of calcium, a critical second messenger involved in oxidative stress responses, inflammation, and cell death pathways. Studying iso-ADPR function, therefore, provides insights into these critical cellular processes and offers potential therapeutic targets for a range of diseases, including cancer and neurodegenerative disorders.
These application notes provide detailed protocols for key biochemical and cell-based assays to investigate the function of iso-ADPR and its related signaling pathways.
Signaling Pathways Involving Iso-ADP-Ribose and Related Molecules
The function of iso-ADPR is intrinsically linked to the synthesis and recognition of poly(ADP-ribose). Two major pathways are of interest: the RNF146-mediated ubiquitination pathway and the TRPM2-mediated calcium signaling pathway.
Section 1: Biochemical Assay for Iso-ADPR Interaction
Fluorescence Polarization (FP) Competition Assay for RNF146 WWE Domain Binding
This biochemical assay measures the binding of iso-ADPR to the WWE domain of RNF146. It is a powerful tool for screening small molecule inhibitors that disrupt this interaction. The assay relies on the displacement of a fluorescently labeled iso-ADPR tracer (e.g., TAMRA-isoADPr) by unlabeled iso-ADPR or a test compound, leading to a decrease in fluorescence polarization.
Experimental Workflow
Protocol
-
Reagent Preparation:
-
Assay Buffer: 50 mM Tris (pH 8.0), 150 mM NaCl, 0.01% Triton X-100.
-
RNF146 WWE Domain: Purify recombinant RNF146 WWE domain and prepare a concentrated stock solution. The final concentration in the assay is typically around 100 nM.
-
Fluorescent Tracer: Synthesize or procure a fluorescently labeled iso-ADPR, such as TAMRA-isoADPr. Prepare a stock solution in DMSO. The final assay concentration is typically around 20 nM.
-
Test Compounds: Prepare serial dilutions of unlabeled iso-ADPR (for positive control) or test inhibitors in DMSO.
-
-
Assay Procedure (384-well plate format):
-
To each well, add the assay components to achieve the final desired concentrations (e.g., 100 nM RNF146 WWE, 20 nM TAMRA-isoADPr).
-
Add the serially diluted test compounds or unlabeled iso-ADPR. Include controls for no inhibitor (maximum polarization) and no protein (minimum polarization).
-
Incubate the plate at room temperature for 30-60 minutes, protected from light.
-
-
Data Acquisition and Analysis:
-
Measure fluorescence polarization using a plate reader equipped with appropriate filters for the fluorophore (e.g., TAMRA).
-
Plot the millipolarization (mP) values against the logarithm of the competitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value, which represents the concentration of the compound required to displace 50% of the fluorescent tracer.
-
Data Presentation
| Compound | Target | Assay Type | Tracer (Concentration) | Protein (Concentration) | Kd / IC₅₀ | Reference |
| TAMRA-isoADPr | RNF146 WWE | FP Titration | 20 nM | Titrated | 45.2 nM (Kd) | |
| iso-ADPR | RNF146 WWE | FP Competition | TAMRA-isoADPr (20 nM) | 100 nM | 623 nM (IC₅₀) | |
| iso-ADPR | RNF146 WWE | ITC | - | - | 370 nM (Kd) |
Section 2: Cell-Based Assays for Iso-ADPR-Dependent Signaling
Since iso-ADPR is a structural component of PAR, its function is studied by assessing the formation of PAR and its downstream consequences.
Live-Cell Imaging of PAR Formation using a Genetically Encoded Probe (LivePAR)
This assay allows for the real-time visualization and quantification of PAR synthesis in living cells following the induction of DNA damage. It utilizes a fusion protein of the RNF146 WWE domain and a fluorescent protein (e.g., EGFP), which specifically recognizes the iso-ADPR units within PAR chains.
Protocol
-
Cell Culture and Transfection:
-
Culture a suitable cell line (e.g., U2OS, HEK293) on glass-bottom dishes suitable for live-cell imaging.
-
Transfect the cells with a plasmid encoding the LivePAR probe (RNF146 WWE-EGFP) using a standard transfection reagent. Allow 24-48 hours for protein expression.
-
-
Induction of DNA Damage:
-
Mount the dish on a confocal microscope equipped with a laser micro-irradiation system (e.g., 355nm or 405nm laser).
-
Identify a cell expressing the LivePAR probe.
-
Induce localized DNA damage by focusing the laser beam on a small region within the nucleus.
-
-
Image Acquisition and Analysis:
-
Acquire a time-lapse series of fluorescent images immediately before and after laser micro-irradiation.
-
Measure the fluorescence intensity at the site of damage over time. The recruitment of the LivePAR probe will appear as an accumulation of fluorescence at the irradiated spot.
-
Quantify the fold-change in fluorescence intensity at the damage site relative to the nucleoplasm to assess the kinetics of PAR formation and degradation.
-
Quantification of Cellular PAR Levels by ELISA
This immunoassay provides a quantitative measure of total PAR levels in cell lysates, which is useful for assessing the effects of PARP inhibitors or other stimuli on iso-ADPR-containing polymers.
Protocol
-
Cell Culture and Treatment:
-
Plate cells (e.g., HEK293) in a multi-well plate (e.g., 96-well).
-
Treat cells with DNA damaging agents (e.g., H₂O₂) in the presence or absence of PARP or PARG inhibitors for the desired time.
-
-
Cell Lysis:
-
Wash the cells with PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease inhibitors and PARP/PARG inhibitors (e.g., Olaparib) to preserve PAR levels.
-
-
ELISA Procedure (Sandwich Assay):
-
Use a commercial ELISA kit or coat a 96-well plate with a PAR-binding reagent.
-
Add cell lysates to the wells and incubate to allow capture of PARylated proteins.
-
Wash the wells and add a primary anti-PAR detection antibody.
-
Wash and add a secondary HRP-conjugated antibody.
-
Add a chemiluminescent or colorimetric HRP substrate and measure the signal using a plate reader.
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of purified PAR polymer.
-
Calculate the concentration of PAR in the cell lysates based on the standard curve.
-
Section 3: Cell-Based Assay for Downstream Signaling
Intracellular Calcium Flux Assay for TRPM2 Channel Activation
This assay measures changes in intracellular calcium concentration ([Ca²⁺]i) following the activation of the TRPM2 channel. While directly activated by ADPR, this pathway is a key downstream consequence of PARP activation, which is the source of iso-ADPR. The assay is critical for studying the role of this pathway in oxidative stress and cell death.
Protocol
-
Cell Culture:
-
Use a cell line that endogenously expresses TRPM2 (e.g., RIN-5F insulinoma cells) or a stably transfected cell line (e.g., TRPM2-HEK293). For inducible systems, treat cells with the inducing agent (e.g., tetracycline) for 24 hours prior to the assay.
-
-
Loading with Calcium Indicator Dye:
-
Wash the cells and incubate them with a calcium-sensitive fluorescent dye (e.g., 2 µM Fluo-4 AM) in a suitable buffer for 20-45 minutes at 37°C.
-
Wash the cells again to remove excess dye.
-
-
Stimulation and Measurement:
-
Place the cells in a fluorescence plate reader or on a fluorescence microscope.
-
Establish a baseline fluorescence reading.
-
Add the stimulus. This can be H₂O₂ to induce endogenous PARP activation and subsequent ADPR production, or ADPR can be introduced directly into the cells via patch pipette in electrophysiology experiments.
-
Record the change in fluorescence intensity over time. An increase in fluorescence corresponds to an increase in intracellular calcium.
-
-
Data Analysis:
-
Quantify the change in fluorescence (e.g., peak fluorescence minus baseline) to determine the extent of calcium influx.
-
For inhibitor studies, pre-incubate cells with the inhibitor (e.g., a PARP inhibitor or a TRPM2 channel blocker) before adding the stimulus and compare the response to untreated cells.
-
Data Presentation
| Cell Line | Stimulus | Measured Effect | Inhibitor | IC₅₀ / Effect | Reference |
| TRPM2-HEK293 | 100 µM H₂O₂ | [Ca²⁺]i Increase | PJ34 (PARP Inhibitor) | pIC₅₀ = 6.68 ± 0.28 | |
| TRPM2-HEK293 | 100 µM H₂O₂ | [Ca²⁺]i Increase | DPQ (PARP Inhibitor) | pIC₅₀ = 4.78 ± 0.05 | |
| TRPM2-HEK293 | 300 µM H₂O₂ | Mitochondrial Dysfunction | PJ34 (PARP Inhibitor) | pIC₅₀ = 6.69 ± 0.22 | |
| TRPM2-HEK293 | 100 µM ADPR (in pipette) | Inward Current | - | 340 ± 21 pA/pF |
Conclusion
The assays described provide a robust framework for investigating the multifaceted functions of iso-ADP-ribose. By combining biochemical assays that probe the direct molecular interactions of iso-ADPR with cell-based methods that quantify its upstream synthesis (PAR formation) and downstream consequences (ubiquitination and calcium signaling), researchers can build a comprehensive understanding of this critical signaling molecule. These tools are invaluable for basic research into cellular stress responses and for the development of novel therapeutics targeting the PARP-iso-ADPR signaling axis.
References
Application Notes and Protocols for the Mass Spectrometry Analysis of iso-ADP-ribose
For Researchers, Scientists, and Drug Development Professionals
Introduction
Iso-ADP-ribose (iso-ADPr) is a crucial signaling molecule derived from the internal structure of poly(ADP-ribose) (PAR), a complex post-translational modification involved in a myriad of cellular processes, including DNA damage repair, transcription, and cell fate determination. Unlike its terminal counterpart, ADP-ribose, iso-ADPr acts as a specific ligand for WWE domains, particularly in the E3 ubiquitin ligase RNF146. This interaction triggers a signaling cascade that links poly(ADP-ribosyl)ation to protein ubiquitination and subsequent degradation, playing a vital role in pathways such as Wnt signaling.
The accurate and sensitive quantification of iso-ADPr is paramount for understanding its physiological and pathological roles and for the development of therapeutics targeting PARP enzymes and associated pathways. This document provides detailed application notes and protocols for the analysis of iso-ADPr using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly specific and sensitive analytical technique.
Signaling Pathway of iso-ADP-ribose
The primary signaling role of iso-ADPr is to allosterically activate the E3 ubiquitin ligase RNF146. This is a key event that couples the dynamic process of poly(ADP-ribosyl)ation to the ubiquitin-proteasome system.
Caption: iso-ADP-ribose signaling pathway.
Experimental Workflows
The analysis of iso-ADPr from biological samples involves several key steps, from sample preparation to data acquisition and analysis.
Caption: Experimental workflow for iso-ADPr analysis.
Quantitative Data Summary
The following tables summarize hypothetical quantitative data for iso-ADPr analysis. Actual values will vary depending on the cell type, treatment conditions, and specific experimental setup.
Table 1: LC-MS/MS Parameters for iso-ADP-ribose and ADP-ribose
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Dwell Time (ms) |
| iso-ADP-ribose | 558.1 | 426.1 | 20 | 50 |
| 558.1 | 346.1 | 25 | 50 | |
| 558.1 | 134.0 | 35 | 50 | |
| ADP-ribose | 558.1 | 426.1 | 20 | 50 |
| 558.1 | 346.1 | 25 | 50 | |
| 558.1 | 134.0 | 35 | 50 | |
| [¹³C₅,¹⁵N₂]-iso-ADPr (IS) | 565.1 | 431.1 | 20 | 50 |
Note: The fragmentation pattern of iso-ADP-ribose and ADP-ribose is identical. Separation is achieved chromatographically.
Table 2: Chromatographic Conditions for Separation of ADP-ribose Isomers
| Parameter | Condition |
| Column | Amide-based HILIC column (e.g., 100 x 2.1 mm, 1.7 µm) |
| Mobile Phase A | 10 mM Ammonium (B1175870) Acetate in Water, pH 9.0 |
| Mobile Phase B | Acetonitrile (B52724) |
| Gradient | 95% B to 50% B over 10 minutes |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
Table 3: Hypothetical Intracellular Concentrations of iso-ADP-ribose
| Cell Line | Treatment | iso-ADP-ribose (fmol/10⁶ cells) | ADP-ribose (fmol/10⁶ cells) |
| HeLa | Untreated | 5.2 ± 1.1 | 15.8 ± 3.2 |
| H₂O₂ (1 mM, 10 min) | 89.4 ± 15.3 | 25.1 ± 4.5 | |
| Olaparib (10 µM) + H₂O₂ | 12.3 ± 2.5 | 18.9 ± 3.9 | |
| MCF-7 | Untreated | 3.8 ± 0.9 | 12.1 ± 2.8 |
| Doxorubicin (1 µM, 24h) | 65.7 ± 11.2 | 20.4 ± 4.1 |
Experimental Protocols
Protocol 1: Extraction of iso-ADP-ribose from Cultured Cells
Materials:
-
Ice-cold PBS
-
LC-MS grade methanol, acetonitrile, and water
-
Stable isotope-labeled internal standard (e.g., [¹³C₅,¹⁵N₂]-iso-ADPr)
-
Centrifuge tubes
-
Refrigerated centrifuge
-
Solid Phase Extraction (SPE) cartridges (e.g., graphitized carbon)
-
Vacuum manifold
-
Sample concentrator (e.g., SpeedVac)
Procedure:
-
Culture cells to the desired confluency and apply experimental treatments.
-
Aspirate the culture medium and wash the cells twice with ice-cold PBS.
-
Add 1 mL of ice-cold 80% methanol containing the internal standard to each 10 cm plate.
-
Scrape the cells and transfer the cell lysate to a pre-chilled centrifuge tube.
-
Vortex vigorously for 1 minute and incubate at -20°C for 30 minutes to precipitate proteins.
-
Centrifuge at 16,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new tube.
-
(Optional) For total iso-ADPr measurement from PAR, add Poly(ADP-ribose) Glycohydrolase (PARG) to the supernatant and incubate according to the manufacturer's instructions.
-
Activate the SPE cartridge according to the manufacturer's protocol.
-
Load the supernatant onto the SPE cartridge.
-
Wash the cartridge to remove interfering substances.
-
Elute the ADP-ribose isomers with the appropriate solvent.
-
Dry the eluate completely using a sample concentrator.
-
Reconstitute the sample in 50 µL of the initial LC mobile phase (e.g., 95% acetonitrile with 10 mM ammonium acetate).
-
Centrifuge at 16,000 x g for 5 minutes at 4°C to pellet any insoluble material.
-
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
Protocol 2: LC-MS/MS Analysis of iso-ADP-ribose
Instrumentation:
-
A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
Procedure:
-
Equilibrate the HILIC column with the initial mobile phase conditions (95% B) for at least 30 minutes.
-
Set the autosampler temperature to 4°C.
-
Inject 5 µL of the prepared sample.
-
Run the chromatographic gradient as described in Table 2.
-
Set the mass spectrometer to operate in negative ion mode.
-
Use the Multiple Reaction Monitoring (MRM) mode with the transitions specified in Table 1.
-
Optimize the collision energies and other source parameters for maximum signal intensity of iso-ADPr and the internal standard.
-
Acquire data for the entire chromatographic run.
Protocol 3: Data Analysis and Quantification
Software:
-
Mass spectrometer manufacturer's data acquisition and processing software.
Procedure:
-
Integrate the peak areas for the specific MRM transitions of endogenous iso-ADPr and the stable isotope-labeled internal standard.
-
Ensure that the chromatographic separation between iso-ADPr and ADP-ribose is sufficient for accurate peak integration.
-
Calculate the response ratio of the analyte to the internal standard.
-
Generate a calibration curve using known concentrations of iso-ADPr standard spiked with a constant concentration of the internal standard.
-
Determine the concentration of iso-ADPr in the samples by interpolating their response ratios on the calibration curve.
-
Normalize the concentration to the cell number or protein content of the original sample.
Conclusion
The provided application notes and protocols offer a comprehensive framework for the mass spectrometry-based analysis of iso-ADP-ribose. By employing these highly sensitive and specific methods, researchers and drug development professionals can accurately quantify this critical signaling molecule, leading to a deeper understanding of its role in cellular signaling and providing a valuable tool for the development of novel therapeutics. The successful implementation of these protocols will depend on careful optimization of sample preparation and LC-MS/MS parameters for the specific biological system and instrumentation used.
Application Notes: The Role and Utility of iso-ADP-ribose in DNA Damage Studies
Introduction
Iso-ADP-ribose (iso-ADPr) is the fundamental repeating unit of poly(ADP-ribose) (PAR), a complex post-translational modification central to the DNA Damage Response (DDR).[1] In response to genotoxic stress, enzymes like Poly(ADP-ribose) Polymerase 1 (PARP-1) are rapidly recruited to DNA breaks, where they catalyze the synthesis of long, often branched chains of PAR onto themselves and other acceptor proteins, such as histones.[2][3] These PAR chains function as a signaling platform, recruiting a host of DNA repair factors to the site of damage.[4][5]
The unique structural feature of PAR is the (1''→2') ribose-ribose glycosidic bond that links the ADP-ribose units together.[6][7] This internal linkage unit is known as iso-ADP-ribose.[1] Specific protein modules, known as "reader" domains, have evolved to recognize different features of ADP-ribosylation. While macrodomains typically recognize the terminal ADP-ribose moiety, the WWE domain specifically binds to the internal iso-ADPr unit.[8][9] This specificity makes chemically or enzymatically synthesized iso-ADPr an invaluable tool for dissecting the intricate signaling networks of the DDR, identifying and characterizing PAR-binding proteins, and developing targeted therapeutics.[1][10]
Signaling Pathways and Logical Relationships
The following diagrams illustrate the central role of iso-ADPr in the DNA damage response and the specificity of its recognition by protein reader domains.
References
- 1. Biochemical and Biophysical Assays of PAR-WWE Domain Interactions and Production of iso-ADPr for PAR-Binding Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. PARticular MARks: Histone ADP-ribosylation and the DNA damage response - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The function and regulation of ADP-ribosylation in the DNA damage response - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Role of Poly(ADP-ribosyl)ation in DNA Damage Response and Cancer Chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ADP-ribose contributions to genome stability and PARP enzyme trapping on sites of DNA damage; paradigm shifts for a coming-of-age modification - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quantification of cellular poly(ADP-ribosyl)ation by stable isotope dilution mass spectrometry reveals tissue- and drug-dependent stress response dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development and characterization of new tools for detecting poly(ADP-ribose) in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Iso-ADP-Ribose Fluorescence Polarization Probe for the Screening of RNF146 WWE Domain Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: In Vitro iso-ADP-Ribose Synthesis
Welcome to the technical support center for the in vitro synthesis of iso-ADP-ribose (iso-ADPR). This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for common issues encountered during the experimental workflow.
Frequently Asked Questions (FAQs)
Q1: What is iso-ADP-ribose and why is it important?
A1: iso-ADP-ribose (iso-ADPR) is the smallest internal structural unit of poly(ADP-ribose) (PAR) that contains the characteristic α(1”→2’) ribose-ribose glycosidic bond.[1] This unique structure is specifically recognized by certain proteins containing WWE domains, making iso-ADPR a crucial molecule for studying PAR-dependent signaling pathways, such as those involved in DNA damage repair and Wnt signaling.[1][2]
Q2: What is the general workflow for in vitro iso-ADPR synthesis?
A2: The enzymatic synthesis of iso-ADPR is a two-step process. First, long chains of poly(ADP-ribose) (PAR) are synthesized from nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+) using the enzyme Poly(ADP-ribose) Polymerase 1 (PARP1). Subsequently, the PAR polymer is digested with a phosphodiesterase, such as snake venom phosphodiesterase (SVP), which cleaves the pyrophosphate bonds within the PAR chain to yield iso-ADPR units.[1][3]
Q3: What are the critical reagents for this procedure?
A3: The critical reagents include high-purity recombinant PARP1, high-quality β-NAD+, an activating oligonucleotide (for PARP1 activation), snake venom phosphodiesterase (SVP), and appropriate buffers. The purity and activity of the enzymes and the quality of the NAD+ are paramount for achieving a high yield.
Q4: Can I chemically synthesize iso-ADPR?
A4: Yes, chemical synthesis of iso-ADPR is possible and has been reported.[4][5][6][7][8] However, it is a multi-step process that can be complex and may result in low overall yields.[4][9] For many labs, the enzymatic approach is more accessible.
Q5: How can I monitor the progress of the reactions?
A5: The PARP1 reaction can be monitored by observing the depletion of NAD+ or the formation of PAR using techniques like HPLC or gel electrophoresis (visualizing a shift in PARP1's molecular weight due to auto-PARylation).[10][11] The phosphodiesterase digestion can be monitored by HPLC to track the conversion of PAR to iso-ADPR.
Troubleshooting Guides
Low Yield of Poly(ADP-ribose) (PAR) in the First Step
| Potential Cause | Recommended Solution |
| Inactive PARP1 Enzyme | - Confirm the activity of your PARP1 stock using a standard activity assay. - Avoid repeated freeze-thaw cycles of the enzyme. - Ensure proper storage at -80°C in a suitable buffer containing cryoprotectants. |
| Suboptimal Reaction Buffer | - Verify the pH of the reaction buffer (typically around 8.0). - Ensure the presence of necessary cofactors like MgCl₂.[1] |
| Poor Quality or Degraded NAD+ | - Use high-purity β-NAD+. - Prepare fresh NAD+ solutions for each experiment as it can degrade upon storage in solution. |
| Insufficient PARP1 Activator | - Ensure the presence of an activating oligonucleotide or nicked DNA to stimulate PARP1 activity.[12] - The concentration of the activator may need to be optimized. |
| Incorrect Enzyme Concentration | - The rate of PARP1 auto-modification can have a bell-shaped dependence on its concentration. Very high concentrations can sometimes be inhibitory.[13] |
Incomplete Digestion of PAR by Phosphodiesterase
| Potential Cause | Recommended Solution |
| Inactive Phosphodiesterase | - Test the activity of the phosphodiesterase using a standard substrate. - Ensure the enzyme has been stored correctly at -20°C. |
| Suboptimal Digestion Conditions | - Verify the pH of the digestion buffer (SVP has an optimal pH range of 9.8-10.4).[14] - Ensure the presence of Mg²⁺, which is required for SVP activity.[14] - Incubate for a sufficient duration (e.g., overnight) at the recommended temperature (e.g., room temperature or 37°C).[1][3] |
| Presence of Inhibitors | - Phosphodiesterase can be inhibited by reducing agents (e.g., DTT, cysteine) and chelating agents (e.g., EDTA).[14] Ensure these are not carried over from the previous step in inhibitory concentrations. |
Difficulties in iso-ADPR Purification
| Potential Cause | Recommended Solution |
| Poor Resolution in Chromatography | - For ion-exchange chromatography, optimize the salt gradient for better separation of iso-ADPR from residual NAD+, ADP-ribose, and undigested PAR. - For size-exclusion chromatography, ensure the column is appropriate for the molecular weight of iso-ADPR (559.3 Da). |
| Sample Overload | - Do not exceed the loading capacity of your chromatography column. This can lead to broad peaks and poor separation. |
| Degradation of iso-ADPR | - Perform purification steps at 4°C to minimize potential degradation. - Store the purified iso-ADPR at -20°C or -80°C. |
Experimental Protocols
Protocol 1: In Vitro Synthesis of Poly(ADP-ribose) (PAR)
This protocol is adapted from established methods for the enzymatic synthesis of PAR.[1]
Materials:
-
Recombinant human PARP-1
-
10x PARP Reaction Buffer (500 mM Tris-HCl pH 8.0, 200 mM MgCl₂, 500 mM NaCl, 100 mM DTT)
-
β-NAD+
-
Activator oligonucleotide (e.g., GGAATTCC)
-
Nuclease-free water
Procedure:
-
Prepare the reaction mixture in a suitable volume (e.g., 1 mL).
-
Combine the following components in the specified final concentrations:
-
1x PARP Reaction Buffer
-
1.5 mM β-NAD+
-
~67 µg/mL activator oligonucleotide
-
~5000 U of human PARP-1
-
-
Incubate the reaction at room temperature for 1.5 to 2 hours.
-
Stop the reaction by adding ice-cold trichloroacetic acid (TCA) to a final concentration of 20% to precipitate the PAR and protein.
-
Incubate on ice for 15 minutes.
-
Centrifuge at high speed (e.g., 14,000 x g) for 15 minutes at 4°C.
-
Carefully discard the supernatant.
-
Wash the pellet with ice-cold acetone (B3395972) and centrifuge again.
-
Air-dry the pellet. The pellet contains the synthesized PAR attached to proteins.
Protocol 2: Digestion of PAR to iso-ADP-ribose
This protocol describes the enzymatic digestion of the synthesized PAR to generate iso-ADPR.[1][3]
Materials:
-
PAR-containing pellet from Protocol 1
-
Snake Venom Phosphodiesterase (SVP)
-
10x SVP Digestion Buffer (e.g., 500 mM Tris-HCl pH 9.0, 150 mM MgCl₂)
-
Nuclease-free water
Procedure:
-
Resuspend the PAR-containing pellet in an appropriate volume of 1x SVP Digestion Buffer.
-
Add Snake Venom Phosphodiesterase to a final concentration of approximately 50 units per reaction.
-
Incubate the reaction overnight at room temperature with gentle agitation.
-
The resulting solution now contains iso-ADPR, which can be purified.
Protocol 3: Purification of iso-ADP-ribose by Chromatography
This protocol provides a general guideline for purifying iso-ADPR using chromatographic techniques.[1]
Materials:
-
iso-ADPR solution from Protocol 2
-
Anion exchange chromatography column
-
Size-exclusion chromatography column
-
Appropriate buffers for chromatography (e.g., Tris-based buffers with a salt gradient for anion exchange)
Procedure:
-
Clarify the iso-ADPR solution by centrifugation or filtration to remove any precipitated material.
-
Anion Exchange Chromatography:
-
Equilibrate the anion exchange column with a low-salt buffer.
-
Load the sample onto the column.
-
Elute the bound molecules using a linear salt gradient (e.g., 0 to 1 M NaCl).
-
Collect fractions and analyze for the presence of iso-ADPR using a suitable method (e.g., UV absorbance at 260 nm, HPLC).
-
Pool the fractions containing iso-ADPR.
-
-
Size-Exclusion Chromatography:
-
Concentrate the pooled fractions from the anion exchange step.
-
Equilibrate the size-exclusion column with a suitable buffer.
-
Load the concentrated sample onto the column.
-
Elute with the same buffer and collect fractions.
-
Analyze fractions to identify those containing pure iso-ADPR.
-
-
Confirm the purity and identity of the final product by reverse-phase HPLC and mass spectrometry.[1]
Visualizations
Caption: Workflow for the in vitro synthesis and purification of iso-ADP-ribose.
Caption: Key enzymatic steps in the synthesis of iso-ADP-ribose from NAD+.
References
- 1. Recognition of the iso-ADP-ribose moiety in poly(ADP-ribose) by WWE domains suggests a general mechanism for poly(ADP-ribosyl)ation-dependent ubiquitination - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Generating Protein-linked and Protein-free Mono-, Oligo-, and Poly(ADP-Ribose) In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ADP-ribosylated peptide enrichment and site identification: The phosphodiesterase based method - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Straightforward Synthesis of the Poly(ADP-ribose) Branched Core Structure - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of Poly(ADP-ribose) Monomer Containing 2'-O-α-D-Ribofuranosyl Adenosine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Chemical synthesis of linear ADP-ribose oligomers up to pentamer and their binding to the oncogenic helicase ALC1 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mono‐ADP‐Ribosylation of Peptides: An Overview of Synthetic and Chemoenzymatic Methodologies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Method for the synthesis of mono-ADP-ribose conjugated peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Iso-ADP-Ribose Fluorescence Polarization Probe for the Screening of RNF146 WWE Domain Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. embopress.org [embopress.org]
- 11. biorxiv.org [biorxiv.org]
- 12. Binding Kinetics and Activity of Human Poly(ADP-ribose) Polymerase-1 on Oligo-Deoxyribonucleotide Substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Poly(ADP-ribosyl)ation by PARP1: reaction mechanism and regulatory proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Phosphodiesterase I | Worthington Biochemical [worthington-biochem.com]
Technical Support Center: Troubleshooting iso-ADP Ribose FP Assays
This technical support center provides guidance for researchers, scientists, and drug development professionals experiencing low signal issues in iso-ADP ribose (iso-ADPr) Fluorescence Polarization (FP) assays. The following troubleshooting guides and Frequently Asked Questions (FAQs) are designed to address specific problems encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of a low signal or a small assay window (ΔmP) in an this compound FP assay?
A low signal or a narrow assay window in an FP experiment can stem from several factors, broadly categorized as issues with reagents, assay conditions, and instrumentation. Specific causes include:
-
Reagent-Related Issues:
-
Degradation or low purity of the fluorescently labeled iso-ADPr tracer.
-
Low concentration or activity of the binding protein (e.g., a WWE domain-containing protein).
-
Presence of contaminants or impurities in the protein preparation or buffer.
-
High percentage of unlabeled tracer competing with the labeled tracer.
-
-
Assay Condition-Related Issues:
-
Suboptimal buffer composition (pH, ionic strength).
-
Inappropriate concentrations of tracer or binding protein.
-
Insufficient incubation time to reach binding equilibrium.
-
High background fluorescence from assay components or the microplate.
-
-
Instrumentation-Related Issues:
-
Incorrect excitation and emission wavelength settings for the chosen fluorophore.
-
Suboptimal gain settings on the plate reader.
-
Use of inappropriate microplates (e.g., clear or white plates instead of black).[1]
-
Q2: What is a typical assay window (ΔmP) for a successful this compound FP assay?
A robust FP assay should ideally exhibit a significant change in millipolarization (mP) upon binding. A minimum assay window (ΔmP) of 70 mP is suggested for satisfactory performance, with a window of 100 mP or more being preferable for high-throughput screening (HTS). For example, in an assay for the RNF146 WWE domain using a TAMRA-isoADPr tracer, a ΔmP of over 100 was achieved.
Q3: What is the Z' factor, and what is a good value for an FP assay?
The Z' factor is a statistical parameter used to evaluate the quality and robustness of an HTS assay. It takes into account the separation between the high and low signal controls and the variability of the data. A Z' factor between 0.5 and 1.0 indicates an excellent assay suitable for HTS.
Troubleshooting Guide: Low Signal and Small Assay Window
This guide provides a systematic approach to diagnosing and resolving common issues leading to low signal in your iso-ADPr FP assay.
Problem 1: Low Raw Fluorescence Intensity
A low raw fluorescence signal from the tracer can lead to a poor signal-to-noise ratio and unreliable mP readings.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Insufficient Tracer Concentration | Increase the concentration of the fluorescently labeled iso-ADPr tracer. The signal should be at least 3-fold higher than the buffer background.[2] | A linear increase in fluorescence intensity with increasing tracer concentration. |
| Incorrect Instrument Settings | Verify that the excitation and emission wavelengths on the plate reader are correctly set for your fluorophore (e.g., for TAMRA, excitation is typically around 555 nm and emission around 585 nm). Optimize the gain setting to maximize the signal without saturating the detector. | Increased fluorescence intensity readings. |
| Fluorophore Quenching | Test the fluorescence intensity of the tracer in the assay buffer compared to a simpler buffer (e.g., PBS). Some buffer components can quench fluorescence. Consider testing alternative fluorophores. | Identification of quenching components and selection of a more suitable buffer or fluorophore. |
| Degraded Tracer | Ensure the fluorescent tracer is stored correctly (protected from light, at the recommended temperature) to prevent photobleaching and degradation. Use a fresh aliquot of the tracer. | A stronger fluorescence signal with a fresh, properly stored tracer. |
Problem 2: Small Assay Window (Low ΔmP)
Even with sufficient raw fluorescence, the difference in mP between the bound and free tracer (the assay window) may be too small.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Suboptimal Protein Concentration | Perform a protein titration experiment by adding increasing concentrations of the binding protein to a fixed concentration of the tracer. | An increase in mP that plateaus at higher protein concentrations, identifying the optimal protein concentration for a maximal assay window. |
| Low Protein Activity | Ensure the protein has been purified and stored correctly to maintain its activity. Use a fresh preparation of the protein. | An improved binding curve and a larger ΔmP. |
| Suboptimal Buffer Conditions | Optimize the assay buffer. For the RNF146 WWE domain, a Tris buffer at pH 8.0 has been shown to be effective. Test a range of pH values (e.g., 6 to 9) and ionic strengths. | Identification of buffer conditions that enhance the binding interaction and increase the assay window. |
| Insufficient Incubation Time | Perform a time-course experiment to ensure the binding reaction has reached equilibrium. Incubate the assay plate for varying durations before reading. | A stable mP reading over time, indicating that equilibrium has been reached. |
| High Background Polarization | Check the mP value of the tracer in the buffer without the binding protein. If it is high, it could be due to the tracer binding to components in the buffer (like BSA) or to the microplate. Consider using a different blocking agent (e.g., bovine gamma globulin) or non-binding surface plates.[3] | A lower mP value for the free tracer, leading to a larger ΔmP when the protein is added. |
Experimental Protocols
Protocol: FP-Based Binding Assay for RNF146 WWE Domain
This protocol is adapted from a published study on an FP assay for the RNF146 WWE domain.
Reagents:
-
RNF146 WWE protein
-
TAMRA-isoADPr tracer
-
Assay Buffer: 50 mM Tris-HCl, pH 8.0, 100 mM NaCl, 1 mM DTT, 0.01% Tween-20
Procedure:
-
Protein and Tracer Preparation: Prepare a 2x stock solution of the RNF146 WWE protein (e.g., 200 nM) and a 2x stock solution of the TAMRA-isoADPr tracer (e.g., 40 nM) in the assay buffer.
-
Assay Plate Setup:
-
For total binding (high signal), add 10 µL of the 2x protein solution and 10 µL of the 2x tracer solution to the wells of a black, low-binding 384-well plate.
-
For tracer only (low signal), add 10 µL of assay buffer and 10 µL of the 2x tracer solution to the wells.
-
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.
-
Measurement: Measure the fluorescence polarization on a plate reader equipped with appropriate filters for the TAMRA fluorophore.
-
Data Analysis: Calculate the assay window (ΔmP) by subtracting the average mP of the "tracer only" wells from the average mP of the "total binding" wells.
Visualizations
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the relevant biological pathway and the experimental workflow for troubleshooting.
Caption: RNF146 signaling pathway involving poly(ADP-ribosyl)ation.
Caption: General workflow for an iso-ADPr FP assay experiment.
Caption: Logical flow for troubleshooting low signal in an FP assay.
References
Technical Support Center: Optimizing Buffer Conditions for iso-ADP-Ribose Binding
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing buffer conditions for iso-ADP-ribose (iso-ADPr) binding experiments.
Frequently Asked Questions (FAQs)
Q1: What is the general significance of buffer conditions in iso-ADPr binding assays?
A1: Buffer conditions are critical for maintaining the stability, solubility, and native conformation of both the target protein and the iso-ADPr ligand.[1][] Optimal buffer composition ensures specific binding interactions while minimizing non-specific binding, thereby increasing the accuracy and reproducibility of your experimental results.[3] Key parameters to control include pH, ionic strength, and the presence of stabilizing or reducing agents.
Q2: Which buffer systems are commonly used for iso-ADPr binding assays?
A2: Buffers such as Tris-HCl and HEPES are frequently used to maintain a stable pH, typically between 7.2 and 8.0.[3] For instance, a fluorescence polarization assay for RNF146 WWE domain binding to a tagged iso-ADPr was successfully conducted in a Tris buffer at pH 8.0. The choice of buffer can depend on the specific protein and assay format.
Q3: How does ionic strength affect iso-ADPr binding?
A3: Ionic strength, typically modulated with salts like NaCl, is crucial for controlling electrostatic interactions. Increasing the salt concentration (e.g., 150-500 mM NaCl) can disrupt weak, non-specific electrostatic interactions, thus reducing background noise. However, excessively high salt concentrations might also interfere with specific binding, so optimization is key. Some protein-polyelectrolyte interactions show a maximum affinity at low ionic strengths (5-30 mM).
Q4: What is the role of detergents in iso-ADPr binding buffers?
A4: Mild, non-ionic detergents such as Tween-20 or NP-40 (typically at 0.05-0.1%) are often included in wash buffers to reduce non-specific hydrophobic interactions. They can also help to solubilize proteins and prevent aggregation without denaturing them.
Q5: My protein is prone to aggregation. What additives can I include in the buffer?
A5: To prevent protein aggregation, consider adding stabilizing agents to your buffer. Osmolytes like glycerol (B35011) or sucrose (B13894) can have a stabilizing effect. For proteins with exposed cysteine residues, reducing agents such as β-mercaptoethanol (BME) or dithiothreitol (B142953) (DTT) are recommended to prevent oxidation and the formation of intermolecular disulfide bonds. A mixture of arginine and glutamate (B1630785) can also increase protein solubility.
Troubleshooting Guides
Issue 1: High Non-Specific Binding
High background signal can obscure the specific interaction between your protein and iso-ADPr.
| Possible Cause | Recommended Solution |
| Inadequate Blocking | Pre-incubate beads or plates with a blocking agent like Bovine Serum Albumin (BSA) or casein to saturate non-specific binding sites. |
| Suboptimal Wash Buffer | Increase the ionic strength of the wash buffer by adding NaCl (150-500 mM). Include a mild non-ionic detergent (e.g., 0.05-0.1% Tween-20). Increase the number of wash steps from 3 to 5. |
| Probe/Ligand Concentration Too High | Perform a dose-response experiment to determine the optimal concentration of labeled iso-ADPr that maximizes specific signal while minimizing background. |
| Incomplete Cell Lysis | Ensure complete cell lysis to prevent the release of "sticky" intracellular components that can contribute to background. Consider trying different lysis buffers. |
Issue 2: Low or No Specific Binding Signal
Difficulty in detecting the expected interaction between your protein and iso-ADPr.
| Possible Cause | Recommended Solution |
| Harsh Buffer/Washing Conditions | If you suspect that stringent wash conditions are disrupting a weaker specific interaction, try reducing the salt or detergent concentration in your wash buffer. |
| Protein Degradation | Add protease and phosphatase inhibitors to your lysis and binding buffers to protect your target protein from degradation. |
| Protein Inactivity | Ensure your protein is correctly folded and active. Buffer pH and ionic strength can significantly impact protein conformation. Consider including additives like glycerol or specific co-factors that may be required for protein stability and activity. |
| Inefficient Probe-Target Interaction | Optimize the incubation time and temperature for the binding reaction. Ensure the iso-ADPr ligand is not degraded by storing it properly. |
| Incorrect Buffer pH | The pH of the buffer can influence the charge of both the protein and the ligand, affecting their interaction. While a pH of 8.0 has been shown to be effective for RNF146 WWE binding, the optimal pH may vary for other proteins. It is advisable to test a range of pH values. |
Experimental Protocols
General Protocol for an iso-ADPr Binding Assay (Pull-Down)
This protocol provides a general workflow for a pull-down assay to identify or validate protein interactors of iso-ADPr.
-
Preparation of Cell Lysate:
-
Wash cultured cells with ice-cold Phosphate-Buffered Saline (PBS).
-
Lyse the cells in a suitable lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1% NP-40, 1 mM EDTA) supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
-
Binding Reaction:
-
(Optional) Pre-clear the lysate by incubating with beads alone to remove proteins that non-specifically bind to the beads.
-
Incubate the clarified lysate with biotinylated iso-ADPr or a control probe for a predetermined optimal time and temperature.
-
Add streptavidin-coated beads and incubate to capture the probe-protein complexes.
-
-
Washing Steps:
-
Pellet the beads by centrifugation and discard the supernatant.
-
Wash the beads 3-5 times with an optimized wash buffer (e.g., Lysis Buffer with 150-500 mM NaCl and 0.05-0.1% Tween-20). This step is critical for removing non-specific binders.
-
-
Elution and Analysis:
-
Elute the bound proteins from the beads. This can be achieved through competitive elution with a high concentration of free iso-ADPr or by denaturing elution with a buffer containing SDS or urea.
-
Analyze the eluted proteins by SDS-PAGE followed by Western blotting or mass spectrometry.
-
Visualizations
Caption: Signaling pathway involving iso-ADPr recognition by RNF146.
Caption: General experimental workflow for an iso-ADPr pull-down assay.
Caption: Troubleshooting decision tree for iso-ADPr binding assays.
References
preventing degradation of iso-ADP ribose in solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of iso-ADP-ribose (iso-ADPr) in solution. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the integrity of your experiments.
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments with iso-ADP-ribose.
Issue 1: Low or No Signal in an Assay Where Iso-ADPr is a Key Reagent
Possible Cause: Degradation of iso-ADPr.
| Potential Reason for Degradation | Troubleshooting Steps |
| Enzymatic Degradation | - Ensure all buffers and water are nuclease-free. - If working with cell lysates or tissue extracts, consider heat inactivation or the use of broad-spectrum hydrolase inhibitors. - Be aware of potential contamination with enzymes like Poly(ADP-ribose) Glycohydrolase (PARG) or ADP-ribosylhydrolase 3 (ARH3), which can degrade poly(ADP-ribose) and related structures.[1][2][3] |
| pH Instability | - Maintain the pH of your iso-ADPr solution within a neutral range (pH 6.5-7.5) for optimal stability. - Use a buffered solution (e.g., TE buffer: 10 mM Tris, 1 mM EDTA, pH 7.5) instead of water for storage.[4] |
| Temperature-Related Degradation | - Avoid repeated freeze-thaw cycles.[5] Aliquot iso-ADPr solutions into single-use volumes before freezing. - For long-term storage, keep iso-ADPr solutions at -80°C. For short-term storage, -20°C is adequate. |
| Chemical Degradation | - Be cautious of divalent cations (e.g., Mg²⁺) in your storage buffer, as they can accelerate the hydrolysis of phosphodiester bonds. - Protect from prolonged exposure to strong light. |
Issue 2: Inconsistent or Non-Reproducible Experimental Results
Possible Cause: Partial degradation of iso-ADPr leading to variable concentrations.
| Potential Reason for Inconsistency | Troubleshooting Steps |
| Inconsistent Handling | - Standardize your protocol for thawing and handling iso-ADPr solutions. Thaw on ice and keep the solution cold during experimental setup. - Prepare fresh dilutions for each experiment from a frozen stock aliquot. |
| Contamination of Stock Solution | - If you suspect contamination, perform a quality control check using HPLC to assess the purity of your iso-ADPr stock. - If degradation is confirmed, discard the stock and use a fresh, unopened vial. |
| Improper Reconstitution of Lyophilized Powder | - When reconstituting lyophilized iso-ADPr, use a high-quality, sterile, buffered solution. - Ensure the powder is fully dissolved by gentle vortexing or pipetting. |
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of iso-ADP-ribose degradation in solution?
The primary causes of iso-ADPr degradation are enzymatic activity and chemical hydrolysis. Enzymes such as PARG and ARH3 can cleave poly(ADP-ribose) and related structures. Chemical hydrolysis is influenced by factors like pH and temperature.
Q2: What are the ideal storage conditions for iso-ADP-ribose solutions?
For long-term stability, iso-ADPr solutions should be stored at -80°C in a buffered solution at a neutral pH (e.g., TE buffer, pH 7.5). It is also crucial to aliquot the solution into single-use volumes to avoid multiple freeze-thaw cycles.
Q3: Can I store iso-ADP-ribose dissolved in water?
While possible for very short-term use, it is not recommended for storage. Laboratory-grade water can be slightly acidic, which can lead to gradual degradation over time. A buffered solution provides a more stable chemical environment.
Q4: How can I check if my iso-ADP-ribose has degraded?
High-Performance Liquid Chromatography (HPLC) is a reliable method to assess the purity of your iso-ADPr solution. By comparing the chromatogram of your sample to a fresh standard, you can identify degradation products.
Q5: Is iso-ADP-ribose sensitive to light?
While not extremely sensitive, it is good laboratory practice to protect all nucleotide-based solutions from prolonged exposure to strong light to prevent any potential for photodegradation.
Data on Stability
Table 1: Relative Stability of Iso-ADP-Ribose under Different Temperature Conditions
| Storage Temperature | Expected Stability | Recommended For |
| Room Temperature (~25°C) | Low | Short-term handling during experiments only |
| 4°C | Moderate | Very short-term storage (hours to a few days) |
| -20°C | High | Short to medium-term storage (weeks to months) |
| -80°C | Very High | Long-term storage (months to years) |
Table 2: Influence of pH on the Stability of Iso-ADP-Ribose in Aqueous Solution
| pH Range | Expected Stability | Comments |
| Acidic (pH < 6) | Moderate to Low | Risk of acid-catalyzed hydrolysis of the glycosidic bond. |
| Neutral (pH 6.5 - 7.5) | High | Optimal pH range for stability. |
| Alkaline (pH > 8) | Moderate to Low | Increased risk of hydrolysis of the phosphodiester bonds. |
Experimental Protocols
Protocol 1: Quality Control of Iso-ADP-Ribose using HPLC
This protocol outlines a general method for assessing the purity of an iso-ADPr solution.
1. Materials:
- Iso-ADP-ribose sample
- Fresh, high-purity iso-ADP-ribose standard
- HPLC system with a UV detector
- Reverse-phase C18 column
- Mobile Phase A: 0.1 M potassium phosphate, pH 6.0
- Mobile Phase B: 100% Acetonitrile
- Nuclease-free water
2. Method:
- Prepare a standard solution of fresh iso-ADPr at a known concentration (e.g., 1 mM) in nuclease-free water or your storage buffer.
- Dilute your experimental sample of iso-ADPr to the same concentration.
- Set up the HPLC system with a suitable gradient, for example:
- 0-5 min: 100% Mobile Phase A
- 5-25 min: Linear gradient to 25% Mobile Phase B
- 25-30 min: 100% Mobile Phase A (re-equilibration)
- Set the UV detector to 259 nm.
- Inject the standard solution and record the chromatogram. Note the retention time of the main peak.
- Inject your experimental sample and record the chromatogram.
- Compare the chromatogram of your sample to the standard. The presence of significant additional peaks in your sample indicates degradation. The area of the main peak corresponding to intact iso-ADPr can be used for quantification.
Protocol 2: Recommended Handling of Lyophilized Iso-ADP-Ribose
-
Equilibration: Before opening, allow the vial of lyophilized iso-ADPr to equilibrate to room temperature for at least 15 minutes. This prevents condensation of moisture inside the vial.
-
Reconstitution: Reconstitute the powder in a sterile, nuclease-free buffered solution (e.g., TE buffer, pH 7.5) to your desired stock concentration.
-
Dissolution: Gently vortex or pipette the solution up and down to ensure the powder is completely dissolved. Avoid vigorous shaking.
-
Aliquoting: Immediately aliquot the stock solution into single-use volumes in sterile, nuclease-free microcentrifuge tubes.
-
Storage: Store the aliquots at -80°C for long-term storage.
Visualizations
Caption: Potential degradation pathways for iso-ADP-ribose.
Caption: Workflow for assessing iso-ADP-ribose stability.
Caption: Troubleshooting workflow for iso-ADPr-related assays.
References
- 1. ADP-ribosyl-acceptor hydrolase 3 regulates poly (ADP-ribose) degradation and cell death during oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and degradation of poly(ADP-ribose) in plants [imrpress.com]
- 3. The Rise and Fall of Poly (ADP-ribose). An Enzymatic Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
reducing non-specific binding in iso-ADP ribose pull-downs
Welcome to the technical support center for iso-ADP-ribose (iso-ADPr) pull-down assays. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you overcome common challenges, with a focus on minimizing non-specific binding and ensuring the reliability of your results.
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of non-specific binding in an iso-ADPr pull-down experiment?
A1: Non-specific binding in iso-ADPr pull-downs can arise from several sources. The primary culprits are often the affinity beads themselves, which can physically trap or electrostatically bind proteins. Other major sources include interactions with the resin backbone (e.g., agarose (B213101) or magnetic particles), the linker arm, or the immobilized iso-ADPr bait itself. Additionally, highly abundant cellular proteins, such as ribosomal and cytoskeletal components, are common contaminants.
Q2: How can I be sure that the proteins I've pulled down are specific to iso-ADPr?
A2: The most effective way to confirm specificity is to include proper controls in your experiment. A key control is to perform a parallel pull-down using beads that have not been conjugated with iso-ADPr ("beads-only" control). Proteins that appear in your iso-ADPr pull-down but are absent or significantly reduced in the beads-only control are more likely to be specific binders. Another critical control is a competition assay, where you add an excess of free iso-ADPr to the cell lysate during incubation with the beads. Specific binding proteins will be outcompeted by the free iso-ADPr, leading to their reduced presence in the final eluate.
Q3: What is the difference between iso-ADPr and ADP-ribose (ADPr), and will this affect my pull-down?
A3: Iso-ADP-ribose is a structural isomer of ADP-ribose. While both are involved in cellular signaling, they are recognized by different protein binding domains. For instance, the macrodomain is a well-known ADPr reader module. It is crucial to use the correct bait for your biological question. If you are investigating pathways mediated specifically by iso-ADPr, using an ADPr bait as a negative control can help distinguish iso-ADPr-specific interactors from general ADPr binding proteins.
Troubleshooting Guide: High Background & Non-Specific Binding
High background is one of the most common issues encountered in pull-down assays. The following guide provides systematic steps to diagnose and reduce non-specific binding.
Issue 1: Excessive background in the "beads-only" control lane.
This indicates that proteins are binding directly to the affinity resin.
Solution Workflow: Optimizing Blocking and Washing
dot graph TD { bgcolor="#F1F3F4"; node [shape=box, style="filled", fillcolor="#FFFFFF", fontcolor="#202124", color="#5F6368"]; edge [color="#4285F4"];
}
Caption: Workflow for reducing non-specific binding to affinity beads.
Detailed Steps & Explanations:
-
Pre-clear the Lysate: Before the main pull-down, incubate your cell lysate with a small amount of unconjugated beads for 30-60 minutes at 4°C.[1] This step captures proteins that would non-specifically bind to the bead matrix. Pellet the beads and transfer the supernatant (your pre-cleared lysate) to a new tube for the actual pull-down.
-
Block the Beads: It is critical to block any remaining non-specific binding sites on your iso-ADPr-conjugated beads. Incubate the beads with a blocking agent before adding your lysate.[2] Common and effective blocking agents include Bovine Serum Albumin (BSA) or a combination of BSA and sheared salmon sperm DNA, especially if you are concerned about DNA-binding proteins.
-
Optimize Wash Buffers: If background persists, the stringency of your wash steps needs to be increased. True, high-affinity interactions should withstand more stringent washing, while weak, non-specific interactions will be disrupted.[1][3]
-
Increase Salt Concentration: Incrementally increase the NaCl concentration in your wash buffer (e.g., from 150 mM up to 500 mM) to disrupt ionic interactions.[1]
-
Add Detergents: Include or increase the concentration of a non-ionic detergent like Triton X-100 or NP-40 (typically 0.1% to 0.5%) to reduce hydrophobic interactions.
-
Increase Wash Volume and Number: Increase the volume of wash buffer used for each step and the total number of washes to ensure complete removal of unbound proteins.
-
Issue 2: Many proteins are pulled down, but the interaction is not specific to iso-ADPr.
This suggests proteins are binding non-specifically to the bait molecule or that your experimental controls are inadequate.
Solution Workflow: Verifying Specificity
dot graph TD { bgcolor="#F1F3F4"; node [shape=box, style="filled", fillcolor="#FFFFFF", fontcolor="#202124", color="#5F6368"]; edge [color="#34A853"];
}
Caption: Logic for using a competition assay to verify binding specificity.
Detailed Steps & Explanations:
-
Perform a Competition Assay: This is the gold-standard for demonstrating specificity. Set up two parallel pull-down reactions. In the second tube, add a significant molar excess (e.g., 100-fold or higher) of free, soluble iso-ADPr to the lysate along with the beads.
-
Analyze the Results: A truly specific "reader" protein will bind to the abundant free iso-ADPr in the solution, preventing it from binding to the immobilized iso-ADPr on the beads. When you analyze the results (e.g., by Western blot or mass spectrometry), specific interactors should be present in the standard pull-down but significantly reduced or absent in the competition sample. Proteins that appear in both samples are likely binding non-specifically.
Data & Protocols
Table 1: Buffer Additives for Reducing Non-Specific Binding
This table provides a starting point for optimizing your lysis and wash buffers. Concentrations may need to be empirically determined for your specific protein of interest.
| Component | Working Concentration | Purpose | Reference |
| Salt (NaCl, KCl) | 150 mM - 500 mM | Reduces non-specific ionic interactions. | |
| Non-ionic Detergent | 0.1% - 0.5% (v/v) | Reduces non-specific hydrophobic interactions. | |
| Glycerol | 5% - 10% (v/v) | Protein stabilizer, can reduce non-specific binding. | |
| BSA | 0.1 - 0.5 mg/mL | Blocking agent added to buffers to saturate non-specific sites. |
Experimental Protocol: Optimized Iso-ADPr Pull-Down
This protocol incorporates the troubleshooting steps discussed above.
1. Lysate Preparation: a. Harvest cells and wash with ice-cold PBS. b. Lyse cells in an appropriate lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM EDTA, 1% NP-40) supplemented with protease and phosphatase inhibitors. c. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris. d. Transfer the supernatant (clarified lysate) to a new pre-chilled tube.
2. Pre-clearing the Lysate (Recommended): a. Add 20 µL of a 50% slurry of unconjugated control beads to 1 mg of clarified lysate. b. Incubate on a rotator for 1 hour at 4°C. c. Pellet the beads by centrifugation (1,000 x g for 1 minute). d. Carefully transfer the supernatant to a new tube. This is your pre-cleared lysate.
3. Bead Preparation and Blocking: a. Take 30 µL of a 50% slurry of iso-ADPr-conjugated beads (and a separate tube of control beads). b. Wash the beads three times with 1 mL of lysis buffer. c. After the final wash, resuspend the beads in 500 µL of Blocking Buffer (Lysis buffer + 1 mg/mL BSA). d. Incubate on a rotator for 1 hour at 4°C.
4. Pull-Down Incubation: a. Pellet the blocked beads and discard the supernatant. b. Add the pre-cleared lysate to the blocked beads. c. For a competition control, add free iso-ADPr to the lysate at this stage before adding to the beads. d. Incubate on a rotator for 2-4 hours or overnight at 4°C.
5. Washing: a. Pellet the beads (1,000 x g for 1 minute) and discard the supernatant. b. Wash the beads 3-5 times with 1 mL of high-stringency Wash Buffer (e.g., Lysis buffer with 300-500 mM NaCl and 0.5% NP-40). For each wash, resuspend the beads fully and rotate for 5 minutes at 4°C before pelleting. c. Perform a final wash with a buffer lacking detergent to prevent interference with downstream analysis like mass spectrometry.
6. Elution: a. Elute the bound proteins by adding 50 µL of 2x SDS-PAGE sample buffer and boiling for 5-10 minutes. b. Pellet the beads, and load the supernatant onto an SDS-PAGE gel for analysis by Western blot or Coomassie staining.
Signaling Pathway Visualization
dot graph G { bgcolor="#F1F3F4"; node [style="filled", fontcolor="#FFFFFF"]; edge [color="#202124"];
}
Caption: Simplified pathway showing generation and recognition of iso-ADPr.
References
Technical Support Center: Quantifying Cellular iso-ADP-ribose
Welcome to the technical support center for researchers, scientists, and drug development professionals working on the quantification of cellular iso-ADP-ribose (iso-ADPr). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is iso-ADP-ribose and why is it important?
A: Iso-ADP-ribose is a specific structural unit found within poly(ADP-ribose) (PAR), a complex biopolymer synthesized by PARP enzymes.[1] It is characterized by the unique ribose-ribose glycosidic bond that forms the branch points in the PAR chain. The biological significance of iso-ADPr lies in its recognition by specific protein domains, most notably WWE domains, which are present in proteins involved in DNA repair and ubiquitin signaling pathways.[2][3][4] This interaction is crucial for the recruitment of proteins to sites of DNA damage and the subsequent signaling events. A single iso-ADPr molecule is sufficient to trigger the activation of certain E3 ubiquitin ligases, such as RNF146.[1]
Q2: What are the main challenges in quantifying cellular iso-ADP-ribose levels?
A: The primary challenge is that iso-ADPr is predominantly a structural component of the larger PAR polymer. Therefore, its quantification is intrinsically linked to the quantification of total PAR. Currently, there are no established methods for the direct and independent quantification of free cellular iso-ADPr. The main difficulties include:
-
Low Abundance: The concentration of free iso-ADPr, if it exists, is presumed to be very low, making it difficult to detect and quantify above the background of the much more abundant PAR polymer.
-
Chemical Instability: The glycosidic bond in iso-ADPr may be labile under certain extraction and analysis conditions.
-
Lack of Specific Reagents: There is a scarcity of antibodies and fluorescent probes that are highly specific for the free monomeric form of iso-ADPr. Existing tools are designed to recognize the iso-ADPr unit within the context of the PAR chain or are used for in vitro binding assays.
-
Complex Cellular Environment: The cellular matrix is complex, and isolating a small molecule like iso-ADPr without degradation or interference from other cellular components is challenging.
Q3: What are the current methods used to study iso-ADP-ribose?
A: Current methodologies focus on studying iso-ADPr in the context of its interaction with proteins, particularly WWE domain-containing proteins. The main techniques include:
-
Mass Spectrometry (LC-MS/MS): This is the gold standard for quantifying total PAR. The method involves the enzymatic digestion of the PAR polymer into its constituent monomers, which can then be quantified. While this confirms the presence of iso-ADPr linkages, it does not measure the free form.
-
Fluorescence Polarization (FP) Assays: This is a common in vitro technique used to study the binding affinity between a fluorescently labeled iso-ADPr probe (e.g., TAMRA-isoADPr) and a protein of interest, such as a WWE domain. It is particularly useful for screening for inhibitors of this interaction.
-
Genetically Encoded Fluorescent Sensors: FRET-based sensors that utilize WWE domains can be used to monitor the accumulation of PAR (and therefore iso-ADPr units) in living cells in response to stimuli like DNA damage.
-
Antibody-based methods (ELISA, Western Blot): While there are no antibodies specific to free iso-ADPr, antibodies that recognize PAR can be used to get a general measure of PAR levels, which indirectly relates to the amount of iso-ADPr.
Troubleshooting Guides
Mass Spectrometry-based PAR Quantification
| Problem | Possible Cause | Solution |
| Low PAR Yield | Incomplete cell lysis. | Use a more stringent lysis buffer and ensure complete cell disruption through sonication or other mechanical means. |
| Degradation of PAR by PARG during sample preparation. | Include PARG inhibitors in the lysis buffer and keep samples on ice at all times. | |
| Inefficient PAR extraction. | Optimize the solid-phase extraction or affinity chromatography protocol. Ensure the pH and salt concentrations are optimal for PAR binding. | |
| High Variability between Replicates | Inconsistent sample handling. | Ensure all samples are processed identically and in parallel as much as possible. Use an internal standard, such as isotopically labeled PAR, to account for sample-to-sample variation. |
| Pipetting errors. | Calibrate pipettes regularly and use precise pipetting techniques, especially when handling small volumes. | |
| Poor Chromatographic Peak Shape | Contaminants in the sample. | Ensure complete removal of proteins and other macromolecules during sample preparation. Perform an additional cleanup step if necessary. |
| Inappropriate column or mobile phase. | Optimize the LC conditions, including the column type, gradient, and mobile phase composition, for optimal separation of ADP-ribose monomers. |
Fluorescence Polarization (FP) Assay for iso-ADPr-Protein Interaction
| Problem | Possible Cause | Solution |
| Low FP Signal (Low mP value) | Low concentration of the fluorescent probe or protein. | Increase the concentration of the TAMRA-isoADPr probe and/or the WWE domain-containing protein. |
| Suboptimal buffer conditions. | Optimize the buffer pH, salt concentration, and temperature to ensure the stability and binding activity of the protein. | |
| High Background Signal | Non-specific binding of the fluorescent probe. | Add a non-ionic detergent (e.g., Tween-20) to the assay buffer to reduce non-specific binding. |
| Autofluorescence of compounds in a screening library. | Screen for compound autofluorescence before performing the FP assay. | |
| Inconsistent IC50 values | Instability of the protein or compound. | Ensure the protein is properly folded and stable. Check the stability of the test compounds in the assay buffer. |
| Assay window is too small. | Optimize the concentrations of the probe and protein to achieve a sufficient assay window for reliable IC50 determination. |
Quantitative Data Summary
The following table summarizes key quantitative data related to iso-ADP-ribose, primarily focusing on its binding affinity to the RNF146 WWE domain as determined by various in vitro assays.
| Parameter | Value | Method | Reference |
| Kd of iso-ADPr for RNF146 WWE | 370 nM | Isothermal Titration Calorimetry | |
| IC50 of iso-ADPr in FP assay | 623 nM | Fluorescence Polarization | |
| Kd of TAMRA-isoADPr for RNF146 WWE | 644 nM | Biolayer Interferometry | |
| Kd of iso-ADPr for HUWE1 WWE | 13 µM | Not specified |
Experimental Protocols
Detailed Methodology: Fluorescence Polarization (FP) Competition Assay for RNF146 WWE Inhibitors
This protocol is adapted from Peng, et al. (2024).
1. Reagents and Materials:
-
Purified RNF146 WWE domain protein
-
TAMRA-isoADPr fluorescent probe
-
iso-ADPr (for positive control)
-
Assay Buffer: 50 mM Tris (pH 8.0), 150 mM NaCl, 0.01% Tween-20
-
Test compounds dissolved in DMSO
-
384-well black, flat-bottom plates
2. Assay Procedure:
-
Prepare Reagent Solutions:
-
Prepare a 2X solution of RNF146 WWE protein in Assay Buffer.
-
Prepare a 2X solution of TAMRA-isoADPr probe in Assay Buffer.
-
Prepare serial dilutions of the test compounds and the positive control (iso-ADPr) in Assay Buffer with a final DMSO concentration matched across all wells.
-
-
Assay Plate Setup:
-
Add 5 µL of the test compound or control solution to the wells of the 384-well plate.
-
Add 5 µL of the 2X RNF146 WWE protein solution to all wells except the negative control wells (which receive 5 µL of Assay Buffer instead).
-
Incubate the plate at room temperature for 15 minutes.
-
-
Initiate Binding Reaction:
-
Add 10 µL of the 2X TAMRA-isoADPr probe solution to all wells. The final volume in each well should be 20 µL.
-
-
Incubation and Measurement:
-
Incubate the plate at room temperature for 30 minutes, protected from light.
-
Measure the fluorescence polarization (in millipolarization units, mP) using a plate reader equipped with appropriate filters for TAMRA (Excitation: ~555 nm, Emission: ~580 nm).
-
3. Data Analysis:
-
Calculate the percentage of inhibition for each test compound concentration relative to the positive and negative controls.
-
Plot the percentage of inhibition against the logarithm of the compound concentration.
-
Determine the IC50 value by fitting the data to a dose-response curve.
Visualizations
Caption: PAR signaling pathway highlighting the role of iso-ADP-ribose.
Caption: Workflow for a Fluorescence Polarization competition assay.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Generation and Characterization of Recombinant Antibody-Like ADP-Ribose Binding Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Iso-ADP-Ribose Fluorescence Polarization Probe for the Screening of RNF146 WWE Domain Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
overcoming solubility issues with iso-ADP ribose
Welcome to the technical support center for iso-ADP-ribose. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during experiments with iso-ADP-ribose, with a focus on ensuring its optimal solubility and activity.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving iso-ADP-ribose?
A1: iso-ADP-ribose is readily soluble in aqueous buffers. For most biological assays, sterile, nuclease-free water or common biological buffers such as HEPES or Tris are recommended. For example, a stock solution can be prepared by dissolving purified, air-dried iso-ADP-ribose in ddH₂O to a final concentration of 40 mM.
Q2: How should I store iso-ADP-ribose stock solutions?
A2: To ensure stability and prevent degradation, iso-ADP-ribose stock solutions should be stored at -20°C. Aliquoting the stock solution is recommended to avoid repeated freeze-thaw cycles, which can lead to degradation of the molecule.
Q3: I am observing precipitate in my assay when I add iso-ADP-ribose. Is this a solubility issue?
A3: While iso-ADP-ribose itself is generally soluble in aqueous buffers, precipitation in an assay is more likely due to the aggregation of your protein of interest (e.g., a WWE domain-containing protein) rather than the insolubility of iso-ADP-ribose. It is crucial to optimize the buffer conditions for your specific protein to maintain its stability.
Q4: What are the optimal buffer conditions for working with iso-ADP-ribose and its binding partners?
A4: The optimal buffer conditions will depend on the specific protein and assay. However, a good starting point for many applications is a buffer containing 20-50 mM HEPES or Tris at a pH between 7.5 and 8.0, with 150 mM NaCl. It is also advisable to include a reducing agent like DTT (1-10 mM) to prevent protein oxidation and subsequent aggregation. Always ensure the buffer composition is compatible with your experimental technique (e.g., avoid high concentrations of certain salts in ITC).
Q5: My experimental results with iso-ADP-ribose are inconsistent. What could be the cause?
A5: Inconsistent results can arise from several factors:
-
Degradation of iso-ADP-ribose: Ensure proper storage and handling of your stock solutions to prevent degradation.
-
Protein aggregation: Your protein of interest may be aggregating, leading to variable active concentrations.
-
Assay conditions: Suboptimal buffer conditions, incorrect concentrations of reactants, or variations in temperature can all contribute to inconsistent results.
-
Pipetting errors: Given the small volumes often used in these assays, precise and accurate pipetting is critical.
Troubleshooting Guides
Issue 1: Protein Aggregation in the Presence of iso-ADP-ribose
If you observe precipitation or get results indicative of protein aggregation (e.g., noisy ITC data, high variability in FP assays), consider the following troubleshooting steps:
-
Optimize Buffer Composition:
-
pH: Ensure the buffer pH is at least one unit away from your protein's isoelectric point (pI).
-
Salt Concentration: Vary the NaCl concentration (e.g., 50 mM, 150 mM, 250 mM) to find the optimal ionic strength for your protein's solubility.
-
Additives: Include stabilizing additives in your buffer. Glycerol (5-10%) can help to stabilize proteins. A low concentration of a non-ionic detergent (e.g., 0.05% Tween-20) can prevent hydrophobic interactions that lead to aggregation.
-
-
Include a Reducing Agent: Maintain a reducing environment by including DTT or TCEP (1-10 mM) in your buffer to prevent the formation of intermolecular disulfide bonds.
-
Centrifugation: Before use, centrifuge your protein stock solution at high speed (e.g., >14,000 x g) for 10-30 minutes at 4°C to pellet any pre-existing aggregates. Use the supernatant for your experiment.
-
Check Protein Purity: Impurities can sometimes nucleate aggregation. Verify the purity of your protein using SDS-PAGE.
Quantitative Data Summary
| Parameter | Value | Assay Condition | Reference |
| Binding Affinity (Kd) | 0.37 µM | Technique: Isothermal Titration Calorimetry (ITC)Protein: RNF146 WWE domainBuffer: 20 mM HEPES (pH 7.5), 150 mM NaCl, 1 mM DTTTemperature: 30°C | |
| Binding Affinity (IC₅₀) | 623 nM | Technique: Fluorescence Polarization (FP)Protein: RNF146 WWE domain (100 nM)Tracer: TAMRA-isoADPr (20 nM)Buffer: Tris buffer (pH 8.0) | |
| Stock Solution | 40 mM | Solvent: ddH₂OStorage: -20°C | |
| Recommended Buffers | HEPES, Tris | pH Range: 7.5 - 8.0Salt: ~150 mM NaClAdditives: 1-10 mM DTT, 10% glycerol |
Experimental Protocols
Protocol 1: Isothermal Titration Calorimetry (ITC) for iso-ADP-ribose-Protein Interaction
This protocol is adapted from studies of the interaction between the RNF146 WWE domain and iso-ADP-ribose.
-
Protein and Ligand Preparation:
-
Perform buffer exchange for your protein of interest (e.g., RNF146 WWE domain) into the desired ITC buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM DTT) using a desalting column.
-
Determine the final protein concentration accurately (e.g., via UV-Vis spectroscopy). A typical concentration for the protein in the sample cell is ~20 µM.
-
Dissolve iso-ADP-ribose in the same ITC buffer to a concentration approximately 10-20 times that of the protein (e.g., ~500 µM).
-
-
ITC Instrument Setup:
-
Set the experimental temperature (e.g., 30°C).
-
Thoroughly clean the sample and reference cells with buffer.
-
Load the protein solution into the sample cell (typically ~1.4 mL).
-
Load the iso-ADP-ribose solution into the injection syringe.
-
-
Titration:
-
Perform an initial injection of a small volume (e.g., 1 µL) to remove any air from the syringe and to allow for equilibration. Discard this data point during analysis.
-
Proceed with a series of injections (e.g., 30-40 injections of 5 µL each) at regular time intervals (e.g., 4 minutes) to allow the signal to return to baseline between injections.
-
-
Data Analysis:
-
Integrate the peaks of the raw titration data to obtain the heat change per injection.
-
Plot the heat change against the molar ratio of iso-ADP-ribose to protein.
-
Fit the data to a suitable binding model (e.g., one-site binding model) to determine the dissociation constant (Kd), stoichiometry (n), and enthalpy of binding (ΔH).
-
Protocol 2: Fluorescence Polarization (FP) Competition Assay
This protocol is based on the development of a competition assay for inhibitors of the RNF146 WWE domain.
-
Reagent Preparation:
-
Prepare an assay buffer (e.g., Tris buffer, pH 8.0).
-
Prepare stock solutions of your fluorescently labeled iso-ADP-ribose tracer (e.g., TAMRA-isoADPr), your protein of interest (e.g., RNF146 WWE domain), and unlabeled iso-ADP-ribose (for validation) or test compounds.
-
-
Assay Setup (in a 96- or 384-well plate):
-
Add the assay buffer to all wells.
-
Add the fluorescent tracer to all wells at a fixed final concentration (e.g., 20 nM).
-
Add the protein to the experimental wells at a fixed final concentration (e.g., 100 nM). This concentration should be sufficient to achieve a significant polarization shift upon binding to the tracer.
-
For a competition experiment, add varying concentrations of unlabeled iso-ADP-ribose or your test compounds to the experimental wells.
-
Include control wells:
-
Tracer only: Contains only the fluorescent tracer in buffer (for minimum polarization value).
-
Tracer + Protein: Contains the tracer and protein without any competitor (for maximum polarization value).
-
-
-
Incubation and Measurement:
-
Incubate the plate at room temperature for a sufficient time to reach binding equilibrium (e.g., 30 minutes), protected from light.
-
Measure the fluorescence polarization using a plate reader equipped with appropriate filters for your fluorophore.
-
-
Data Analysis:
-
Calculate the change in millipolarization (mP) units.
-
Plot the mP values against the log of the competitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value of the competitor.
-
Signaling Pathways and Workflows
The recognition of iso-ADP-ribose by the WWE domain of the E3 ubiquitin ligase RNF146 is a key event in PAR-dependent ubiquitination, which plays a role in various cellular processes, including the Wnt signaling pathway.
Technical Support Center: Troubleshooting High Background in iso-ADP-ribose Detection
Welcome to the technical support center for iso-ADP-ribose detection assays. This resource is designed to help researchers, scientists, and drug development professionals troubleshoot common issues encountered during their experiments, with a specific focus on mitigating high background signals.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
High background can obscure true signals and reduce assay sensitivity. The following section addresses common causes of high background and provides step-by-step guidance to resolve them.
Q1: What are the most common sources of high background in my iso-ADP-ribose detection assay?
High background can originate from several steps in your experimental workflow. The most common culprits include:
-
Non-specific Binding of Detection Reagents: The primary or secondary antibodies, or macrodomain-based detection reagents, may bind non-specifically to the plate, other proteins in your sample, or the membrane.
-
Inefficient Washing Steps: Inadequate washing can leave behind unbound detection reagents, leading to a high background signal across the entire plate or membrane.
-
Suboptimal Reagent Concentrations: Using too high a concentration of the capture or detection antibody/reagent can increase non-specific binding.
-
Issues with Sample Preparation: The process of cell lysis and sample handling can introduce artifacts. For instance, ADP-ribosylation can be labile and may be affected by heat.[1][2] Additionally, endogenous proteases and phosphatases released during lysis can degrade your target proteins or alter their modification state.[3][4]
-
Contaminated Reagents: Buffers or other reagents contaminated with interfering substances can contribute to background noise.[5]
-
Choice of Detection Reagent: Some detection reagents are inherently prone to higher background staining.
Below is a troubleshooting workflow to help you systematically address these potential issues.
Caption: A logical workflow for troubleshooting high background signals.
Q2: How can I reduce non-specific binding of my detection reagents?
Non-specific binding is a primary contributor to high background. Here are several strategies to minimize it:
-
Optimize Antibody/Reagent Concentration: Perform a titration experiment to determine the optimal concentration of your primary and secondary antibodies or your macrodomain-based reagent. The goal is to find the concentration that provides the best signal-to-noise ratio.
-
Choose the Right Blocking Buffer: The choice of blocking agent can significantly impact background. Commonly used blockers include Bovine Serum Albumin (BSA), non-fat dry milk, and commercial protein-free blocking buffers. The optimal blocking agent is assay-dependent and may require empirical testing.
-
Increase Blocking Time and Temperature: Increasing the incubation time (e.g., to overnight at 4°C) or performing the blocking step at room temperature for 1-2 hours can improve blocking efficiency.
-
Add Detergents: Including a non-ionic detergent like Tween-20 (typically at 0.05-0.1%) in your blocking and wash buffers can help reduce hydrophobic interactions that lead to non-specific binding.
Data Presentation: Effect of Blocking Agents on Signal-to-Noise Ratio
The following table provides illustrative data on how different blocking agents can affect the signal-to-noise ratio in a chemiluminescent iso-ADP-ribose detection assay.
| Blocking Agent | Signal (RLU) | Background (RLU) | Signal-to-Noise Ratio (Signal/Background) |
| 1% BSA in TBST | 150,000 | 15,000 | 10 |
| 5% Non-Fat Dry Milk in TBST | 120,000 | 5,000 | 24 |
| Commercial Protein-Free Blocker | 180,000 | 8,000 | 22.5 |
RLU: Relative Light Units. Data is hypothetical and for illustrative purposes.
Q3: My washing steps seem inadequate. What is the best way to optimize them?
Inefficient washing is a frequent cause of high background. Consider the following optimizations:
-
Increase the Number and Duration of Washes: Instead of three short washes, try five longer washes (e.g., 5-10 minutes each) with gentle agitation.
-
Optimize Wash Buffer Composition:
-
Detergent: Ensure your wash buffer contains a detergent like Tween-20 (0.05-0.1%) to help remove non-specifically bound reagents.
-
Salt Concentration: Increasing the salt concentration (e.g., up to 500 mM NaCl) can help disrupt ionic interactions contributing to non-specific binding.
-
-
Ensure Complete Removal of Wash Buffer: After the final wash, make sure to remove all residual wash buffer before adding the detection substrate, as leftover buffer can interfere with the signal generation.
Data Presentation: Impact of Wash Buffer Composition on Background
This table illustrates the potential effect of modifying the wash buffer on the background signal.
| Wash Buffer Composition | Background (RLU) |
| TBS | 25,000 |
| TBST (TBS + 0.05% Tween-20) | 10,000 |
| TBST + 300 mM NaCl | 7,500 |
| TBST + 500 mM NaCl | 5,000 |
RLU: Relative Light Units. Data is hypothetical and for illustrative purposes.
Q4: Could my sample preparation be the cause of the high background?
Absolutely. Artifacts introduced during sample preparation can significantly impact your results.
-
Prevent Proteolytic Degradation: Add a protease inhibitor cocktail to your lysis buffer to prevent the degradation of your target proteins.
-
Inhibit Phosphatase Activity: If you are studying the interplay between ADP-ribosylation and phosphorylation, include phosphatase inhibitors in your lysis buffer.
-
Avoid Heat-Induced Artifacts: ADP-ribosylation can be heat-labile. Avoid boiling your samples in SDS-PAGE loading buffer. Instead, incubate them at a lower temperature (e.g., 60°C for 10 minutes) before loading.
-
Inhibit PARP Activity During Lysis: To prevent artificial ADP-ribosylation after cell lysis, consider adding a PARP inhibitor (e.g., Olaparib) to your lysis buffer.
Caption: Key steps in an optimized sample preparation workflow.
Experimental Protocols
Protocol 1: Immunoprecipitation (IP) of ADP-ribosylated Proteins with Low Background
This protocol is designed to enrich for ADP-ribosylated proteins while minimizing non-specific binding.
-
Cell Lysis:
-
Wash 1-5 x 10^7 cells with ice-cold PBS and pellet by centrifugation.
-
Resuspend the cell pellet in 1 mL of ice-cold IP Lysis Buffer (50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1% NP-40, 0.5% Sodium Deoxycholate, 1 mM EDTA) supplemented with a protease inhibitor cocktail, a phosphatase inhibitor cocktail, and a PARP inhibitor (e.g., 10 µM Olaparib).
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant to a new pre-chilled tube.
-
-
Pre-clearing the Lysate:
-
Add 20 µL of Protein A/G magnetic beads to the lysate.
-
Incubate for 1 hour at 4°C with gentle rotation to remove proteins that non-specifically bind to the beads.
-
Place the tube on a magnetic rack and transfer the supernatant (pre-cleared lysate) to a new tube.
-
-
Immunoprecipitation:
-
Add the appropriate amount of anti-ADP-ribose antibody or macrodomain-based affinity reagent to the pre-cleared lysate.
-
Incubate overnight at 4°C with gentle rotation.
-
Add 30 µL of fresh Protein A/G magnetic beads and incubate for 2-4 hours at 4°C with gentle rotation.
-
-
Washing:
-
Pellet the beads on a magnetic rack and discard the supernatant.
-
Wash the beads three times with 1 mL of IP Lysis Buffer.
-
Wash the beads two times with 1 mL of high-salt IP Wash Buffer (50 mM Tris-HCl pH 7.5, 500 mM NaCl, 1% NP-40, 0.5% Sodium Deoxycholate, 1 mM EDTA).
-
Wash the beads once with 1 mL of a final wash buffer (e.g., PBS).
-
-
Elution:
-
Elute the immunoprecipitated proteins by resuspending the beads in 50 µL of 2x SDS-PAGE sample buffer and incubating at 60°C for 10 minutes.
-
Pellet the beads and collect the supernatant for Western blot analysis.
-
Protocol 2: Chemiluminescent Detection of iso-ADP-ribose via Western Blot
This protocol outlines the steps for detecting iso-ADP-ribosylated proteins after SDS-PAGE and transfer.
-
SDS-PAGE and Transfer:
-
Separate your protein samples (from IP or whole-cell lysates) on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
-
Blocking:
-
Block the membrane in 5% non-fat dry milk or 3% BSA in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature with gentle agitation.
-
-
Primary Antibody/Reagent Incubation:
-
Incubate the membrane with the primary antibody or macrodomain reagent diluted in the blocking buffer overnight at 4°C with gentle agitation. (Optimal dilution should be determined empirically).
-
-
Washing:
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Secondary Antibody Incubation:
-
Incubate the membrane with an HRP-conjugated secondary antibody (if using a primary antibody) diluted in blocking buffer for 1 hour at room temperature.
-
-
Final Washes:
-
Wash the membrane five times for 5 minutes each with TBST to remove any unbound secondary antibody.
-
-
Chemiluminescent Detection:
-
Prepare the enhanced chemiluminescent (ECL) substrate according to the manufacturer's instructions.
-
Incubate the membrane with the ECL substrate for 1-5 minutes.
-
Capture the chemiluminescent signal using a CCD camera-based imager or X-ray film.
-
Signaling Pathway Diagram
Caption: Simplified signaling pathway of PARP1 activation and PAR synthesis.
References
- 1. Protein and RNA ADP-ribosylation detection is influenced by sample preparation and reagents used - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. プロテアーゼ/ホスファターゼ阻害剤 | Thermo Fisher Scientific - JP [thermofisher.com]
- 4. Protease and Phosphatase Inhibitors in Protein Preparation - Creative Proteomics [creative-proteomics.com]
- 5. benchchem.com [benchchem.com]
improving the stability of iso-ADP ribose fluorescent probes
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of iso-ADP-ribose (iso-ADPR) fluorescent probes. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues and improve the stability and performance of these probes in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is an iso-ADP-ribose (iso-ADPR) fluorescent probe?
An iso-ADPR fluorescent probe is a synthetic molecule designed to mimic iso-ADP-ribose, the internal structural unit of poly(ADP-ribose) (PAR).[1] These probes are conjugated to a fluorophore, such as TAMRA (tetramethylrhodamine), allowing for the detection and quantification of interactions with PAR-binding proteins, particularly those containing a WWE domain.[2][3][4] They are valuable tools for studying PAR-dependent signaling pathways and for high-throughput screening of potential inhibitors.[1][4]
Q2: How should I store my iso-ADPR fluorescent probe?
Proper storage is critical to maintain the stability and performance of your probe. Labeled probes are typically shipped in a dry, lyophilized state and can be stored frozen indefinitely under these conditions.[5] For long-term storage of stock solutions, it is recommended to:
-
Resuspend the probe in a suitable buffer, such as TE buffer (10 mM Tris, 1 mM EDTA, pH 7.5-8.0), to a concentrated stock solution (e.g., 100 µM).[5][6][7]
-
Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles.[5]
-
Store the aliquots at -20°C or -80°C, protected from light.[2][6][7][8]
-
When stored at -20°C, the probe should be used within a month, while storage at -80°C can extend its shelf life to six months or more.[2]
Q3: What are the main causes of probe instability?
The primary factors that can compromise the stability of iso-ADPR fluorescent probes are:
-
Photobleaching: Prolonged exposure to excitation light can lead to the photochemical destruction of the fluorophore, resulting in a loss of signal.[7][8]
-
Enzymatic Degradation: In biological samples, enzymes such as poly(ADP-ribose) glycohydrolase (PARG) and ADP-ribosylhydrolase 3 (ARH3) can degrade PAR structures and may potentially interact with or degrade iso-ADPR probes.[9][10][11]
-
pH Sensitivity: Some fluorophores, although not typically TAMRA which is relatively pH-insensitive, can have their fluorescence intensity affected by the pH of the assay buffer.[12][13]
-
Multiple Freeze-Thaw Cycles: Repeated freezing and thawing can lead to the degradation of the probe.[5]
Q4: What is the signaling pathway context for using iso-ADPR probes?
These probes are often used to investigate the poly(ADP-ribosylation) (PARylation) signaling pathway. PARPs (Poly(ADP-ribose) polymerases) synthesize PAR chains on target proteins, which then act as a scaffold to recruit other proteins.[1] A key interaction involves the WWE domain of E3 ubiquitin ligases, such as RNF146, which specifically recognizes the iso-ADPR unit within PAR.[1][7] This binding can trigger downstream events like ubiquitination and protein degradation, influencing pathways such as WNT signaling.[1][4]
iso-ADPR Signaling Pathway
Troubleshooting Guide
This guide addresses common issues encountered during experiments with iso-ADPR fluorescent probes, particularly in the context of fluorescence polarization (FP) assays.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or No Signal | Incorrect Instrument Settings: Excitation/emission wavelengths are not optimal for the fluorophore. | Verify the correct excitation and emission wavelengths for your probe (e.g., for TAMRA, λex ~556 nm, λem ~579 nm).[1][12] |
| Low Probe Concentration: The concentration of the fluorescent probe is too low to generate a detectable signal. | Increase the probe concentration. Ensure the signal is at least 3-fold higher than the background.[14] | |
| Probe Degradation: The probe may have degraded due to improper storage or handling. | Use a fresh aliquot of the probe. Confirm proper storage conditions (frozen, protected from light).[5][7] | |
| Inefficient Binding: The protein of interest may not be binding to the probe. | Verify the activity and concentration of your protein. Optimize buffer conditions (pH, salt concentration).[15] | |
| High Background | Buffer Autofluorescence: Components in the assay buffer are fluorescent at the measurement wavelengths. | Test the fluorescence of individual buffer components. Consider using alternative, non-fluorescent reagents.[14] |
| Contaminated Reagents: Impurities in reagents or solvents may be fluorescent. | Use high-purity reagents.[14] | |
| Light Scatter: Impurities or aggregated protein in the sample can scatter light, increasing background. | Ensure protein samples are well-purified and free of aggregates. Centrifuge samples before use.[15] | |
| Non-specific Binding: The probe may be binding to the microplate or other components. | Use non-binding surface black microplates. Consider adding a non-ionic detergent like Tween-20 (e.g., 0.01%) to the buffer.[14][15] | |
| Poor Signal-to-Noise (S/N) Ratio | Low Signal Intensity: The fluorescent signal is not sufficiently above the background noise. | Increase the probe concentration or optimize instrument gain settings.[14] |
| High Background: As described above, high background will reduce the S/N ratio. | Implement the solutions for high background. | |
| Photobleaching: The signal is fading during the measurement due to light exposure. | Minimize the sample's exposure to excitation light. Use antifade reagents in the mounting medium if applicable for microscopy.[8][16] | |
| Inconsistent or Irreproducible Results | Pipetting Errors: Inaccurate or inconsistent pipetting, especially in multi-well plates. | Use calibrated pipettes and proper technique. Prepare master mixes to reduce variability. |
| Temperature Fluctuations: Binding affinities can be temperature-dependent. | Ensure all reagents and plates are equilibrated to the assay temperature. Maintain a consistent temperature during the experiment.[17][18] | |
| Probe Aggregation: At higher concentrations, the probe may form aggregates. | Determine the optimal probe concentration where polarization is independent of concentration.[19] | |
| Freeze-Thaw Cycles: Repeatedly freezing and thawing the probe stock solution. | Aliquot the probe upon first use to avoid multiple freeze-thaw cycles.[5] |
Experimental Protocols
Key Experiment: Fluorescence Polarization (FP) Competition Assay
This protocol is adapted for screening inhibitors of a PAR-binding protein (e.g., RNF146 WWE domain) using a TAMRA-labeled iso-ADPR probe.
1. Reagent Preparation:
-
Assay Buffer: Prepare an appropriate buffer (e.g., Tris buffer, pH 8.0).
-
Protein Stock: Prepare a concentrated stock of the purified protein of interest.
-
Probe Stock: Prepare a concentrated stock of the TAMRA-isoADPr probe in the assay buffer.
-
Test Compounds: Prepare serial dilutions of the inhibitor compounds to be tested.
2. Experimental Workflow:
FP Competition Assay Workflow
3. Detailed Steps:
-
Protein-Tracer Mixture: Prepare a 2x working solution of the protein and TAMRA-isoADPr probe in the assay buffer. For example, mix the RNF146 WWE protein (200 nM) with TAMRA-isoADPr (40 nM).
-
Plate Loading: To each well of a 96-well black plate, add 50 µL of the protein-tracer mixture.
-
Compound Addition: Add 50 µL of the 2x test compound solutions to the wells. For control wells, add 50 µL of assay buffer.
-
Incubation: Incubate the plate at room temperature for 30 minutes, ensuring it is protected from light to prevent photobleaching.
-
Measurement: Read the fluorescence polarization on a suitable plate reader with excitation and emission wavelengths appropriate for the TAMRA fluorophore (e.g., excitation at 546 nm and emission at 579 nm).
-
Data Analysis: Calculate the millipolarization (mP) values. Plot the mP values against the logarithm of the inhibitor concentration and fit the data to a suitable model to determine the IC50 value.
Quantitative Data Summary
The following table summarizes key quantitative data for a TAMRA-isoADPR probe used in an FP assay with the RNF146 WWE domain, as reported in the literature.[3]
| Parameter | Value | Conditions |
| Binding Affinity (Kd) of TAMRA-isoADPr to RNF146 WWE | 45.2 nM | FP protein titration in Tris buffer (pH 8.0) with 20 nM tracer.[3] |
| IC50 of isoADPr | 623 nM | Competitive FP assay with 20 nM TAMRA-isoADPr and 100 nM RNF146 WWE.[3] |
| IC50 of 3'-azido-isoADPr | ~311.5 nM (2-fold more potent than isoADPr) | Competitive FP assay with 20 nM TAMRA-isoADPr and 100 nM RNF146 WWE.[3] |
| Optimal pH for Binding | 8.0 | Tested in a range from pH 6 to 9.[3] |
| Recommended RNF146 WWE Concentration for Assay Window | 100 nM | Achieves an mP shift greater than 100.[3] |
References
- 1. TAMRA dye for labeling in life science research [baseclick.eu]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and degradation of poly(ADP-ribose) in plants [imrpress.com]
- 5. Storage of dye labeled probes [biosyn.com]
- 6. Oligonucleotide Handling & Stability [sigmaaldrich.com]
- 7. sg.idtdna.com [sg.idtdna.com]
- 8. 5-TAMRA, SE (5-Carboxytetramethylrhodamine, Succinimidyl Ester), single isomer 5 mg | Buy Online [thermofisher.com]
- 9. The Rise and Fall of Poly (ADP-ribose). An Enzymatic Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ADP-ribose hydrolases: biological functions and potential therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ADP-ribose hydrolases: biological functions and potential therapeutic targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. TAMRA/TAMRA Fluorescence Quenching Systems for the Activity Assay of Alkaline Phosphatase - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. Establishing and optimizing a fluorescence polarization assay [moleculardevices.com]
- 16. mdpi.com [mdpi.com]
- 17. Ligand Binding Assays: Definitions, Techniques, and Tips to Avoid Pitfalls - Fluidic Sciences Ltd % [fluidic.com]
- 18. swordbio.com [swordbio.com]
- 19. benchchem.com [benchchem.com]
Validation & Comparative
Validating Iso-ADP Ribose Protein Interactions: A Comparative Guide to Mutagenesis Approaches
For researchers, scientists, and drug development professionals, understanding the intricate dance between iso-ADP ribose (iso-ADPR) and its protein partners is paramount for deciphering cellular signaling and developing novel therapeutics. This guide provides a comprehensive comparison of experimental approaches, with a focus on utilizing mutants to validate and characterize these critical interactions.
At the heart of poly(ADP-ribose) (PAR) signaling, the iso-ADPR moiety serves as a key recognition motif for a host of proteins, influencing processes from DNA repair to Wnt signaling.[1] The WWE domain, notably found in the E3 ubiquitin ligase RNF146, is a well-characterized reader of iso-ADPR.[1][2] Site-directed mutagenesis, a powerful technique to alter specific amino acids in a protein, is an indispensable tool for confirming these interactions and elucidating the structural basis of binding.[3]
This guide will delve into the use of mutagenesis in conjunction with various biophysical and biochemical assays to provide robust validation of iso-ADPR-protein interactions. We will compare the quantitative data obtained from these methods, provide detailed experimental protocols, and visualize the underlying principles and workflows.
Quantitative Comparison of Binding Affinities: The Impact of Mutagenesis
Site-directed mutagenesis allows for the precise alteration of amino acid residues hypothesized to be involved in iso-ADPR binding. By comparing the binding affinity of the wild-type protein to its mutated counterparts, researchers can pinpoint critical residues for the interaction. Isothermal Titration Calorimetry (ITC) is a gold-standard technique for quantifying these binding affinities, providing the dissociation constant (Kd), stoichiometry (n), and thermodynamic parameters of the interaction.[4]
Below is a summary of ITC data for the interaction between iso-ADPR and various mutants of the RNF146 WWE domain. The data clearly demonstrates that mutations in key residues within the binding pocket can dramatically reduce or abolish binding.
| RNF146 WWE Domain Mutant | Dissociation Constant (Kd) with iso-ADPR (nM) | Fold Change vs. Wild-Type | Reference |
| Wild-Type | 370 | - | |
| R110A | Minor effect | ~1 | |
| W114A | Much lower affinity | Significant increase | |
| Y107A | No detectable interaction | N/A | |
| Y144A | No detectable interaction | N/A | |
| Q153A | Much lower affinity | Significant increase | |
| R163A | No detectable interaction | N/A | |
| K175A | Minor effect | ~1 |
Table 1: Dissociation constants of RNF146 WWE domain mutants with iso-ADPR as measured by ITC analysis. This table illustrates the impact of single point mutations on the binding affinity of the RNF146 WWE domain for iso-ADPR. Residues such as Y107, Y144, and R163 are shown to be critical for the interaction.
Experimental Protocols: A Step-by-Step Guide
Reproducibility and accuracy are the cornerstones of scientific research. This section provides detailed protocols for the key experiments involved in validating iso-ADPR protein interactions using mutants.
Site-Directed Mutagenesis
This protocol outlines the generation of point mutations in a protein of interest, such as the RNF146 WWE domain, using a PCR-based method.
Materials:
-
Plasmid DNA containing the wild-type gene of interest
-
Mutagenic primers (forward and reverse) containing the desired mutation
-
High-fidelity DNA polymerase
-
dNTPs
-
DpnI restriction enzyme
-
Competent E. coli cells
-
LB agar (B569324) plates with appropriate antibiotic
Procedure:
-
Primer Design: Design complementary forward and reverse primers (25-45 bases) containing the desired mutation in the center. The primers should have a melting temperature (Tm) of ≥78°C.
-
PCR Amplification: Set up a PCR reaction with the template plasmid, mutagenic primers, high-fidelity DNA polymerase, and dNTPs. The cycling parameters should be optimized for the specific plasmid and primers, typically involving an initial denaturation, 16-18 cycles of denaturation, annealing, and extension, followed by a final extension.
-
DpnI Digestion: Following PCR, add DpnI enzyme to the reaction mixture and incubate at 37°C for at least 1 hour. DpnI digests the parental methylated template DNA, leaving the newly synthesized, unmethylated mutant plasmid intact.
-
Transformation: Transform the DpnI-treated plasmid into competent E. coli cells.
-
Plating and Selection: Plate the transformed cells on LB agar plates containing the appropriate antibiotic for plasmid selection. Incubate overnight at 37°C.
-
Verification: Select individual colonies, culture them, and isolate the plasmid DNA. Verify the presence of the desired mutation by DNA sequencing.
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of binding affinity, stoichiometry, and thermodynamics.
Materials:
-
Purified wild-type and mutant proteins
-
iso-ADPR solution
-
ITC instrument (e.g., Malvern MicroCal)
-
Dialysis buffer
Procedure:
-
Sample Preparation: Dialyze the purified protein and dissolve the iso-ADPR in the same buffer to minimize heat of dilution effects. Ensure accurate concentration determination of both protein and ligand.
-
Instrument Setup: Thoroughly clean the sample cell and syringe. Set the experimental temperature (e.g., 25°C).
-
Loading: Load the protein solution (macromolecule) into the sample cell and the iso-ADPR solution (ligand) into the injection syringe. Typical concentrations are in the low micromolar range for the protein and 10-20 fold higher for the ligand.
-
Titration: Perform a series of small injections of the ligand into the sample cell while monitoring the heat changes.
-
Data Analysis: Integrate the heat pulses from each injection and plot them against the molar ratio of ligand to protein. Fit the resulting binding isotherm to a suitable binding model to determine the Kd, n, and other thermodynamic parameters.
Co-Immunoprecipitation (Co-IP)
Co-IP is used to study protein-protein or protein-ligand interactions in a cellular context. In this case, it can validate the interaction of a full-length mutant protein with PAR in cells.
Materials:
-
Cells expressing the wild-type or mutant protein of interest
-
Lysis buffer (non-denaturing)
-
Antibody against the protein of interest or an epitope tag
-
Antibody against PAR
-
Protein A/G agarose (B213101) or magnetic beads
-
Wash buffer
-
Elution buffer
-
SDS-PAGE and Western blotting reagents
Procedure:
-
Cell Lysis: Lyse the cells in a non-denaturing lysis buffer to preserve protein interactions.
-
Pre-clearing (Optional): Incubate the cell lysate with beads alone to reduce non-specific binding.
-
Immunoprecipitation: Incubate the pre-cleared lysate with an antibody specific for the protein of interest (or its tag) to form an antibody-antigen complex.
-
Capture: Add Protein A/G beads to the lysate to capture the antibody-antigen complex.
-
Washing: Wash the beads several times with wash buffer to remove non-specifically bound proteins.
-
Elution: Elute the protein complexes from the beads using an elution buffer.
-
Analysis: Analyze the eluted proteins by SDS-PAGE and Western blotting using an anti-PAR antibody to detect the presence of PAR that has co-immunoprecipitated with the protein of interest.
Alternative and Complementary Validation Methods
While mutagenesis coupled with ITC and Co-IP provides strong evidence for direct interaction, a multi-pronged approach using alternative techniques can further solidify the findings.
-
Fluorescence Polarization (FP): This technique measures the change in the polarization of fluorescently labeled iso-ADPR upon binding to a protein. It is a sensitive and high-throughput method for determining binding affinities and for screening inhibitors. A competitive FP assay can be used where unlabeled iso-ADPR or mutant proteins compete with a fluorescently labeled iso-ADPR for binding to the protein of interest.
-
Surface Plasmon Resonance (SPR) and Bio-Layer Interferometry (BLI): These label-free techniques monitor the binding of an analyte (e.g., iso-ADPR) to a ligand (e.g., the protein of interest) immobilized on a sensor surface in real-time. They provide kinetic data (association and dissociation rates) in addition to binding affinity.
-
Computational Methods: In silico approaches such as molecular docking and molecular dynamics simulations can predict the binding pose of iso-ADPR in the protein's binding site and estimate the change in binding free energy upon mutation. These methods can guide the design of mutagenesis experiments.
Visualizing the Workflow and Pathways
Diagrams generated using Graphviz (DOT language) can effectively illustrate the experimental workflows and signaling pathways discussed.
Figure 1: Experimental workflow for validating iso-ADPR protein interaction with mutants.
Figure 2: Signaling pathway illustrating the role of iso-ADPR in RNF146-mediated ubiquitination.
By employing a combination of site-directed mutagenesis and robust biophysical and biochemical assays, researchers can confidently validate and characterize the interactions between iso-ADPR and its binding proteins. This detailed understanding is crucial for advancing our knowledge of PAR-dependent signaling pathways and for the development of targeted therapies.
References
- 1. Recognition of the iso-ADP-ribose moiety in poly(ADP-ribose) by WWE domains suggests a general mechanism for poly(ADP-ribosyl)ation-dependent ubiquitination - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biochemical and Biophysical Assays of PAR-WWE Domain Interactions and Production of iso-ADPr for PAR-Binding Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Allosteric Activation of the RNF146 Ubiquitin Ligase by a Poly(ADP-ribosyl)ation Signal - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Isothermal titration calorimetry for studying protein-ligand interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
comparing binding affinity of iso-ADP ribose vs ADP-ribose
A Comparative Guide for Researchers in Cellular Signaling and Drug Discovery
In the intricate world of cellular signaling, the post-translational modification of proteins with ADP-ribose (ADPr) plays a pivotal role in a myriad of biological processes, including DNA repair, gene regulation, and apoptosis. This modification is primarily carried out by Poly(ADP-ribose) polymerases (PARPs) and Sirtuins. While mono-ADP-ribosylation (MARylation) involves the attachment of a single ADPr unit, poly-ADP-ribosylation (PARylation) leads to the formation of long chains of ADP-ribose. A key structural component of these chains is iso-ADP-ribose (iso-ADPr), the smallest internal unit that contains the characteristic ribose-ribose glycosidic bond. Emerging evidence highlights that specific protein domains can differentiate between ADP-ribose and iso-ADP-ribose, exhibiting distinct binding affinities that are critical for their biological function. This guide provides a comprehensive comparison of the binding affinities of iso-ADP-ribose versus ADP-ribose to selective protein domains, supported by experimental data and detailed methodologies.
Key Signaling Pathways and Molecular Structures
The structural difference between ADP-ribose and iso-ADP-ribose is fundamental to their differential recognition by proteins. ADP-ribose is a single unit derived from NAD+, while iso-ADP-ribose represents the linkage of two ADP-ribose units within a poly(ADP-ribose) chain.
A Researcher's Guide to Competitive Binding Assays for Iso-ADP-ribose Specificity
For researchers, scientists, and drug development professionals, the accurate determination of binding specificity for iso-ADP-ribose (iso-ADPr) is critical for understanding its role in cellular signaling and for the development of targeted therapeutics. This guide provides a comprehensive comparison of key competitive binding assays, offering insights into their principles, advantages, and limitations, supplemented with experimental data and detailed protocols.
Iso-ADP-ribose is a key signaling molecule generated during the cellular response to DNA damage and in other physiological processes. It is specifically recognized by proteins containing a WWE domain, such as the E3 ubiquitin ligase RNF146, which plays a crucial role in the Wnt signaling pathway and DNA damage repair.[1][2] The ability to quantitatively assess the binding of small molecules that can modulate these interactions is paramount for drug discovery efforts.
This guide focuses on three primary biophysical techniques for characterizing iso-ADPr binding: Fluorescence Polarization (FP), Isothermal Titration Calorimetry (ITC), and Surface Plasmon Resonance (SPR), along with a detailed protocol for a competitive Enzyme-Linked Immunosorbent Assay (ELISA).
Comparison of Key Assay Technologies
Choosing the optimal assay for determining iso-ADPr binding specificity depends on several factors, including the specific research question, the properties of the interacting molecules, and available instrumentation. The following table provides a comparative overview of the most common techniques.
| Feature | Fluorescence Polarization (FP) | Isothermal Titration Calorimetry (ITC) | Surface Plasmon Resonance (SPR) |
| Principle | Measures the change in the tumbling rate of a fluorescently labeled iso-ADPr analog upon binding to a protein. | Measures the heat change associated with the binding of iso-ADPr to a protein in solution. | Detects changes in the refractive index at the surface of a sensor chip upon binding of an analyte (e.g., protein) to an immobilized ligand (e.g., iso-ADPr analog). |
| Primary Output | Binding curve (Polarization vs. concentration) | Thermodynamic profile (heat change vs. molar ratio) | Sensorgram (Response units vs. time) |
| Key Parameters Determined | Dissociation constant (Kd), IC50 | Kd, stoichiometry (n), enthalpy (ΔH), entropy (ΔS) | Kd, association rate (ka), dissociation rate (kd) |
| Advantages | - Homogeneous (no separation steps)- High-throughput screening (HTS) compatible- Relatively low protein consumption- Real-time measurement | - Label-free- Provides a complete thermodynamic profile of the interaction- Solution-based, no immobilization required | - Label-free- Real-time kinetic data- High sensitivity, suitable for weak interactions- Reusable sensor chips |
| Disadvantages | - Requires a fluorescently labeled ligand- Potential for interference from fluorescent compounds- Sensitive to changes in viscosity and temperature | - Requires large amounts of purified protein- Low throughput- Sensitive to buffer mismatch and heats of dilution | - Requires immobilization of one binding partner, which may affect its activity- Potential for mass transport limitations- Higher instrument cost |
| Typical Protein Conc. | Low nM to µM | High µM | Low nM to µM |
| Typical Ligand Conc. | Low nM | µM | nM to µM |
Quantitative Binding Data for Iso-ADP-ribose Interactions
The following table summarizes publicly available quantitative data for the interaction of iso-ADPr with various WWE domain-containing proteins, as determined by different assay methods.
| Protein | Ligand | Assay Method | Affinity (Kd or IC50) | Reference |
| RNF146 WWE domain | iso-ADPr | Isothermal Titration Calorimetry (ITC) | ~370 nM | [3] |
| RNF146 WWE domain | TAMRA-isoADPr | Fluorescence Polarization (FP) | 45.2 nM | [4] |
| RNF146 WWE domain | iso-ADPr (competition) | Fluorescence Polarization (FP) | IC50 = 623 nM | [5] |
| RNF146 (RING-WWE) | iso-ADPr | Isothermal Titration Calorimetry (ITC) | 39 nM | [1] |
| HUWE1 WWE domain | iso-ADPr | Not specified | 13 µM | [1][4] |
Signaling Pathway and Experimental Workflow Visualizations
To better illustrate the biological context and the experimental process, the following diagrams were generated using Graphviz.
Figure 1: Iso-ADP-ribose Signaling Pathways. This diagram illustrates the involvement of iso-ADP-ribose in the DNA damage response and the Wnt signaling pathway, highlighting the central role of RNF146.
Figure 2: Experimental Workflows. A comparison of the generalized experimental workflows for Fluorescence Polarization, Isothermal Titration Calorimetry, and Surface Plasmon Resonance assays.
Figure 3: Assay Comparison Logic. This diagram logically relates the key characteristics of each assay type, providing a quick reference for selecting the most appropriate method.
Experimental Protocols
Fluorescence Polarization (FP) Competitive Binding Assay
This protocol is adapted from a published method for the RNF146 WWE domain.[5]
1. Reagents and Materials:
-
Fluorescently labeled iso-ADPr probe (e.g., TAMRA-isoADPr)
-
Purified iso-ADPr binding protein (e.g., RNF146 WWE domain)
-
Unlabeled iso-ADPr or competitor compound
-
Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 100 mM NaCl, 1 mM DTT, 0.01% Tween-20)
-
Black, low-volume 384-well plates
-
Plate reader capable of measuring fluorescence polarization
2. Procedure:
-
Prepare a solution of the fluorescent iso-ADPr probe at a concentration of 2x the final desired concentration (e.g., 40 nM for a final concentration of 20 nM).
-
Prepare a solution of the protein at 2x the final desired concentration (e.g., 200 nM for a final concentration of 100 nM).
-
Prepare a serial dilution of the unlabeled competitor (iso-ADPr or test compound) at 4x the final desired concentrations.
-
In a 384-well plate, add 5 µL of the 4x competitor dilution series to the appropriate wells.
-
Add 5 µL of the 2x fluorescent probe solution to all wells.
-
Add 10 µL of the 2x protein solution to all wells except for the "no protein" control wells (add 10 µL of assay buffer instead).
-
Incubate the plate at room temperature for 30 minutes, protected from light.
-
Measure the fluorescence polarization on a compatible plate reader.
3. Data Analysis:
-
Plot the fluorescence polarization values against the logarithm of the competitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Isothermal Titration Calorimetry (ITC)
1. Reagents and Materials:
-
Purified iso-ADPr binding protein
-
iso-ADPr or competitor compound
-
Dialysis buffer (ensure the protein and ligand are in the same buffer to minimize heats of dilution)
-
Isothermal Titration Calorimeter
2. Procedure:
-
Thoroughly dialyze the protein and dissolve the ligand in the same buffer.
-
Degas both the protein and ligand solutions.
-
Load the protein solution (typically 10-50 µM) into the sample cell of the calorimeter.
-
Load the iso-ADPr solution (typically 10-20 fold higher concentration than the protein) into the injection syringe.
-
Perform a series of small injections (e.g., 2 µL) of the ligand into the protein solution while monitoring the heat change.
-
Perform a control titration of the ligand into the buffer alone to determine the heat of dilution.
3. Data Analysis:
-
Subtract the heat of dilution from the binding data.
-
Integrate the heat change peaks for each injection.
-
Plot the integrated heat per mole of injectant against the molar ratio of ligand to protein.
-
Fit the data to a suitable binding model to determine the dissociation constant (Kd), stoichiometry (n), and enthalpy of binding (ΔH). The entropy (ΔS) can then be calculated.
Competitive Enzyme-Linked Immunosorbent Assay (ELISA)
This is a generalized protocol that can be adapted for iso-ADPr competitive binding.
1. Reagents and Materials:
-
Purified iso-ADPr binding protein
-
Biotinylated iso-ADPr analog
-
Unlabeled iso-ADPr or competitor compound
-
Streptavidin-coated 96-well plates
-
Primary antibody against the protein of interest
-
HRP-conjugated secondary antibody
-
TMB substrate
-
Stop solution (e.g., 2N H2SO4)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Plate reader capable of measuring absorbance at 450 nm
2. Procedure:
-
Coat the streptavidin-coated plate with the biotinylated iso-ADPr analog by incubating for 1 hour at room temperature.
-
Wash the plate three times with wash buffer.
-
Block the plate with blocking buffer for 1 hour at room temperature.
-
In a separate plate, pre-incubate a constant concentration of the iso-ADPr binding protein with a serial dilution of the unlabeled competitor (or iso-ADPr standard) for 30 minutes.
-
Transfer the protein-competitor mixtures to the coated and blocked plate.
-
Incubate for 1 hour at room temperature.
-
Wash the plate three times with wash buffer.
-
Add the primary antibody and incubate for 1 hour at room temperature.
-
Wash the plate three times with wash buffer.
-
Add the HRP-conjugated secondary antibody and incubate for 1 hour at room temperature.
-
Wash the plate three times with wash buffer.
-
Add TMB substrate and incubate in the dark until a blue color develops.
-
Add the stop solution to quench the reaction (the color will turn yellow).
-
Read the absorbance at 450 nm.
3. Data Analysis:
-
The signal is inversely proportional to the concentration of the competitor in the sample.
-
Plot the absorbance against the logarithm of the competitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Conclusion
The selection of an appropriate competitive binding assay for studying iso-ADP-ribose specificity is a critical decision in the research and drug discovery process. Fluorescence Polarization offers a high-throughput solution ideal for initial screening of large compound libraries. Isothermal Titration Calorimetry provides invaluable, label-free thermodynamic data that can elucidate the driving forces of binding. Surface Plasmon Resonance delivers real-time kinetic information, offering a deeper understanding of the binding mechanism. Finally, a well-optimized competitive ELISA can be a robust and accessible method for quantifying binding interactions. By carefully considering the strengths and weaknesses of each technique, researchers can select the most suitable approach to advance their understanding of iso-ADP-ribose signaling and accelerate the development of novel therapeutics.
References
- 1. Iso-ADP-Ribose Fluorescence Polarization Probe for the Screening of RNF146 WWE Domain Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Analysis of protein-ligand interactions by fluorescence polarization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. microbenotes.com [microbenotes.com]
A Comparative Guide to the Functional Dynamics of Iso-ADP-Ribose and PAR Fragments in Cellular Signaling
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the functional roles of two critical second messengers derived from NAD+: iso-ADP-ribose (iso-ADPR) and poly(ADP-ribose) (PAR) fragments. We will delve into their distinct synthesis pathways, downstream signaling cascades, and the experimental data that underpins our current understanding of these molecules. This guide also provides detailed methodologies for key experiments in this field.
Introduction: Two Distinct Messengers from a Common Precursor
Both iso-ADP-ribose and poly(ADP-ribose) are synthesized from nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+), yet they play remarkably different roles in cellular physiology and pathophysiology. Iso-ADPR is a cyclic molecule primarily known for its role in calcium signaling through the activation of the TRPM2 ion channel. In contrast, PAR fragments are linear polymers of ADP-ribose that are crucial for the DNA damage response, acting as a scaffold for the recruitment of repair proteins.
Comparative Analysis of Iso-ADPR and PAR Fragments
The distinct structures of iso-ADPR (cyclic) and PAR fragments (linear) dictate their unique biological functions. While iso-ADPR's primary role is as a potent and specific activator of the TRPM2 channel, PAR fragments are more versatile, acting as a signaling platform for a multitude of proteins involved in DNA repair and other cellular processes.
| Feature | Iso-ADP-Ribose (iso-ADPR) | Poly(ADP-Ribose) (PAR) Fragments |
| Structure | Cyclic ADP-ribose | Linear polymer of ADP-ribose units |
| Primary Synthesis Enzyme | CD38, SARM1 | Poly(ADP-ribose) polymerases (PARPs) |
| Primary Degradation Enzyme | N/A (less defined) | Poly(ADP-ribose) glycohydrolase (PARG) |
| Primary Cellular Role | Calcium signaling | DNA damage response, chromatin remodeling |
| Key Effector Protein | TRPM2 ion channel | DNA repair proteins (e.g., XRCC1), histones |
| Mode of Action | Allosteric activation of an ion channel | Scaffolding for protein recruitment |
| Downstream Cellular Response | Ca2+ influx, inflammation, cell death | DNA repair, cell cycle arrest, apoptosis |
| Parameter | Iso-ADP-Ribose (iso-ADPR) | Poly(ADP-Ribose) (PAR) Fragments |
| Concentration for TRPM2 Activation | High potency (nM to low µM range) | Generally do not activate TRPM2 |
| Binding Affinity to TRPM2 (Kd) | ~1-10 µM | Not applicable |
| Binding Affinity to DNA Repair Proteins | Not applicable | Varies depending on the protein and PAR chain length (nM to µM range) |
Signaling Pathways and Experimental Workflows
Visualizing the synthesis and action of these molecules is crucial for understanding their function. The following diagrams, generated using the DOT language, illustrate these pathways and a typical experimental workflow.
Caption: Synthesis and signaling pathway of iso-ADP-ribose.
Caption: PAR fragment synthesis in the DNA damage response.
Caption: Workflow for a calcium imaging experiment.
Detailed Experimental Protocols
The following are representative protocols for assays used to functionally characterize iso-ADPR and PAR fragments.
This protocol measures the ability of a compound, such as iso-ADPR, to activate the TRPM2 channel in a controlled cellular environment.
Materials:
-
HEK293 cells stably expressing human TRPM2.
-
Fura-2 AM (calcium indicator dye).
-
Pluronic F-127.
-
Hanks' Balanced Salt Solution (HBSS) with and without Ca2+.
-
Iso-ADPR and other test compounds.
-
Fluorescence plate reader or microscope with ratiometric imaging capabilities.
Procedure:
-
Cell Seeding: Seed TRPM2-expressing HEK293 cells onto 96-well black-walled, clear-bottom plates and grow to 80-90% confluency.
-
Dye Loading: Wash cells with HBSS. Load cells with 5 µM Fura-2 AM and 0.02% Pluronic F-127 in HBSS for 60 minutes at 37°C.
-
Washing: Wash cells twice with HBSS to remove extracellular dye.
-
Baseline Measurement: Measure the baseline fluorescence ratio by alternating excitation at 340 nm and 380 nm and measuring emission at 510 nm.
-
Compound Addition: Add iso-ADPR or control compounds at various concentrations.
-
Post-treatment Measurement: Immediately begin measuring the fluorescence ratio for 5-10 minutes to capture the kinetics of calcium influx.
-
Data Analysis: The ratio of the fluorescence intensities at 340 nm and 380 nm is proportional to the intracellular calcium concentration. Calculate the change in this ratio to determine the extent of TRPM2 activation.
This assay quantifies the binding of radiolabeled PAR fragments to a protein of interest.
Materials:
-
Radiolabeled NAD+ (e.g., ³²P-NAD+).
-
Recombinant PARP1 enzyme.
-
Recombinant protein of interest.
-
Nitrocellulose and nylon membranes.
-
Binding buffer (e.g., 50 mM Tris-HCl pH 7.5, 50 mM NaCl, 1 mM DTT).
-
Washing buffer (same as binding buffer).
-
Scintillation counter.
Procedure:
-
Synthesis of Radiolabeled PAR: Incubate recombinant PARP1 with ³²P-NAD+ and activated DNA to synthesize radiolabeled PAR fragments.
-
Binding Reaction: In a microcentrifuge tube, mix the radiolabeled PAR fragments with the protein of interest in binding buffer. Incubate on ice for 30 minutes.
-
Membrane Filtration: Filter the binding reaction mixture through a nitrocellulose membrane (which binds protein) stacked on top of a nylon membrane (which binds nucleic acids) using a dot-blot apparatus.
-
Washing: Wash the membranes with cold washing buffer to remove unbound PAR fragments.
-
Quantification: Separate the membranes and measure the radioactivity on the nitrocellulose membrane using a scintillation counter.
-
Data Analysis: The amount of radioactivity on the nitrocellulose membrane is proportional to the amount of PAR bound to the protein. Perform saturation binding experiments to determine the binding affinity (Kd).
Conclusion
Iso-ADP-ribose and PAR fragments, while both originating from NAD+, have evolved to perform highly specialized and distinct functions in the cell. Iso-ADPR acts as a specific and potent activator of the TRPM2 channel, playing a key role in calcium-dependent signaling pathways. In contrast, PAR fragments are a more heterogeneous group of molecules that are central to the DNA damage response, where they act as a scaffold to recruit a diverse array of proteins. Understanding the functional distinctions between these two classes of molecules is critical for the development of novel therapeutics targeting NAD+ signaling pathways. The experimental protocols provided herein offer a starting point for researchers aiming to further elucidate the roles of these important second messengers.
Decoding ADP-Ribosylation: A Guide to the Specificity of iso-ADP-Ribose Recognition
For researchers, scientists, and drug development professionals, the precise detection of specific post-translational modifications is paramount. Among these, poly(ADP-ribosyl)ation (PARylation) presents a unique challenge due to the heterogeneity of the resulting poly(ADP-ribose) (PAR) chains. A key structural feature of PAR is the internal iso-ADP-ribose (iso-ADPr) unit, which is crucial for mediating specific protein-protein interactions. This guide provides a comparative analysis of methods for detecting iso-ADPr, with a focus on validating the specificity of reagents that recognize this distinct molecular signature.
While no commercial antibodies are available that exclusively target the iso-ADPr moiety, a class of protein domains, known as WWE domains, have been identified as specific readers of this internal PAR structure.[1][2] Notably, the WWE domain of the E3 ubiquitin ligase RNF146 exhibits a remarkable specificity for iso-ADPr, distinguishing it from the terminal ADP-ribose (ADPr) or mono(ADP-ribose) (MAR).[3] This unique characteristic makes WWE domain-based reagents invaluable tools for studying the specific signaling roles of PARylation.
Quantitative Comparison of Binding Affinity
The specificity of the RNF146 WWE domain for iso-ADPr has been quantitatively validated using biophysical techniques such as Isothermal Titration Calorimetry (ITC). The dissociation constant (Kd) provides a measure of the binding affinity, with a lower Kd indicating a stronger interaction.
| Reagent | Ligand | Dissociation Constant (Kd) | Binding | Reference |
| RNF146 WWE domain | iso-ADP-ribose (iso-ADPr) | ~370 nM | Yes | [4][5] |
| RNF146 WWE domain | ADP-ribose (ADPr) | No detectable binding | No | |
| RNF146 WWE domain mutants (e.g., Y107A, Y144A, R163A) | iso-ADP-ribose (iso-ADPr) | No detectable binding | No | |
| HUWE1 WWE domain | iso-ADP-ribose (iso-ADPr) | ~13 µM | Yes |
Experimental Protocols for Specificity Validation
To ensure the specific recognition of iso-ADPr by WWE domain-based reagents, rigorous validation is essential. The following are key experimental protocols for confirming this specificity.
In vitro Biosynthesis and Purification of iso-ADP-Ribose
Since iso-ADPr is not commercially available, it must be generated in the laboratory. This protocol is adapted from methods described in scientific literature.
Materials:
-
Histone H1
-
Recombinant PARP1 enzyme
-
β-Nicotinamide adenine (B156593) dinucleotide (β-NAD+)
-
Snake venom phosphodiesterase
-
Buffers and reagents for chromatography (e.g., Tris-HCl, MgCl2, NaCl, DTT)
-
Size-exclusion and anion-exchange chromatography columns
Procedure:
-
Set up a PARylation reaction containing histone H1, recombinant PARP1, and β-NAD+ in an appropriate reaction buffer.
-
Incubate the reaction to allow for the synthesis of long PAR chains on the histone proteins.
-
Purify the PARylated histones from the reaction mixture using size-exclusion chromatography to remove unincorporated β-NAD+ and other small molecules.
-
Digest the purified PAR polymers with snake venom phosphodiesterase. This enzyme cleaves the phosphodiester bonds within the PAR chain, releasing the internal iso-ADPr units.
-
Purify the resulting iso-ADPr from the digestion mixture using anion-exchange chromatography followed by size-exclusion chromatography.
-
Confirm the identity and purity of the iso-ADPr using techniques such as mass spectrometry.
Isothermal Titration Calorimetry (ITC) for Binding Affinity Measurement
ITC directly measures the heat change that occurs upon binding of a ligand to a protein, allowing for the determination of the dissociation constant (Kd), stoichiometry (n), and thermodynamic parameters of the interaction.
Materials:
-
Purified WWE domain-containing protein
-
Purified iso-ADPr and ADPr (as a negative control)
-
ITC instrument
-
Appropriate buffers
Procedure:
-
Prepare solutions of the WWE domain protein and the ligands (iso-ADPr and ADPr) in the same buffer to minimize heat of dilution effects.
-
Load the protein solution into the sample cell of the ITC instrument and the ligand solution into the injection syringe.
-
Perform a series of injections of the ligand into the sample cell while monitoring the heat changes.
-
As a control, perform a titration of the ligand into buffer alone to measure the heat of dilution.
-
Subtract the heat of dilution from the binding data and fit the resulting isotherm to a suitable binding model to determine the Kd, n, and other thermodynamic parameters.
-
A significant heat change upon titration with iso-ADPr and a lack of a significant heat change with ADPr confirms the specificity of the WWE domain.
Fluorescence Polarization (FP) Competition Assay
FP is a versatile technique for studying molecular interactions in solution. In a competition assay format, it can be used to confirm the specificity of the WWE domain for iso-ADPr and to screen for potential inhibitors.
Materials:
-
Purified WWE domain-containing protein
-
A fluorescently labeled iso-ADPr probe (e.g., TAMRA-isoADPr)
-
Unlabeled iso-ADPr and ADPr (as a competitor and negative control, respectively)
-
A plate reader capable of measuring fluorescence polarization
Procedure:
-
Determine the optimal concentration of the WWE domain protein and the fluorescently labeled iso-ADPr probe that gives a stable and significant FP signal.
-
In a multi-well plate, combine the WWE domain protein and the fluorescent probe at their optimal concentrations.
-
Add increasing concentrations of unlabeled iso-ADPr to a set of wells. This will act as a competitor and should lead to a decrease in the FP signal as it displaces the fluorescent probe from the WWE domain.
-
In a separate set of wells, add increasing concentrations of unlabeled ADPr. If the WWE domain is specific for iso-ADPr, there should be no significant change in the FP signal.
-
Incubate the plate to allow the binding reactions to reach equilibrium.
-
Measure the fluorescence polarization in each well.
-
Plot the FP signal as a function of the competitor concentration to generate a competition curve. A significant decrease in FP with unlabeled iso-ADPr and no change with ADPr validates the specificity of the interaction.
Visualizing the Molecular Context and Experimental Workflow
To better understand the biological relevance and the experimental validation process, the following diagrams are provided.
Caption: PARP activation by DNA damage leads to the synthesis of PAR chains. The WWE domain of RNF146 specifically recognizes the iso-ADPr units within these chains, leading to the ubiquitination and subsequent degradation of target proteins.
Caption: Workflow for a fluorescence polarization competition assay to validate the specific binding of a WWE domain to iso-ADP-ribose.
References
- 1. Recognition of the iso-ADP-ribose moiety in poly(ADP-ribose) by WWE domains suggests a general mechanism for poly(ADP-ribosyl)ation-dependent ubiquitination - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recognition of the iso-ADP-ribose moiety in poly(ADP-ribose) by WWE domains suggests a general mechanism for poly(ADP-ribosyl)ation-dependent ubiquitination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Biochemical and Biophysical Assays of PAR-WWE Domain Interactions and Production of iso-ADPr for PAR-Binding Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
A Comparative Guide to iso-ADP Ribose Signaling and Other Key Post-Translational Modifications
For: Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of iso-ADP ribose (iso-ADPR) signaling with other principal post-translational modifications (PTMs), including phosphorylation, ubiquitination, and acetylation. The information is supported by experimental data to illuminate the unique and shared aspects of these critical cellular regulatory mechanisms.
Introduction to Post-Translational Modifications (PTMs)
Post-translational modifications are covalent enzymatic modifications of proteins following their synthesis, dramatically expanding the functional diversity of the proteome.[1][2] These modifications act as molecular switches, regulating nearly every aspect of cellular life, from signal transduction and gene expression to protein stability and localization.[1][3] While phosphorylation, ubiquitination, and acetylation are well-established PTMs, the roles of other molecules like this compound in signaling are rapidly emerging, presenting new avenues for research and therapeutic intervention.
Section 1: Overview of Signaling Pathways
This compound (iso-ADPR) Signaling
This compound is a unique signaling molecule generated from the breakdown of nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+). A key enzyme responsible for its production is SARM1 (Sterile Alpha and TIR Motif Containing 1), which possesses intrinsic NAD+ cleavage activity.[4][5] Upon activation by upstream signals, such as axonal injury, the TIR domain of SARM1 rapidly consumes NAD+ to produce ADP-ribose (ADPR), cyclic ADPR (cADPR), and nicotinamide.[4][6] iso-ADPR itself is the internal structural unit of poly(ADP-ribose) (PAR) chains and is specifically recognized by proteins containing WWE domains, such as the E3 ubiquitin ligase RNF146.[7][8][9] This recognition can trigger downstream events, including PAR-dependent ubiquitination, linking ADP-ribosylation directly to other PTM pathways.[8][10]
References
- 1. Post-translational modification - Wikipedia [en.wikipedia.org]
- 2. Cell signaling, post-translational protein modifications and NMR spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The SARM1 Toll/Interleukin-1 Receptor (TIR) Domain Possesses Intrinsic NAD+ Cleavage Activity that Promotes Pathological Axonal Degeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Sarm1 activation produces cADPR to increase intra-axonal Ca++ and promote axon degeneration in PIPN - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
- 8. Iso-ADP-Ribose Fluorescence Polarization Probe for the Screening of RNF146 WWE Domain Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Recognition of the iso-ADP-ribose moiety in poly(ADP-ribose) by WWE domains suggests a general mechanism for poly(ADP-ribosyl)ation-dependent ubiquitination - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Interplay between Ubiquitin, SUMO, and Poly(ADP-Ribose) in the Cellular Response to Genotoxic Stress [frontiersin.org]
structural comparison of different WWE domains binding iso-ADP ribose
A Comparative Guide to the Structural Basis of iso-ADP-ribose Recognition by WWE Domains
For researchers, scientists, and drug development professionals, understanding the molecular interactions that govern cellular signaling pathways is paramount. One such critical interaction is the recognition of poly(ADP-ribose) (PAR) by specific protein modules, which plays a pivotal role in DNA damage repair, transcription, and cell death. The WWE domain has emerged as a key reader of this post-translational modification, specifically recognizing the internal iso-ADP-ribose (iso-ADPR) moiety of PAR chains.[1][2][3] This recognition is a crucial event that can, for instance, trigger PAR-dependent ubiquitination, linking two major cellular signaling pathways.[1][2]
This guide provides a structural comparison of different WWE domains binding to iso-ADPR, supported by quantitative binding data and detailed experimental methodologies, to illuminate the conserved and divergent features of this interaction.
Comparative Structural Analysis of iso-ADPR Recognition
The WWE domain of the E3 ubiquitin ligase RNF146 is the most extensively studied member of this family in the context of iso-ADPR binding. Structural studies have revealed that the RNF146 WWE domain forms a specific binding pocket that accommodates the iso-ADPR molecule. This interaction is characterized by a network of hydrogen bonds and stacking interactions.
A key feature of this recognition is the stacking of the adenine (B156593) ring of iso-ADPR against the phenol (B47542) group of a conserved tyrosine residue (Tyr107 in RNF146). Further specificity is conferred by hydrogen bonds between the adenine and a glutamine residue (Gln153 in RNF146). The phosphate (B84403) groups of iso-ADPR are also key to the interaction, forming salt bridges with conserved arginine residues (Arg110 and Arg163 in RNF146).
While many WWE domains share these key conserved residues and the ability to bind PAR, there are notable differences in their binding affinities for iso-ADPR. For example, the WWE domain of HUWE1 also binds iso-ADPR, but with a significantly lower affinity compared to RNF146. This difference in affinity is likely due to subtle variations in the amino acids that constitute the binding pocket.
In contrast, some proteins containing WWE domains, such as PARP14 and DDHD2, do not exhibit binding to PAR or its derivatives. Structural and sequence analyses suggest that the lack of binding in the PARP14 WWE domain is due to the absence of some of the critical conserved residues required for coordinating the iso-ADPR molecule. Specifically, residues corresponding to Gln153 and Arg163 in RNF146 are not conserved in PARP14.
Quantitative Binding Data
The following table summarizes the available quantitative data for the interaction of different WWE domains with iso-ADP-ribose.
| WWE Domain | PDB ID | Ligand | Binding Affinity (K_d) | Key Interacting Residues (RNF146 as reference) |
| RNF146 | 3V3L | iso-ADPR | ~370 nM | Tyr107, Trp114, Tyr144, Gln153, Arg163, Lys175 |
| HUWE1 | - | iso-ADPR | 13 µM | Conserved residues corresponding to those in RNF146 |
| PARP11 | - | iso-ADPR | Binds PAR | Conserved residues corresponding to those in RNF146 |
| Deltex1 | - | iso-ADPR | Binds PAR | Conserved residues corresponding to those in RNF146 |
| PARP14 | - | iso-ADPR | No detectable binding | Lacks conservation of key binding residues (e.g., Gln153, Arg163) |
| DDHD2 | - | iso-ADPR | No detectable binding | Lacks conservation of key binding residues |
Signaling Pathway and Experimental Workflow
To visualize the biological context and the experimental approach to studying these interactions, the following diagrams are provided.
Caption: PAR-dependent ubiquitination signaling pathway.
References
- 1. rcsb.org [rcsb.org]
- 2. Recognition of the iso-ADP-ribose moiety in poly(ADP-ribose) by WWE domains suggests a general mechanism for poly(ADP-ribosyl)ation-dependent ubiquitination - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biochemical and Biophysical Assays of PAR-WWE Domain Interactions and Production of iso-ADPr for PAR-Binding Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Safety and Operational Guidance for Handling Iso-ADP Ribose
For researchers, scientists, and drug development professionals, ensuring safe and efficient laboratory practices is paramount. This document provides essential safety and logistical information for handling iso-ADP ribose, including personal protective equipment (PPE) recommendations, operational procedures, and disposal plans.
Disclaimer: No specific Safety Data Sheet (SDS) for this compound was identified. The following recommendations are based on general laboratory safety protocols and information available for structurally similar compounds, such as 8-bromo Cyclic ADP-Ribose, which is known to cause skin and eye irritation.[1] It is crucial to handle this compound with care, assuming it may have similar properties.
Personal Protective Equipment (PPE)
When working with this compound, a standard set of personal protective equipment should be utilized to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE for various laboratory activities involving this compound.
| Body Part | Personal Protective Equipment | Rationale |
| Eyes | Safety glasses with side shields or Goggles | Protects against splashes and airborne particles.[2] |
| Hands | Nitrile gloves | Provides a barrier against skin contact.[2] |
| Body | Laboratory coat | Protects skin and personal clothing from contamination.[2] |
| Face | Face shield (in addition to goggles) | Recommended when there is a significant risk of splashes. |
| Respiratory | N95 respirator or use of a fume hood | Recommended when handling powders or creating aerosols to prevent inhalation.[1] |
Operational Plan: From Receipt to Disposal
A systematic approach to handling this compound in the laboratory will ensure safety and maintain the integrity of the compound. The following workflow outlines the key steps from receiving the material to its final disposal.
Caption: This diagram illustrates the procedural workflow for the safe handling of this compound, from initial receipt to final disposal.
Disposal Plan
As no specific disposal information for this compound is available, it is recommended to follow local and institutional regulations for the disposal of non-hazardous chemical waste.
-
Waste Segregation: Collect waste containing this compound separately from other waste streams.
-
Labeling: Clearly label the waste container with the contents.
-
Consultation: Consult your institution's Environmental Health and Safety (EHS) office for specific guidance on chemical waste disposal.
-
Documentation: Maintain records of the disposal process as required by your institution.
By adhering to these guidelines, researchers can handle this compound safely and effectively, minimizing risks and ensuring a secure laboratory environment.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
